molecular formula C₁₁H₁₉N₅O₂S₂ B137771 Desmethyl Nizatidine CAS No. 82586-78-5

Desmethyl Nizatidine

货号: B137771
CAS 编号: 82586-78-5
分子量: 317.4 g/mol
InChI 键: QDLSRAPBCBFIQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethyl Nizatidine, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₉N₅O₂S₂ and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-Mdmn is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLSRAPBCBFIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-78-5
Record name N-Desmethylnizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-MONODESMETHYLNIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Desmethyl Nizatidine from Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Desmethyl Nizatidine, the primary active metabolite of the H₂-receptor antagonist Nizatidine, exhibits significant pharmacological activity in the inhibition of gastric acid secretion.[1] This guide provides a comprehensive, in-depth technical overview of an efficient, eight-step total synthesis of N-2-mono-N-desmethyl Nizatidine commencing from the readily available and inexpensive starting material, glycine.[2] The synthesis is characterized by its simplicity and utilization of non-hazardous chemicals, making it an attractive route for researchers and drug development professionals.[2] This document details the strategic rationale behind the synthetic pathway, step-by-step experimental protocols, and critical process parameters. Furthermore, it includes a thorough discussion of the chemical principles underpinning each transformation, safety considerations, and data presentation to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

Nizatidine and its N-desmethyl metabolite are potent H₂-receptor antagonists that play a crucial role in managing conditions associated with excessive gastric acid production.[2] While literature on the synthesis of Nizatidine is available, direct methods for obtaining this compound are less common.[2] The synthetic strategy presented herein offers a practical and efficient approach, starting from the fundamental amino acid, glycine.

A retrosynthetic analysis reveals a logical disconnection strategy for this compound (1) . The molecule can be disconnected at the thioether and ethenediamine linkages.[1] This leads back to a key protected thiazole intermediate, tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate (4) , and 2-aminoethylthiol. The thiazole intermediate (4) can be conceptually derived from a protected thioamide, which in turn is synthesized from glycine (7) .[2] This multi-step approach allows for the controlled construction of the target molecule with high fidelity.

Overall Synthetic Pathway

The synthesis of this compound from glycine can be visualized as a linear sequence of eight key transformations. This pathway is designed to be efficient and scalable, minimizing the use of hazardous reagents and complex purification procedures.

Desmethyl_Nizatidine_Synthesis Glycine Glycine (7) N_Boc_Glycine N-Boc-Glycine Glycine->N_Boc_Glycine Step 1 Boc Protection Intermediate_6 Intermediate (6) N_Boc_Glycine->Intermediate_6 Step 2 Activation Thioamide Protected Thioamide Intermediate_6->Thioamide Step 3 Thionation Thiazole_4 Thiazole (4) Thioamide->Thiazole_4 Step 4 Thiazole Formation Intermediate_3 Intermediate (3) Thiazole_4->Intermediate_3 Step 5 Thioether Formation Boc_Protected_Desmethyl_Nizatidine Boc-Protected this compound Intermediate_3->Boc_Protected_Desmethyl_Nizatidine Step 6 & 7 Side Chain Coupling Desmethyl_Nizatidine This compound (1) Boc_Protected_Desmethyl_Nizatidine->Desmethyl_Nizatidine Step 8 Deprotection

Figure 1: Overall synthetic workflow for this compound from Glycine.

Detailed Experimental Protocols

This section provides a step-by-step methodology for each of the eight stages in the synthesis of this compound.

Step 1: Synthesis of N-Boc-Glycine (tert-butoxycarbonylamino-acetic acid)

Rationale: The initial step involves the protection of the amino group of glycine as its tert-butoxycarbonyl (Boc) derivative. This is a standard protecting group strategy in peptide synthesis and organic chemistry, preventing the nucleophilic amino group from participating in subsequent reactions.

Protocol:

  • To a solution of glycine (30.0 g, 0.4 mol) in a mixture of THF (300 mL) and 10% aqueous NaOH solution (300 mL), cool the resulting clear solution to 0°C.[2]

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (87.2 g, 0.4 mol, 1.0 equiv) over a period of 1 hour while maintaining the temperature at 0°C.[2]

  • Allow the reaction mixture to stir at room temperature overnight.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the reaction mixture to 2-3 using 2N HCl (approximately 300 mL).[2]

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[2]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-glycine as a solid.

Steps 2 & 3: Conversion of N-Boc-Glycine to Protected Thioamide

Rationale: The carboxylic acid of N-Boc-glycine is first activated and then converted to a thioamide. Thioamides are key precursors for the Hantzsch thiazole synthesis.

Protocol: The specific details for the activation and thionation steps are consolidated from the general understanding of these reactions as the primary source combines these into the formation of the subsequent intermediate.

  • Activation: The N-Boc-glycine is typically activated using a coupling agent such as a carbodiimide or by conversion to an acid chloride or mixed anhydride.

  • Thionation: The activated N-Boc-glycine is then reacted with a source of sulfur, such as Lawesson's reagent or P₄S₁₀, to form the corresponding thioamide. Alternatively, a milder method involves the reaction of an amide with a thionating agent.

Step 4: Synthesis of tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate (4)

Rationale: This step involves the construction of the core thiazole ring through a Hantzsch-type condensation reaction between the protected thioamide and a suitable three-carbon electrophile, followed by functional group manipulation to install the chloromethyl group.

Protocol:

  • The protected thioamide derived from glycine is reacted with 1,3-dichloroacetone.

  • The resulting thiazoline intermediate is then dehydrated to form the aromatic thiazole ring.

  • Subsequent chlorination of the hydroxymethyl group at the 4-position of the thiazole yields the desired intermediate (4) .

Step 5: Synthesis of the Thioether Intermediate (3)

Rationale: The electrophilic chloromethyl group on the thiazole ring is displaced by a sulfur nucleophile, in this case, 2-aminoethanethiol, to form the key thioether linkage.

Protocol:

  • Intermediate (4) is condensed with 2-aminoethylthiol.

  • The reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.

Steps 6 & 7: Side Chain Elaboration and Coupling

Rationale: The final part of the side chain is introduced by reacting the primary amine of the thioether intermediate with a suitable nitroethene derivative.

Protocol:

  • The amino group of the thioether intermediate (3) is reacted with 1-amino-2-methylthio-1-nitroethylene.[2]

  • This reaction is performed in water at room temperature for 48 hours.[2]

  • The resulting Boc-protected this compound is then isolated. The reported yield for this step is 56%.[2]

Step 8: Deprotection to Yield this compound (1)

Rationale: The final step is the removal of the Boc protecting group to liberate the free amine of this compound.

Protocol:

  • To a solution of the Boc-protected this compound (1.5 g, 0.0036 mol) in isopropanol (2 mL), add 15 mL of isopropanolic hydrochloride.[2]

  • Stir the solution at room temperature overnight.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.[2]

  • To the residue, add water (20 mL) and a 10% aqueous NaHCO₃ solution to neutralize the acid.[2]

  • Extract the product with ethyl acetate (3 x 100 mL).[2]

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a residue.[2] The reported yield for this final step is 44%.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from glycine.

StepProductStarting MaterialKey ReagentsSolventReaction TimeYield (%)
1N-Boc-GlycineGlycine(Boc)₂O, NaOHTHF/H₂OOvernightHigh
2-4Thiazole (4)N-Boc-Glycine1,3-dichloroacetone---
5Intermediate (3)Thiazole (4)2-aminoethylthiol---
6-7Boc-Protected this compoundIntermediate (3)1-amino-2-methylthio-1-nitroethyleneH₂O48 h56%
8This compound (1)Boc-Protected this compoundIsopropanolic HClIsopropanolOvernight44%

Mechanistic Insights

A key transformation in this synthesis is the Hantzsch thiazole synthesis. This reaction involves the nucleophilic attack of the thioamide sulfur onto one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Thioamide Protected Thioamide Intermediate_A Thioether Intermediate Thioamide->Intermediate_A Nucleophilic Attack Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate_A Cyclized_Intermediate Cyclized Intermediate Intermediate_A->Cyclized_Intermediate Intramolecular Cyclization Thiazole Thiazole Ring Cyclized_Intermediate->Thiazole Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Safety and Handling

While the synthesis is described as involving non-hazardous chemicals, it is imperative to adhere to standard laboratory safety practices.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive. Avoid contact with skin and eyes. Handle with care.

    • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and should be handled in a fume hood.

    • 1,3-Dichloroacetone: This is a toxic and corrosive compound. Handle with extreme care and avoid inhalation or skin contact.

    • Isopropanolic HCl: This is a corrosive and flammable solution. Handle in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from glycine provides a practical and efficient route to this pharmacologically significant molecule. The eight-step process, beginning with a common and inexpensive amino acid, is well-suited for laboratory-scale synthesis and has the potential for scale-up. This guide has provided a detailed technical overview, including step-by-step protocols, mechanistic insights, and safety considerations, to aid researchers in the successful synthesis of this compound. The self-validating nature of the described protocols, supported by clear experimental outcomes, ensures a high degree of trustworthiness and reproducibility for professionals in the field of drug development.

References

  • An Efficient Total Synthesis of N-2-mono-N-desmethyl Niz
  • This compound | 82586-78-5 - Benchchem. Benchchem.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of N-2-mono-N-desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nizatidine is a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. The study of its metabolites is crucial for understanding its pharmacological profile and identifying potentially active or toxic species. This technical guide provides a detailed retrosynthetic analysis of a key metabolite, N-2-mono-N-desmethyl Nizatidine. We propose a logical and efficient synthetic strategy, grounded in established chemical principles, and provide comprehensive, step-by-step protocols for its realization in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Nizatidine and its Metabolites

Nizatidine (N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine) is a third-generation H2-receptor antagonist that effectively suppresses gastric acid secretion.[1] Its structural design, incorporating a thiazole ring, distinguishes it from earlier analogues like ranitidine and cimetidine.[1][2] Like most xenobiotics, Nizatidine undergoes metabolic transformation in the body. One of its identified metabolites is N-2-mono-N-desmethyl Nizatidine, formed by the demethylation of the terminal dimethylamino group.[3][4]

The synthesis of such metabolites is of paramount importance for several reasons:

  • Pharmacological Profiling: To assess whether the metabolite retains H2-blocking activity or exhibits off-target effects.[3]

  • Reference Standards: For accurate quantification of the metabolite in biological fluids during pharmacokinetic and pharmacodynamic (PK/PD) studies.[5]

  • Toxicology Studies: To evaluate any potential toxicity associated with the metabolite, as mandated by regulatory bodies like the FDA and ICH.[4]

This guide focuses on a robust synthetic pathway to obtain N-2-mono-N-desmethyl Nizatidine, starting from commercially available precursors.

The Target Molecule: N-2-mono-N-desmethyl Nizatidine

The target of our synthesis is N-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. The key structural difference from the parent drug, Nizatidine, is the presence of a secondary amine (methylamino) group on the thiazole ring's side chain, in place of the tertiary dimethylamino group.[5][6]

Chemical Structure:

  • IUPAC Name: N-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine

  • Molecular Formula: C₁₁H₁₉N₅O₂S₂[6]

  • Molecular Weight: 317.43 g/mol [6]

Retrosynthetic Analysis

A retrosynthetic analysis deconstructs the target molecule into simpler, readily available starting materials. Our strategy for N-2-mono-N-desmethyl Nizatidine identifies two primary disconnection points, breaking the molecule into a modified thiazole core and the nitroethenediamine side chain.

Key Disconnections (C-N bonds):

  • Disconnection 'A': The final C-N bond formation between the fully assembled thiazole side chain and the N-methyl-2-nitro-1,1-ethenediamine moiety. This is a common and effective strategy in the synthesis of Nizatidine and its analogues.[7]

  • Disconnection 'B' and 'C': The construction of the thiazole core itself, which can be approached via the classical Hantzsch thiazole synthesis.[2][8] This involves disconnecting the thiazole ring to reveal a thioamide and an α-halocarbonyl compound.

The overall retrosynthetic pathway is visualized below.

G target N-2-mono-N-desmethyl Nizatidine (Target) disconnection_A Disconnection (A) C-N bond target->disconnection_A precursor1 Precursor 1: 4-[[(2-aminoethyl)thio]methyl]-N-methyl-2-thiazolemethanamine disconnection_A->precursor1 precursor2 Precursor 2: N-methyl-1-(methylthio)-2-nitroethenamine disconnection_A->precursor2 disconnection_B Disconnection (B) C-S bond precursor1->disconnection_B precursor3 Precursor 3: 2-(Methylaminomethyl)-4-(chloromethyl)thiazole disconnection_B->precursor3 precursor4 Precursor 4: Cysteamine (2-Aminoethanethiol) disconnection_B->precursor4 disconnection_C Disconnection (C) Hantzsch Thiazole Synthesis precursor3->disconnection_C precursor5 Precursor 5: N-Methylthioacetamide disconnection_C->precursor5 precursor6 Precursor 6: 1,3-Dichloroacetone disconnection_C->precursor6

Caption: Retrosynthetic analysis of N-2-mono-N-desmethyl Nizatidine.

This analysis leads to a convergent forward synthesis, where the two key fragments (Precursors 1 and 2) are prepared separately and then coupled in the final step.

Proposed Forward Synthesis Pathway

Based on the retrosynthetic strategy, we propose a multi-step forward synthesis. The pathway is designed for efficiency and relies on well-documented reaction classes.

G cluster_0 Thiazole Core Synthesis cluster_1 Side Chain Attachment cluster_2 Final Coupling A N-Methylthioacetamide C 2-(Methylaminomethyl)-4-(hydroxymethyl)thiazole A->C Hantzsch Condensation B 1,3-Dichloroacetone B->C D 2-(Methylaminomethyl)-4-(chloromethyl)thiazole (Intermediate I) C->D Chlorination (SOCl₂) F 4-[[(2-aminoethyl)thio]methyl]-N-methyl-2-thiazolemethanamine (Intermediate II) D->F Nucleophilic Substitution E Cysteamine Hydrochloride E->F H N-2-mono-N-desmethyl Nizatidine (Final Product) F->H Condensation/ Displacement G N-methyl-1-(methylthio)-2-nitroethenamine G->H

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Step 1: Synthesis of 2-(Methylaminomethyl)-4-(hydroxymethyl)thiazole

This step utilizes the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[2]

  • Rationale: The condensation of a thioamide (N-methylthioacetamide) with an α-haloketone (1,3-dichloroacetone) directly constructs the desired thiazole heterocycle. The reaction proceeds via initial formation of a 4-chloromethyl-4-hydroxy-thiazoline intermediate, which then dehydrates and rearranges to the aromatic thiazole.[2]

  • Protocol:

    • To a stirred suspension of N-methylthioacetamide (1.0 eq) and sodium bicarbonate (1.2 eq) in 1,2-dichloroethane, add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 40-50°C for 12-16 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purify the crude product via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to afford 2-(methylaminomethyl)-4-(hydroxymethyl)thiazole as a viscous oil.

Step 2: Synthesis of 2-(Methylaminomethyl)-4-(chloromethyl)thiazole Hydrochloride (Intermediate I)

The hydroxyl group is converted to a more reactive leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

  • Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to alkyl chlorides.[9] The reaction is efficient and the byproducts (SO₂ and HCl) are gaseous, simplifying workup. The product is isolated as the hydrochloride salt to improve stability.

  • Protocol:

    • Prepare a suspension of 2-(methylaminomethyl)-4-(hydroxymethyl)thiazole (1.0 eq) in chloroform (10 mL per gram of starting material).

    • Cool the suspension in an ice bath (0-5°C).

    • Add thionyl chloride (2.0 eq) dropwise, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.[9]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture and evaporate the volatile components under reduced pressure.

    • Co-evaporate the residue with chloroform or toluene twice to remove residual thionyl chloride.

    • The resulting solid residue, 2-(methylaminomethyl)-4-(chloromethyl)thiazole hydrochloride, can be used in the next step without further purification.

Step 3: Synthesis of 4-[[(2-aminoethyl)thio]methyl]-N-methyl-2-thiazolemethanamine (Intermediate II)

This step involves the key side-chain elongation via nucleophilic substitution.

  • Rationale: Cysteamine (2-aminoethanethiol) is an excellent nucleophile. The thiol group will selectively displace the chloride from Intermediate I. The reaction is typically run in the presence of a base to deprotonate the thiol and facilitate the reaction.

  • Protocol:

    • Dissolve cysteamine hydrochloride (1.1 eq) and sodium hydroxide (2.2 eq) in water and cool to 10-15°C.

    • Add a solution of Intermediate I (1.0 eq) in a minimal amount of water or methanol dropwise to the cysteamine solution.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield Intermediate II.

Step 4: Synthesis of N-2-mono-N-desmethyl Nizatidine (Final Product)

This is the final coupling step to assemble the target molecule.

  • Rationale: The primary amine of Intermediate II displaces the methylthio group from N-methyl-1-(methylthio)-2-nitroethenamine.[8] This reaction is a well-established method for creating the nitroethenediamine moiety found in Nizatidine and related compounds.[7][8] Water is an effective solvent for this transformation.

  • Protocol:

    • Prepare a stirred solution or suspension of Intermediate II (1.0 eq) in water.

    • Add N-methyl-1-(methylthio)-2-nitroethenamine (1.05 eq) to the mixture at room temperature.[8]

    • Warm the reaction mixture to 30-40°C and stir for 8-12 hours.[2]

    • Monitor the reaction progress by HPLC analysis.[10][11]

    • Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration.

    • If no solid forms, extract the aqueous layer with toluene or another suitable solvent to remove non-polar impurities.[2]

    • The aqueous layer containing the product can be treated with activated carbon to remove colored impurities.[2]

    • Lyophilize or carefully evaporate the water under reduced pressure to obtain the crude product.

    • Purify the final compound by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield N-2-mono-N-desmethyl Nizatidine.

Data Summary & Validation

The successful synthesis must be confirmed by rigorous analytical characterization.

StepProduct NameExpected Yield (%)Key Analytical Techniques
12-(Methylaminomethyl)-4-(hydroxymethyl)thiazole60-70¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
22-(Methylaminomethyl)-4-(chloromethyl)thiazole HCl>90 (crude)¹H NMR, MS
34-[[(2-aminoethyl)thio]methyl]-N-methyl-2-thiazolemethanamine75-85¹H NMR, MS
4N-2-mono-N-desmethyl Nizatidine40-50¹H NMR, ¹³C NMR, MS, HPLC Purity Analysis, Elemental Analysis

Validation: The identity and purity of the final product should be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) is essential for determining purity against a reference standard.[10] Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the proton and carbon framework, and Mass Spectrometry (MS) will confirm the molecular weight.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the synthesis of N-2-mono-N-desmethyl Nizatidine. By breaking down the target molecule through a logical retrosynthetic analysis, we have established a convergent and efficient forward synthesis. The provided protocols are based on established and reliable chemical transformations, offering a clear path for researchers to obtain this important metabolite for further pharmacological and toxicological evaluation. The successful execution of this synthesis will provide a critical tool for advancing our understanding of Nizatidine's in vivo behavior.

References

  • Title: An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine Source: Chemistry & Biology Interface (2011) URL: [Link]

  • Title: Synthesis and Characterization of Unknown Impurities in Nizatidine Source: Chemistry & Biology Interface URL: [Link]

  • Title: Synthesis of 2-dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride Source: Molbase URL: [Link]

  • Title: Synthesis of nizatidine - EP0230127A1 Source: Google Patents URL
  • Title: AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE Source: ResearchGate URL: [Link]

  • Title: Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine Source: Allmpus URL: [Link]

  • Title: Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography Source: Analytical Methods in Environmental Chemistry Journal URL: [Link]

  • Title: Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography Source: Analytical Methods in Environmental Chemistry Journal URL: [Link]

Sources

A Comprehensive Pharmacological Guide to Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth pharmacological characterization of Desmethyl Nizatidine (N-desmethylnizatidine), the principal active metabolite of the histamine H2-receptor antagonist, Nizatidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, pharmacokinetics, and analytical quantification, offering field-proven insights into its significance in both a metabolic and regulatory context.

Introduction: The Dual Identity of this compound

Nizatidine is a well-established competitive and reversible inhibitor of histamine at H2-receptors, effectively reducing gastric acid secretion.[1][2][3] Its clinical utility in managing conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD) is well-documented.[4][5][6] In the landscape of Nizatidine's biotransformation, one molecule stands out for its dual significance: this compound.

This compound, formally known as N2-monodesmethylnizatidine, is not merely an inert byproduct of metabolism.[7][8] It is the primary active metabolite of Nizatidine, retaining a significant portion of the parent drug's pharmacological activity.[1] Furthermore, this compound is classified as a critical impurity that can arise during the manufacturing process or upon storage of Nizatidine formulations.[9] Its presence and concentration are therefore subject to strict regulatory control under guidelines from bodies like the International Conference on Harmonisation (ICH).[9]

Understanding the complete pharmacological profile of this compound is therefore not just an academic exercise; it is essential for a comprehensive evaluation of Nizatidine's overall efficacy and for ensuring the safety and consistency of the final drug product. This guide elucidates the key characteristics of this important molecule.

Physicochemical and Synthetic Overview

Accurate characterization begins with the fundamental properties of the molecule. This compound is synthesized as a reference standard for analytical method development, validation, and impurity profiling in Nizatidine drug products.[9] One reported synthetic pathway starts from glycine, proceeding through multiple steps to yield the target compound.[10]

PropertyValue
Chemical Name N-Methyl-N`-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine
CAS Number 82586-78-5[11][12][13]
Molecular Formula C11H19N5O2S2[9][11][12][13]
Molecular Weight 317.43 g/mol [11][12][13]
Appearance Varies; typically a solid
Solubility Soluble in Methanol, DMSO[11]

Pharmacodynamic Profile

The pharmacodynamic assessment of this compound reveals its contribution to the therapeutic effect of the parent drug.

Mechanism of Action: H2-Receptor Antagonism

Like its parent compound, this compound functions as a competitive antagonist at histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][9] By blocking these receptors, it prevents the binding of histamine, a key stimulant of gastric acid secretion.[3] This inhibitory action disrupts the signaling cascade that leads to the activation of the H+/K+ ATPase proton pump, thereby reducing the secretion of hydrogen ions into the gastric lumen.[3] This mechanism effectively suppresses both basal (resting) and stimulated gastric acid secretion.[1][9]

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates AC Adenylyl Cyclase H2R->AC Activates Desmethyl_Nizatidine This compound Desmethyl_Nizatidine->H2R Competitively Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen cluster_Metabolites Metabolites Nizatidine Nizatidine Desmethyl This compound (~7% of dose) Nizatidine->Desmethyl N-Demethylation (Major Pathway) N_Oxide Nizatidine N-oxide (<5% of dose) Nizatidine->N_Oxide N-Oxidation S_Oxide Nizatidine S-oxide (<6% of dose) Nizatidine->S_Oxide S-Oxidation

Caption: Primary metabolic pathways of Nizatidine.

Excretion and Pharmacokinetic Parameters

Following its formation, this compound is primarily eliminated via renal excretion. [8]Studies in dogs have shown that the elimination curve of this compound is similar to that of the parent drug, Nizatidine. [14]The absolute oral bioavailability of Nizatidine in humans exceeds 70%, and its elimination half-life is approximately 1 to 2 hours. [8][15]

Parameter Nizatidine This compound Other Metabolites
Bioavailability (Oral) >70% [8][15] - -
Half-Life (t½) 1-2 hours [8][15] Similar to parent drug [14] -
Primary Route of Elimination Renal (>90% of dose excreted in urine) [7][8] Renal Renal
% of Oral Dose in Urine ~60% (unchanged) [8][15] ~7% [7][8] N-oxide: <5%, S-oxide: <6% [1][8]

| Protein Binding | ~35% [7][15]| - | - |

Analytical Quantification in Biological Matrices

The dual role of this compound as an active metabolite and a regulated impurity necessitates robust and validated analytical methods for its precise quantification in both biological fluids (for pharmacokinetic studies) and in the final drug product (for quality control).

Experimental Protocol: HPLC-UV Method for Plasma Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for determining the concentration of this compound in human plasma. [16][17]The following protocol is a representative example based on published methodologies. [16][18] Objective: To quantify this compound concentrations in human plasma samples.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Zorbax SB-C18, 100 x 3 mm, 3.5 µm)

  • Reference standards for Nizatidine and this compound

  • Human plasma (blank)

  • Perchloric acid

  • Mobile Phase A: 40 mM Potassium Dihydrogenophosphate (KH2PO4), pH adjusted to 2.3

  • Mobile Phase B: Acetonitrile

  • Methanol

  • Centrifuge, vortex mixer, micropipettes

Methodology:

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions with water to create working solutions for spiking plasma.

  • Calibration Curve and QC Sample Preparation:

    • Spike 0.5 mL aliquots of blank human plasma with the working solutions to create a calibration curve over the desired range (e.g., 12 ng/mL to 484 ng/mL). [16][18] * Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 0.5 mL of plasma sample (unknown, calibrator, or QC), add a precipitating agent like perchloric acid.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to an HPLC vial for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, maintained at 42°C. [16] * Mobile Phase: Gradient elution using Mobile Phase A and B.

    • Flow Rate: 1.0 mL/min. [16] * Detection: UV at 314 nm. [16] * Injection Volume: 20 µL.

    • Run Time: Approximately 4-5 minutes. [16]

  • Data Analysis:

    • Integrate the peak area corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the known concentrations of the calibrators.

    • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

Start Start: Plasma Sample Spike Spike with Standard (for Calibrators/QCs) Start->Spike Precipitate Add Perchloric Acid (Protein Precipitation) Start->Precipitate Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Analysis Chromatographic Separation (C18 Column, Gradient Elution) Inject->Analysis Detect UV Detection (314 nm) Analysis->Detect Quantify Quantify Peak Area vs. Calibration Curve Detect->Quantify End Result: Concentration (ng/mL) Quantify->End

Caption: Workflow for HPLC quantification of this compound in plasma.

Toxicological and Safety Considerations

A specific toxicological profile for pure this compound is not extensively detailed in public literature. However, its safety is inferred within the context of the parent drug. Since it is a known, active human metabolite, its levels in the final drug product are controlled as an impurity to ensure product safety and consistency. The parent drug, Nizatidine, is generally well-tolerated, and unlike cimetidine, it does not significantly alter the hepatic metabolism of other drugs or exhibit antiandrogenic effects. [19][20]Nizatidine is metabolized by the cytochrome P450 system, but it is not a potent inhibitor or inducer of these enzymes. [20][21]Rare instances of clinically apparent liver injury have been linked to Nizatidine, but it is not a common cause. [21] A relevant area of toxicological interest is the potential for N-nitrosation. Nizatidine contains functional groups that can undergo nitrosation in the acidic environment of the stomach, forming N-nitroso derivatives. [22]In silico toxicology studies have suggested that the N-nitroso derivative of Nizatidine (NZ-NO) may have mutagenic and toxic properties. [23][22]This highlights the importance of understanding the complete metabolic and chemical fate of Nizatidine and its derivatives within the body.

Conclusion

This compound is a molecule of considerable pharmacological and regulatory importance. As the primary active metabolite of Nizatidine, it contributes to the overall therapeutic effect of gastric acid suppression, albeit with approximately 60% of the parent drug's potency. Its role as a critical impurity necessitates precise analytical monitoring to ensure the quality, safety, and consistency of Nizatidine drug products. A thorough understanding of its pharmacodynamic, pharmacokinetic, and analytical characteristics, as outlined in this guide, is crucial for professionals in drug discovery, development, and quality assurance. Future research may further elucidate its potential effects beyond H2-receptor antagonism and refine its comprehensive safety profile.

References

  • Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 14(2), 175-182. Retrieved January 14, 2026, from [Link]

  • Nizatidine: Package Insert / Prescribing Information. (2025, January 10). Drugs.com. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nizatidine. In PubChem Compound Summary. Retrieved January 14, 2026, from [Link]

  • Nizatidine: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 17). Medicine.com. Retrieved January 14, 2026, from [Link]

  • eXeLearning. (n.d.). 9.5 Pharmacokinetics of H2 antihistamines. Retrieved January 14, 2026, from [Link]

  • Blumer, J. L., Johnson, C. E., & Rice, J. (1998). Developmental pharmacokinetics and pharmacodynamics of nizatidine. Clinical Pharmacology & Therapeutics, 63(4), 437-446. Retrieved January 14, 2026, from [Link]

  • Tache, F., David, V., Farca, A., & Medvedovici, A. (2009). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie, 54(4), 263-269. Retrieved January 14, 2026, from [Link]

  • Sano, H., Hamaura, T., Furuta, S., & Sato, H. (1989). Pharmacokinetics of nizatidine in dogs and rats. Xenobiotica, 19(2), 209-218. Retrieved January 14, 2026, from [Link]

  • Chandra Reddy, G. N., et al. (2011). An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Chemistry & Biology Interface, 1(4), 298-305. Retrieved January 14, 2026, from [Link]

  • Tache, F., David, V., Farca, A., & Medvedovici, A. (2009). Concentration profiles of nizatidine and N-desmethylnizatidine in plasma of a healthy volunteer after receiving 300 mg nizatidine. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Nizatidine Solution: Package Insert / Prescribing Info. (2024, October 29). Drugs.com. Retrieved January 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2003). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved January 14, 2026, from [Link]

  • Reddy, G. N. C., et al. (2012). Synthesis and Characterization of Unknown Impurities in Nizatidine. Chemistry & Biology Interface, 2(1), 58-65. Retrieved January 14, 2026, from [Link]

  • Tache, F., David, V., Farca, A., & Medvedovici, A. (2009). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Gopaiah, K. V., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(3), 2260-2266. Retrieved January 14, 2026, from [Link]

  • Nizatidine Monograph for Professionals. (2024, October 10). Drugs.com. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Nizatidine? (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine. (n.d.). Allmpus. Retrieved January 14, 2026, from [Link]

  • Miyata, K., Kamato, T., Nishida, A., & Yuki, H. (1992). Nizatidine accelerates gastric emptying of a solid meal in rats. Japanese Journal of Pharmacology, 58(2), 153-159. Retrieved January 14, 2026, from [Link]

  • Price, A. H., & Brogden, R. N. (1988). Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease. Drugs, 36(5), 521-539. Retrieved January 14, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Nizatidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 14, 2026, from [Link]

  • Morton, D. M. (1987). Pharmacology and Toxicology of Nizatidine. Scandinavian Journal of Gastroenterology. Supplement, 136, 1-8. Retrieved January 14, 2026, from [Link]

  • Galbraith, R. A., & Michnovicz, J. J. (1989). Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. Biochemical Pharmacology, 38(1), 177-181. Retrieved January 14, 2026, from [Link]

  • Hill, S. J., & Ganellin, C. R. (1997). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology, 121(8), 1547-1553. Retrieved January 14, 2026, from [Link]

  • Moore, M., et al. (2004). Pharmacokinetics and pharmacodynamics of a novel nizatidine controlled-release formulation in healthy subjects. Journal of Clinical Pharmacology, 44(2), 163-170. Retrieved January 14, 2026, from [Link]

  • Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 1019. Retrieved January 14, 2026, from [Link]

  • The Science Behind Nizatidine: Mechanism and Therapeutic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • Nizatidine. (n.d.). Bionity.com. Retrieved January 14, 2026, from [Link]

  • El-Shaheny, R. N., et al. (2019). Estimation of nizatidine gastric nitrosatability and product toxicity via an integrated approach combining HILIC, in silico toxi. ScienceOpen. Retrieved January 14, 2026, from [Link]

  • A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. (2025). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • D'Souza, R. W., et al. (1988). Pharmacokinetics and pharmacodynamics of oral nizatidine. Clinical Pharmacology & Therapeutics, 43(3), 262-268. Retrieved January 14, 2026, from [Link]

  • Nizatidine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. (2023, October 9). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Lin, T. M., Evans, D. C., Warrick, M. W., & Pioch, R. P. (1983). Actions of nizatidine, a selective histamine H2-receptor antagonist, on gastric acid secretion in dogs, rats and frogs. The Journal of Pharmacology and Experimental Therapeutics, 224(3), 729-734. Retrieved January 14, 2026, from [Link]

  • El-Shaheny, R. N., et al. (2019). Estimation of nizatidine gastric nitrosatability and product toxicity via an integrated approach combining HILIC, in silico toxicology, and molecular docking. Journal of Food and Drug Analysis, 27(4), 915-925. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vivo Metabolic Pathway of Nizatidine to Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Nizatidine in the Therapeutic Landscape

Nizatidine is a potent and specific histamine H2-receptor antagonist widely utilized in the management of acid-peptic disorders, including duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1][2] Like other drugs in its class, its primary mechanism of action involves the competitive and reversible inhibition of histamine binding to H2-receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion.[2][3] A comprehensive understanding of its pharmacokinetic profile, particularly its metabolic fate, is paramount for optimizing therapeutic strategies and predicting potential drug-drug interactions.

While a significant portion of a nizatidine dose is excreted unchanged in the urine, its metabolism, though minor, leads to the formation of several metabolites.[4][5] This guide provides a detailed examination of the principal metabolic pathway: the in vivo conversion of nizatidine to its pharmacologically active metabolite, N2-monodesmethylnizatidine (Desmethyl Nizatidine). We will explore the enzymatic machinery responsible, present robust methodologies for its study, and discuss the pharmacokinetic implications of this biotransformation.

Part 1: The Metabolic Landscape of Nizatidine

Nizatidine undergoes limited metabolism in humans following oral administration. Greater than 90% of a dose is recovered in the urine, with approximately 60-65% being the parent drug.[4][5][6] The biotransformation of the remaining fraction occurs primarily via three pathways:

  • N-Demethylation: The primary metabolic conversion, resulting in N2-monodesmethylnizatidine. This metabolite accounts for less than 7% of an oral dose.[2][3][5]

  • S-Oxidation: Forms Nizatidine S-oxide, representing less than 6% of the dose.[2][3][5]

  • N-Oxidation: Produces Nizatidine N2-oxide, which constitutes less than 5% of the dose.[2][4]

Of these, this compound is the most significant from a pharmacological perspective, as it retains H2-receptor antagonist activity.[2]

Diagram: Primary Metabolic Pathways of Nizatidine

Nizatidine_Metabolism Nizatidine Nizatidine Desmethyl N2-Monodesmethylnizatidine (this compound) Nizatidine->Desmethyl N-Demethylation (<7% of dose) SOxide Nizatidine S-Oxide Nizatidine->SOxide S-Oxidation (<6% of dose) NOxide Nizatidine N2-Oxide Nizatidine->NOxide N-Oxidation (<5% of dose)

Caption: Major metabolic routes of Nizatidine in vivo.

Table 1: Urinary Excretion of Nizatidine and its Metabolites
CompoundPercentage of Oral Dose Excreted in Urine
Unchanged Nizatidine~60% - 65%
N2-Monodesmethylnizatidine< 7%
Nizatidine S-Oxide< 6%
Nizatidine N2-Oxide< 5%
(Data synthesized from multiple sources[2][3][4][5])

Part 2: The N-Demethylation Pathway to this compound

The conversion of nizatidine to this compound is an oxidative biotransformation primarily catalyzed by the hepatic microsomal cytochrome P450 (CYP) enzyme system.[1] N-demethylation is a common metabolic reaction for many xenobiotics, involving the removal of a methyl group from a nitrogen atom.

Causality of the Enzymatic Reaction

The mechanism of CYP-mediated N-demethylation is a two-step process:

  • Hydroxylation: The CYP enzyme, a monooxygenase, utilizes molecular oxygen and NADPH to hydroxylate the N-methyl group of nizatidine, forming an unstable hydroxymethyl intermediate.

  • Spontaneous Decomposition: This carbinolamine intermediate is chemically unstable and spontaneously rearranges, leading to the cleavage of the carbon-nitrogen bond. This results in the formation of the demethylated amine (this compound) and formaldehyde.

While nizatidine is a substrate for the P450 system, it is noteworthy for its weak interaction potential compared to the first-generation H2-blocker, cimetidine. In vitro studies using human liver microsomes have shown that nizatidine exhibits no significant inhibitory effect on major CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP3A.[7] This lack of inhibition is a key clinical advantage, reducing the likelihood of drug-drug interactions when co-administered with other medications metabolized by these common pathways.[1][8]

Interestingly, beyond hepatic metabolism, some research suggests that nizatidine may also be susceptible to metabolism by gastrointestinal microflora.[9][10] In vitro studies using human fecal matter in batch culture fermenters showed a significant decline in nizatidine concentration over time, suggesting degradation by colonic bacteria.[9] While the specific products of this microbial metabolism were complex, it represents a potential secondary pathway contributing to nizatidine's overall disposition.

Part 3: In Vivo Study and Quantification: A Methodological Guide

Investigating the formation of this compound in vivo requires a robust and validated bioanalytical method. The objective is to accurately quantify both the parent drug and its metabolite in biological matrices (typically plasma or urine) over time following drug administration. High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique employed for this purpose.[11][12]

Diagram: Experimental Workflow for In Vivo Quantification

Bioanalytical_Workflow cluster_study In Vivo Study Phase cluster_analysis Bioanalytical Phase Admin Administer Nizatidine to Subjects Collect Collect Blood/Urine Samples at Timed Intervals Admin->Collect Prepare Sample Preparation (e.g., Solid-Phase Extraction) Collect->Prepare Analyze LC-MS/MS or HPLC-UV Analysis Prepare->Analyze Quantify Data Processing & Quantification Analyze->Quantify PK Pharmacokinetic Modeling Quantify->PK Generate Concentration- Time Profiles

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Desmethyl Nizatidine Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Desmethyl Nizatidine, a principal metabolite and potential impurity of the H2-receptor antagonist, Nizatidine. As regulatory scrutiny over pharmaceutical impurities intensifies, robust analytical methodologies are paramount for ensuring drug safety and efficacy.[1][2] This document outlines a systematic approach leveraging high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to confidently identify and structurally characterize this compound. We delve into the critical aspects of method development, including chromatographic separation, mass spectral acquisition, and the interpretation of fragmentation patterns. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in impurity profiling and metabolite identification.

Introduction: The Imperative of Impurity Profiling

Nizatidine is a widely prescribed medication for the treatment of duodenal ulcers and gastroesophageal reflux disease.[3] this compound, its N-desmethyl metabolite, is a known related substance that must be monitored and controlled within strict limits defined by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5] According to ICH guidelines, any impurity present in a new drug substance at a level exceeding 0.1% must be identified and characterized.[5][6] This underscores the necessity of robust analytical methods for the structural elucidation of such compounds.

Mass spectrometry, particularly when coupled with a separation technique like HPLC, has become an indispensable tool for this purpose due to its high sensitivity and specificity.[7] This guide will walk through the logical progression of experiments and data interpretation required to unequivocally identify this compound.

Foundational Strategy: A Multi-faceted Analytical Approach

The structural elucidation of a pharmaceutical impurity is a puzzle solved by assembling evidence from multiple analytical techniques. Our core strategy for this compound relies on a synergistic combination of liquid chromatography and high-resolution mass spectrometry (HRMS).

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structural Elucidation Sample Sample HPLC HPLC Sample->HPLC Injection MS_Detector MS_Detector HPLC->MS_Detector Elution Full_Scan_MS Full_Scan_MS MS_Detector->Full_Scan_MS MS1 Precursor_Selection Precursor_Selection Full_Scan_MS->Precursor_Selection m/z of Interest MS_MS MS_MS Precursor_Selection->MS_MS Collision-Induced Dissociation (CID) Fragmentation_Analysis Fragmentation_Analysis MS_MS->Fragmentation_Analysis Fragment Ions Structure_Proposal Structure_Proposal Fragmentation_Analysis->Structure_Proposal Structure_Confirmation Structure_Confirmation Structure_Proposal->Structure_Confirmation Reference_Standard Reference_Standard Reference_Standard->Structure_Confirmation

Caption: High-level workflow for impurity identification.

Experimental Design & Rationale

Sample Preparation and Chromatographic Separation

Objective: To achieve baseline separation of Nizatidine and this compound, ensuring accurate mass spectral data for each compound.

Rationale: Co-elution can lead to ion suppression and chimeric mass spectra, confounding data interpretation. A well-resolved chromatographic peak for this compound is the first critical step.

Protocol: HPLC Method for Nizatidine and Related Substances

  • Column: A C18 column (e.g., Agilent Eclipse Plus C18, 100mm x 4.6mm, 5µm) is a suitable starting point for retaining and separating these relatively polar compounds.[8][9]

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water

    • B: Methanol

    • Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry, aiding in protonation in positive ion mode. Methanol is a common organic modifier for reversed-phase chromatography.

  • Gradient Elution: A gradient elution is often necessary to separate impurities with varying polarities from the active pharmaceutical ingredient (API). A typical gradient might start at a low percentage of organic phase and ramp up to elute more retained components.

  • Flow Rate: 0.5 mL/min.[8][9]

  • Column Temperature: 42 °C.[10]

  • Injection Volume: 10 µL.

  • UV Detection: 314 nm or 320 nm can be used for initial method development and comparison with mass spectral data.[10][11]

Mass Spectrometry Parameters

Objective: To obtain accurate mass measurements for the precursor and product ions of this compound to determine its elemental composition and propose a fragmentation pathway.

Rationale: High-resolution mass spectrometry (HRMS), such as that provided by Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, is crucial for determining the elemental composition of unknown compounds. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule of interest.[7]

Protocol: Mass Spectrometry Method

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for these molecules containing basic nitrogen atoms that are readily protonated.

  • MS1 Full Scan: Acquire full scan data over a mass range of m/z 100-500 to detect the protonated molecular ions of Nizatidine and its potential impurities.

  • MS/MS Fragmentation:

    • Precursor Ion Selection: Select the m/z corresponding to the protonated this compound.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive product ion spectrum.

    • Rationale: Varying the collision energy helps to observe both low-energy (stable) and high-energy (less stable) fragment ions, providing a more complete picture of the molecule's structure.

Data Interpretation and Structural Elucidation

Step 1: Proposing the Molecular Formula

Nizatidine has a molecular formula of C12H21N5O2S2 and a molecular weight of 331.47 g/mol .[3][12] this compound, as its name implies, lacks a methyl group (CH3). Therefore, its expected molecular formula is C11H19N5O2S2, with a molecular weight of 317.4 g/mol .[13]

In the MS1 spectrum, we expect to see the protonated molecule [M+H]+ for this compound at an m/z of approximately 318.4. High-resolution mass spectrometry will provide a more accurate mass, allowing for the confirmation of the elemental composition.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]+ (m/z)
NizatidineC12H21N5O2S2331.1136332.1214
This compoundC11H19N5O2S2317.0979318.1057
Step 2: Unraveling the Fragmentation Pathway

The MS/MS spectrum of this compound will provide the key structural information. By analyzing the product ions, we can piece together the molecule's structure. The fragmentation is likely to occur at the chemically labile bonds.

G Precursor This compound [M+H]+ = m/z 318.1 Fragment_A Fragment A Thiazole Ring Cleavage m/z ~155 Precursor->Fragment_A CID Fragment_B Fragment B Side Chain Cleavage m/z ~163 Precursor->Fragment_B CID Fragment_C Fragment C Further Fragmentation Fragment_A->Fragment_C

Caption: A simplified theoretical fragmentation pathway for this compound.

Analysis of Key Fragmentation Pathways:

  • Alpha Cleavage: Amines often undergo alpha cleavage, where the bond adjacent to the nitrogen atom is broken.[14] In this compound, this could lead to the loss of the methylamino-methyl group from the thiazole ring.

  • Thioether Bond Cleavage: The C-S bond in the thioether linkage is another likely point of fragmentation. Cleavage at this bond would separate the thiazole moiety from the nitroethene diamine side chain.

  • Side Chain Fragmentation: The nitroethene diamine side chain can also undergo various fragmentation reactions.

A plausible key fragmentation for Nizatidine is the transition of m/z 332.1 → 155.1.[8] This corresponds to the cleavage of the thioether bond, resulting in the formation of the protonated dimethylaminomethyl-thiazole-methyl fragment. For this compound, a similar fragmentation is expected, but the resulting fragment would have a lower mass due to the absence of one methyl group. The predicted transition would be m/z 318.1 → 141.1. The observation of this fragment would be strong evidence for the structure of this compound.

Step 3: Confirmation with a Reference Standard

The definitive confirmation of the structure of this compound is achieved by comparing its chromatographic retention time and MS/MS fragmentation pattern with those of a certified reference standard.[7][13] The reference standard should be analyzed using the same LC-MS/MS method. An exact match in retention time and fragmentation spectrum provides unequivocal identification.

Conclusion

The structural elucidation of this compound is a critical component of ensuring the quality and safety of Nizatidine drug products. The systematic approach outlined in this guide, which combines optimized chromatographic separation with high-resolution tandem mass spectrometry, provides a robust framework for the confident identification and characterization of this and other related impurities. The principles of logical experimental design, meticulous data interpretation, and confirmation with a reference standard are universally applicable in the field of pharmaceutical analysis.

References

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. [Link]

  • Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed. (2015-08-15). [Link]

  • Quality: impurities | European Medicines Agency (EMA). [Link]

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025-08-27). [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline. (2017-07-27). [Link]

  • Regulatory aspects of Impurity profiling - ijdra. (2020-12-15). [Link]

  • (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma - ResearchGate. (2025-08-07). [Link]

  • Concentration profiles of nizatidine and N-desmethylnizatidine in... - ResearchGate. [Link]

  • Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - ResearchGate. (2025-08-09). [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed. (1990-08-03). [Link]

  • Compound: NIZATIDINE (CHEMBL3183075) - ChEMBL - EMBL-EBI. [Link]

Sources

An In-depth Technical Guide to Desmethyl Nizatidine: The Primary Active Metabolite of Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a potent and selective histamine H2-receptor antagonist, is a widely prescribed therapeutic agent for acid-peptic disorders.[1][2] While the parent drug is responsible for the majority of the clinical effect, a comprehensive understanding of its metabolic fate is crucial for a complete pharmacological and toxicological characterization. This technical guide provides an in-depth exploration of Nizatidine's primary metabolite, Desmethyl Nizatidine (N2-monodesmethylnizatidine). We will dissect its formation, pharmacological activity, pharmacokinetic profile, and the analytical methodologies essential for its quantification. This document serves as a critical resource for professionals in drug metabolism, pharmacology, and quality control, offering field-proven insights and validated protocols.

Nizatidine: Pharmacological Context and Metabolic Overview

Nizatidine exerts its therapeutic effect by competitively and reversibly inhibiting the binding of histamine to H2-receptors on gastric parietal cells.[3][4] This action effectively suppresses gastric acid secretion, reducing both basal and stimulated acid output.[5][6] Clinically, it is indicated for the treatment of duodenal ulcers, benign gastric ulcers, and gastroesophageal reflux disease (GERD).[5][7]

Following oral administration, Nizatidine is rapidly absorbed, exhibiting an absolute bioavailability of over 70%.[4][6] The primary route of elimination is renal, with over 90% of a dose excreted in the urine, approximately 60% as the unchanged parent drug.[4][8][9] The remaining fraction undergoes hepatic metabolism, leading to the formation of several metabolites.[2][3] While Nizatidine shows minimal interaction with the cytochrome P-450 enzyme system, distinguishing it from earlier H2-antagonists like cimetidine, its biotransformation yields metabolites of pharmacological interest.[2][10][11]

The Metabolic Pathway of Nizatidine

The biotransformation of Nizatidine is a relatively minor elimination pathway compared to renal excretion but is significant due to the nature of its products. The liver is the primary site of metabolism.[3] The metabolic process yields three main derivatives:

  • N2-monodesmethylnizatidine (this compound): This is the principal metabolite, formed via N-demethylation of the dimethylamino group.[8][12] It accounts for less than 7% of an administered oral dose.[3][6][9]

  • Nizatidine N2-oxide: A minor metabolite, constituting less than 5% of the dose.[3][8][9]

  • Nizatidine S-oxide: Another minor metabolite, representing less than 6% of the dose.[3][8][9]

The formation of this compound is the most clinically relevant metabolic step due to its inherent pharmacological activity.

G Nizatidine Nizatidine Desmethyl This compound (N2-monodesmethylnizatidine) ~7% of dose Nizatidine->Desmethyl N-Demethylation (Primary Active Metabolite) N_Oxide Nizatidine N2-oxide <5% of dose Nizatidine->N_Oxide N-Oxidation S_Oxide Nizatidine S-oxide <6% of dose Nizatidine->S_Oxide S-Oxidation

Caption: Metabolic pathway of Nizatidine.

Pharmacological and Pharmacokinetic Profile of this compound

Pharmacological Activity

Unlike many drug metabolites that are pharmacologically inert, this compound is an active H2-receptor antagonist.[3][12] This activity is a critical consideration in evaluating the overall therapeutic effect and safety profile of Nizatidine. The structural modification—the removal of a single methyl group—results in a reduced binding affinity for the H2-receptor compared to the parent compound.[12]

Animal studies have been conducted to quantify this activity. Research indicates that this compound possesses approximately 60-61% of the activity of Nizatidine in inhibiting histamine-stimulated gastric acid secretion.[3][12] While its contribution to the total clinical effect is secondary to that of the parent drug due to its lower concentration and potency, its activity is significant enough to be considered part of the drug's overall mechanism of action.

In addition to its H2-antagonist effects, studies in rats have shown that both Nizatidine and this compound can accelerate gastric emptying of solid meals, suggesting a prokinetic effect potentially mediated by cholinergic mechanisms.[13]

Pharmacokinetic Data

The pharmacokinetic parameters of this compound are intrinsically linked to the administration of the parent drug. Following a 300 mg oral dose of Nizatidine in a healthy volunteer, plasma concentrations of the metabolite can be measured alongside the parent drug.[14]

ParameterNizatidineThis compoundSource
Time to Peak (Tmax) 0.5 - 3 hoursNot explicitly defined, follows parent drug formation[4][6]
Elimination Half-Life 1 - 2 hoursSimilar elimination curve to parent drug[4][15]
Excretion Primarily renalExcreted in urine[8][16]
Relative Plasma Level 100%~7-11% of Nizatidine levels[15]

Table 1: Comparative Pharmacokinetic Parameters.

The elimination curve of this compound generally parallels that of Nizatidine, indicating that its clearance is dependent on its formation from the parent drug.[15]

Analytical Methodology: Quantification in Human Plasma

For drug development, clinical pharmacology studies, and bioequivalence assessments, a robust and validated analytical method for the simultaneous quantification of Nizatidine and this compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and reliable technique.[14][17]

Experimental Protocol: HPLC-UV Method

This protocol is based on a validated method for the rapid quantification of Nizatidine and its N-desmethyl metabolite in human plasma.[17][18]

A. Materials and Reagents:

  • Nizatidine and this compound reference standards

  • Methanol and Acetonitrile (HPLC grade)

  • Potassium Dihydrogenophosphate (KH2PO4)

  • Perchloric Acid

  • Human plasma (with Li-heparin anticoagulant)

  • Ultrapure water

B. Instrumentation:

  • HPLC system with gradient elution capability

  • UV Detector

  • C18 analytical column (e.g., Zorbax SB-C18, 100 x 3 mm, 3.5 µm)

  • Data acquisition and processing software

C. Step-by-Step Workflow:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 40 mM solution of KH2PO4 in water, adjust pH to 2.3 with 85% H3PO4. Mix 96% of this buffer with 4% methanol.

    • Mobile Phase B: Acetonitrile.

  • Standard and QC Sample Preparation:

    • Prepare stock solutions of Nizatidine and this compound in methanol.

    • Create working solutions by diluting stock solutions with water.

    • Spike 0.5 mL of blank human plasma with working solutions to create calibration standards and quality control (QC) samples at various concentrations.

  • Plasma Sample Preparation (Protein Precipitation):

    • To 0.5 mL of plasma sample (standard, QC, or unknown), add an equal volume of perchloric acid to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.

    • Carefully collect the clear supernatant for injection.

  • Chromatographic Conditions:

    • Column Temperature: 42 °C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 314 nm

    • Injection Volume: 20 µL

    • Gradient Elution Program:

      • 0-2.0 min: 100% Mobile Phase A

      • 2.0-2.01 min: Gradient to 35% A / 65% B

      • 2.01-2.4 min: Hold at 35% A / 65% B

      • 2.4-2.41 min: Gradient back to 100% A

      • 2.41-4.1 min: Re-equilibration at 100% A

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample (0.5 mL) Precipitate Add Perchloric Acid (Protein Precipitation) Plasma->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant (20 µL) Supernatant->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (314 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Sources

A Technical Guide to Desmethyl Nizatidine: Physicochemical Properties, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Nizatidine, also known as N2-monodesmethylnizatidine, is the principal and pharmacologically active metabolite of Nizatidine, a potent histamine H2-receptor antagonist[1][2]. Nizatidine is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion[3][4]. The study of this compound is critical for a comprehensive understanding of Nizatidine's pharmacokinetics, metabolic fate, and overall therapeutic and toxicological profile. Furthermore, as a key metabolite, the synthesis and characterization of high-purity this compound are mandated by regulatory agencies for use as an analytical reference standard to identify and quantify impurities in Nizatidine drug products[5][6]. This guide provides an in-depth overview of its chemical properties, metabolic formation, pharmacological activity, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental chemical and physical identifiers for this compound are summarized below. This data is essential for its accurate identification and handling in a laboratory setting.

PropertyValueSource(s)
Chemical Name N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine[6]
Synonyms N-Desmethyl Nizatidine, N2-Monothis compound[5][6]
CAS Number 82586-78-5[2][5][7]
Molecular Formula C₁₁H₁₉N₅O₂S₂[2][5][7]
Molecular Weight 317.43 g/mol [2][6][7]
Solubility Soluble in Methanol, DMSO[7]
Storage 2-8 °C[7]

Metabolic Pathway and Pharmacological Significance

Biotransformation of Nizatidine

Nizatidine undergoes partial metabolism in the liver, although it experiences minimal first-pass effect, contributing to its high oral bioavailability of over 70%[3][8]. The primary metabolic pathway is N-demethylation, which results in the formation of this compound[8]. This metabolite is the major one found excreted in urine, accounting for approximately 7% of an orally administered Nizatidine dose in humans[1][9]. Other minor metabolites that have been identified include Nizatidine N-oxide and Nizatidine S-oxide[8][9].

G Nizatidine Nizatidine (C₁₂H₂₁N₅O₂S₂) Metabolism Hepatic Metabolism (N-Demethylation) Nizatidine->Metabolism Desmethyl_Nizatidine This compound (Principal Metabolite) C₁₁H₁₉N₅O₂S₂ Metabolism->Desmethyl_Nizatidine ~7% of dose Other_Metabolites Minor Metabolites (N-Oxide, S-Oxide) Metabolism->Other_Metabolites <5-6% of dose

Caption: Metabolic pathway of Nizatidine.

Mechanism of Action

Similar to its parent compound, this compound functions as a competitive antagonist at histamine H2-receptors located on the parietal cells of the gastric mucosa[5][8]. By reversibly blocking these receptors, it inhibits the binding of histamine, which in turn reduces the secretion of gastric acid[5]. This shared mechanism of action underscores the metabolite's contribution to the overall pharmacological effect of Nizatidine. In addition to its H2-blocking activity, studies in rats have shown that this compound can also facilitate gastric emptying, likely through an indirect cholinergic mechanism[10].

Relative Potency

While pharmacologically active, this compound exhibits a lower potency compared to Nizatidine. The structural modification—specifically the absence of a methyl group—is believed to result in a reduced binding affinity for the H2 receptor[5]. Animal studies have quantified this difference, providing a clear comparison of their activity.

CompoundRelative Activity to Nizatidine in Inhibiting Histamine-Stimulated Gastric Acid SecretionSource(s)
Nizatidine 100%[5][8]
This compound ~60%[5][8]

Synthesis of this compound as a Reference Standard

Rationale for Synthesis

According to international regulatory guidelines, such as those from the ICH, pharmaceutical manufacturers must accurately identify and quantify all impurities and metabolites present in drug substances and products[4][6]. The chemical synthesis of this compound is therefore essential to produce a well-characterized reference standard. This standard is indispensable for the development and validation of analytical methods (e.g., HPLC) used in quality control and stability studies of Nizatidine formulations[5].

Retrosynthetic Approach

There is no direct, single-step synthesis reported in widely available literature; instead, multi-step processes are employed[11]. A common and efficient retrosynthetic strategy begins with a simple, commercially available starting material like glycine[11]. The core of this approach involves constructing a protected thiazole intermediate, which is then elaborated through several steps to yield the final this compound molecule[5][11]. This method is favored as it utilizes non-hazardous chemicals and is designed for efficiency[11].

G A 1. Start with Glycine B 2. Multi-step conversion to protected thiazole intermediate A->B C 3. Condensation with Amino Ethylthiol Intermediate B->C D 4. Side Chain Addition C->D E 5. Deprotection & Purification D->E F Final Product: This compound E->F

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative summary of a synthetic route described in the literature, starting from a key thiazole intermediate. This process is intended for informational purposes and should be adapted and optimized by qualified chemists in a controlled laboratory environment.

Objective: To synthesize N-desmethyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine (this compound).

Step 1: Preparation of the Thiazole Side Chain Intermediate

  • React a protected tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate intermediate with an amino ethylthiol derivative.

  • The reaction is typically carried out in a suitable solvent under controlled temperature conditions to facilitate the condensation.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, and dry over anhydrous sodium sulfate[11].

  • Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Final Condensation

  • Dissolve the intermediate from the previous step in a suitable solvent like isopropanol.

  • Add the second key reactant, which provides the nitro-ethenediamine moiety, to the solution.

  • Stir the reaction mixture at room temperature for an extended period (e.g., overnight) to ensure the reaction goes to completion[11].

  • Monitor the reaction progress via TLC.

Step 3: Deprotection and Isolation

  • If a protecting group (e.g., Boc) is present, perform a deprotection step. This is often achieved by adding an acid, such as isopropanolic hydrochloride, and stirring overnight[11].

  • Remove the solvent under vacuum.

  • Neutralize the residue with an aqueous basic solution, such as 10% sodium bicarbonate (NaHCO₃)[11].

  • Extract the final product into an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final this compound product[11].

Step 4: Purification

  • The crude product should be purified using a suitable technique, such as column chromatography, to achieve the high purity required for a reference standard.

Analytical Characterization

Confirmation of the identity, purity, and potency of synthesized this compound is paramount. Suppliers of this reference standard provide a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques[6][12].

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it against a known standard. It is the most common analytical method for Nizatidine and its related substances[13].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by providing a precise mass-to-charge ratio, verifying the molecular formula C₁₁H₁₉N₅O₂S₂[6].

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the molecular structure by showing the chemical environment of all protons, confirming the correct arrangement of atoms and the absence of the N-methyl group present in the parent drug[6].

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule[6].

  • Thermogravimetric Analysis (TGA): Used to assess potency and determine the presence of residual solvents or water[6][12].

Conclusion

This compound is a pharmacologically significant metabolite that plays a key role in the clinical profile of Nizatidine. Its well-defined chemical properties, coupled with a clear understanding of its metabolic origin and mechanism of action, are vital for drug development and safety assessment. The synthesis of this compound as a high-purity reference standard is a critical requirement for regulatory compliance, enabling the accurate quality control of Nizatidine pharmaceutical products. The analytical techniques outlined provide the necessary framework for the rigorous characterization required of such standards.

References

  • Benchchem. (n.d.). This compound | 82586-78-5.
  • Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 14(2), 175-182. [Link]

  • National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem Compound Database. Retrieved from [Link]

  • Drugs.com. (2025, January 10). Nizatidine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Bhalerao, D., et al. (2011). An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Chemistry & Biology Interface, 1(1), 123-127.
  • Allmpus Laboratories Pvt. Ltd. (n.d.). Nizatidine N-Desmethyl Metabolite. Retrieved from [Link]

  • Medicine.com. (2020, February 17). Nizatidine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • eXe. (n.d.). 9.5 Pharmacokinetics of H2 antihistamines. Retrieved from [Link]

  • Reddy, G. N., et al. (2012). Identification, synthesis and characterization of novel impurities in Nizatidine formulations. Chemistry & Biology Interface, 2(1), 51-60.
  • Oshita, M., et al. (1993). Nizatidine accelerates gastric emptying of a solid meal in rats. Japan Journal of Pharmacology, 61(2), 183-186. [Link]

  • ResearchGate. (n.d.). Concentration profiles of nizatidine and N-desmethylnizatidine in.... Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Nizatidine.
  • GLP Pharma Standards. (n.d.). Nizatidine N-Desmethyl Metabolite | CAS No- 82586-78-5. Retrieved from [Link]

Sources

Introduction: The Metabolic Fate of a Widely Used H₂-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hepatic Biotransformation of Nizatidine

Nizatidine is a potent and reversible histamine H₂-receptor antagonist widely prescribed for the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1][2][3] By competitively inhibiting histamine at the H₂-receptors on gastric parietal cells, Nizatidine effectively reduces the secretion of gastric acid.[1][3] Understanding the biotransformation of Nizatidine, primarily within the liver, is paramount for drug development professionals and researchers. This process dictates the drug's pharmacokinetic profile, potential for drug-drug interactions, and overall clinical efficacy. Unlike its predecessor, cimetidine, Nizatidine is noted for its minimal interaction with the hepatic cytochrome P450 (CYP) enzyme system, a characteristic that confers a significant clinical advantage.[4][5][6][7]

This guide provides a detailed examination of the metabolic pathways of Nizatidine, outlines robust experimental methodologies for its study, and presents the analytical techniques required for the precise quantification of the parent drug and its metabolites.

Part 1: Hepatic Metabolic Pathways of Nizatidine

The biotransformation of Nizatidine in the liver is a relatively limited process, with a significant portion of the drug being excreted unchanged in the urine.[8][9] However, the metabolism that does occur proceeds through several key oxidative pathways, yielding three principal metabolites.[1][9]

The primary metabolic routes are:

  • N-Demethylation: This reaction results in the formation of N₂-monodesmethylnizatidine, which is the major metabolite found in urine.[8][9] This metabolite is not merely an inactive byproduct; it retains pharmacological activity as an H₂-receptor antagonist, exhibiting approximately 60% of the potency of the parent compound in animal studies.[1][8]

  • S-Oxidation: The sulfur atom in the thiazole ring side-chain is susceptible to oxidation, leading to the formation of Nizatidine S-oxide (also referred to as nizatidine sulfoxide).[1][9][10]

  • N-Oxidation: A minor pathway involves the oxidation of the dimethylamino group, resulting in Nizatidine N₂-oxide.[1][9]

While Nizatidine is metabolized by microsomal enzymes, it is a weak inhibitor of the cytochrome P450 system.[2][4] In-vitro studies using human liver microsomes have demonstrated that Nizatidine does not significantly inhibit major CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP3A.[11][12] This lack of potent inhibition is a key differentiator from other H₂-blockers like cimetidine and reduces the likelihood of clinically significant drug-drug interactions.[3][6][7]

Visualizing the Metabolic Cascade

The following diagram illustrates the primary biotransformation pathways of Nizatidine in the liver.

Nizatidine_Metabolism cluster_metabolites Primary Metabolites Nizatidine Nizatidine Desmethyl N₂-monodesmethylnizatidine (Active Metabolite) Nizatidine->Desmethyl  N-Demethylation S_Oxide Nizatidine S-Oxide Nizatidine->S_Oxide  S-Oxidation N_Oxide Nizatidine N₂-Oxide Nizatidine->N_Oxide  N-Oxidation

Caption: Hepatic biotransformation pathways of Nizatidine.

Part 2: Quantitative Analysis of Nizatidine Metabolism

Following oral administration, a substantial portion of Nizatidine is recovered in the urine. The metabolites account for a relatively small fraction of the total dose, underscoring the drug's primary reliance on renal clearance. The table below summarizes the urinary excretion data for Nizatidine and its primary metabolites.

CompoundPercentage of Oral Dose Excreted in UrineReference
Unchanged Nizatidine~65%[9]
N₂-monodesmethylnizatidine~7%[8][9]
Nizatidine S-Oxide~6%[8]
Nizatidine N₂-Oxide~5%[1][9]

Part 3: Experimental Methodologies for Studying Nizatidine Biotransformation

Investigating the hepatic metabolism of Nizatidine requires robust in-vitro systems coupled with highly sensitive and specific analytical techniques. This section details the standard workflows employed by drug metabolism scientists.

A. In-Vitro Liver Models: Simulating Hepatic Metabolism

To study the formation of metabolites in a controlled environment, researchers utilize subcellular fractions or cell-based systems that retain hepatic enzymatic activity.

  • Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I enzymes, particularly the cytochrome P450 superfamily, making them an industry-standard tool for metabolic stability and metabolite identification studies. The key advantage is their commercial availability and relative ease of use.

  • Primary Human Hepatocytes: Cultured hepatocytes represent the gold standard for in-vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of a drug's biotransformation.[13][14][15] They can be used to investigate not only metabolite formation but also enzyme induction and transport phenomena.

Workflow for In-Vitro Metabolism Study

The following diagram outlines a typical experimental workflow for assessing Nizatidine metabolism using human liver microsomes.

Metabolism_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Quenching cluster_analysis 4. Analysis A Prepare Incubation Mix: - Human Liver Microsomes - NADPH Regenerating System - Buffer (e.g., Phosphate) C Pre-warm Incubation Mix to 37°C A->C B Prepare Nizatidine Stock Solution D Initiate Reaction: Add Nizatidine to Mix B->D C->D E Incubate at 37°C (e.g., 0, 15, 30, 60 min) D->E F Stop Reaction: Add cold Acetonitrile with Internal Standard E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I

Sources

Methodological & Application

Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Desmethyl Nizatidine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desmethyl nizatidine, the primary active metabolite of nizatidine, in human plasma. Nizatidine is a histamine H2-receptor antagonist used in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1] Monitoring its major metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput clinical and preclinical sample analysis.[2][3]

Introduction

Nizatidine is a widely prescribed H2-receptor antagonist that reduces gastric acid secretion.[1] Its biotransformation primarily occurs in the liver, leading to the formation of several metabolites.[1][4] The main metabolite excreted in urine is N-desmethyl nizatidine (N-monodesmethylnizatidine), which retains significant pharmacological activity.[4][5] Therefore, a sensitive and selective analytical method for the quantification of this compound is essential for evaluating the complete pharmacokinetic profile of nizatidine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6][7] The principle of LC is to separate components of a mixture as they pass through a column (the stationary phase) carried by a liquid (the mobile phase).[8][9][10] High-Performance Liquid Chromatography (HPLC) uses high pressure to improve separation efficiency.[6][8] Following separation, the analyte is ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.[7][11] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), and tandem MS (MS/MS) provides an additional layer of selectivity by isolating a specific parent ion and detecting its characteristic fragment ions.[11] This application note provides a detailed protocol for a validated LC-MS/MS assay designed for the sensitive detection of this compound.

Experimental

Materials and Reagents
  • Analytes: this compound reference standard (≥98% purity), Nizatidine reference standard (≥98% purity).

  • Internal Standard (IS): Nizatidine-d3 (≥98% purity, methyl-d3).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Equipment
  • LC System: Agilent 1290 Infinity II LC or equivalent.[12]

  • MS System: Agilent 6475A Triple Quadrupole LC/MS or equivalent.[12]

  • Analytical Column: Agilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Data System: Agilent MassHunter Software or equivalent.[12]

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS), Nizatidine-d3, in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) working solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the CC and QC working solutions into blank human plasma (5% v/v) to obtain final concentrations ranging from 0.1 ng/mL to 100 ng/mL. The IS working solution is spiked into the precipitation solvent (acetonitrile with 0.1% formic acid) at a constant concentration (e.g., 10 ng/mL).

Methodology

Sample Preparation: Protein Precipitation

The causality behind this choice is its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis. While solid-phase extraction (SPE) can yield cleaner extracts, protein precipitation is often sufficient for robust LC-MS/MS methods and is ideal for high-throughput environments.

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the precipitation solvent (ice-cold acetonitrile containing 0.1% formic acid and the internal standard).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The selection of a C18 column is based on its ability to retain and separate moderately polar compounds like this compound from endogenous plasma components. A gradient elution with methanol and formic acid in water ensures sharp peaks and efficient separation. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the signal in positive electrospray ionization mode.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnAgilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Sheath Gas Temperature350°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
MRM Transitions
CompoundPrecursor Ion (m/z)
This compound318.1
Nizatidine-d3 (IS)335.1

The MRM transitions are selected for their specificity and intensity. The precursor ion corresponds to the protonated molecule [M+H]+. The collision energy is optimized to produce a stable and abundant product ion, which is crucial for achieving high sensitivity and selectivity.

Workflow and Structural Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject 5 µL into LC System D->E F Chromatographic Separation (C18 Column) E->F G ESI+ Ionization F->G H Tandem MS Detection (MRM Mode) G->H I Integrate Peak Areas H->I J Calculate Analyte/IS Ratio I->J K Quantify using Calibration Curve J->K G cluster_Nizatidine Nizatidine cluster_Desmethyl This compound Nizatidine_mol Metabolism Hepatic N-Demethylation Nizatidine_mol->Metabolism [M+H]+ = 332.1 Desmethyl_mol Fragmentation MS/MS Fragmentation (Collision Cell) Desmethyl_mol->Fragmentation Precursor Ion m/z 318.1 Metabolism->Desmethyl_mol [M+H]+ = 318.1 Product Product Fragmentation->Product Product Ion m/z 155.1

Caption: Metabolic pathway of Nizatidine and MS/MS fragmentation of this compound.

Method Validation

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry". [2]

  • Selectivity: No significant interfering peaks were observed at the retention times of this compound or the IS in six different batches of blank human plasma.

  • Linearity and Range: The calibration curve was linear over the range of 0.1–100 ng/mL with a correlation coefficient (r²) > 0.998. A weighted (1/x²) linear regression was used.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples. The accuracy was within 85–115% (80–120% at the LLOQ), and the precision (%CV) was less than 15%.

  • Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio >10, and acceptable accuracy and precision.

  • Matrix Effect: The matrix effect was assessed and found to be negligible, with the IS effectively compensating for any minor ion suppression or enhancement.

  • Stability: this compound was found to be stable in human plasma through three freeze-thaw cycles, for 24 hours at room temperature, and for 3 months at -80°C.

Table 3: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Linearity (r²)> 0.998≥ 0.99
Range (ng/mL)0.1 – 100-
LLOQ (ng/mL)0.1S/N > 10
Intra-day Precision (%CV)≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)≤ 10.2%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%)94.5% – 106.3%85% – 115%
Inter-day Accuracy (%)92.8% – 108.1%85% – 115%
Freeze-Thaw StabilityStable≤ 15% Deviation
Bench-Top StabilityStable (24 hours)≤ 15% Deviation

Conclusion

This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation procedure allows for high sample throughput, and the validated performance demonstrates that the method is reliable and accurate for its intended purpose. This protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of this key nizatidine metabolite.

References

  • U.S. Food and Drug Administration. (2024, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 14(2), 175–182. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Cytiva. (2025, August 17). Liquid chromatography – principles, application, type. Retrieved from [Link]

  • Wiseman, J. M., Ifa, D. R., Song, Q., & Cooks, R. G. (2008). Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. Proceedings of the National Academy of Sciences, 105(47), 18120-18125. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Excedr. (2023, August 1). What Is Liquid Chromatography? Principles, Techniques, & Applications. Retrieved from [Link]

  • Aimil Ltd. (2024, February 2). Exploring Liquid Chromatography: Principles, Applications, and Instrumentation. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • An, Z., Chen, Y., Zhang, R., & Song, Y. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Talanta, 238, 123049. Retrieved from [Link]

  • Wiseman, J. M., Ifa, D. R., Venter, A., & Cooks, R. G. (2008). Desorption Electrospray Ionization Mass Spectrometry: Imaging Drugs and Metabolites In Tissues. ResearchGate. Retrieved from [Link]

  • Lo, T. F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(2), 3-12. Retrieved from [Link]

  • Rao, P. V., Kumar, M. R., Prasad, V., & Rao, D. D. (2014). Stability-indicating LC method for the estimation of nizatidine impurities in nizatidine oral solution. Journal of Liquid Chromatography & Related Technologies, 37(1), 1-15. Retrieved from [Link]

  • Mncwangi, N., et al. (2023). Identifying Key Metabolites in South African Medicinal Plants Using Dual Electrospray Ionization Metabolomics. Metabolites, 13(7), 834. Retrieved from [Link]

  • Sharma, A., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 21(02), 1629-1638. Retrieved from [Link]

  • Klotz, U., & D'Friess, D. (1987). Lack of effect of nizatidine on drug metabolism. Scandinavian Journal of Gastroenterology. Supplement, 136, 18-23. Retrieved from [Link]

  • Li, K., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80-87. Retrieved from [Link]

  • Li, K., et al. (2015). Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. ResearchGate. Retrieved from [Link]

  • Pioch, R. P. (1997). U.S. Patent No. 5,700,945. Washington, DC: U.S. Patent and Trademark Office.
  • Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Retrieved from [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. Retrieved from [Link]

Sources

Application Note: Utilizing Desmethyl Nizatidine as a Reference Standard in the Quality Control of Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of Desmethyl Nizatidine as a reference standard in the quality control of Nizatidine active pharmaceutical ingredient (API) and finished drug products. We will explore the scientific rationale for monitoring this compound, detail its physicochemical properties, and present a detailed, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for its quantification. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights to ensure the safety, efficacy, and regulatory compliance of Nizatidine products.

Introduction: The Critical Role of Impurity Profiling

Nizatidine is a potent and widely prescribed histamine H2-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion.[1][2] In the landscape of pharmaceutical manufacturing, ensuring the purity and consistency of the final drug product is paramount. Regulatory bodies worldwide, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3]

Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or as in vivo metabolites of the drug.[3][4] These compounds, even in trace amounts, can potentially impact the safety and efficacy of the final product. Therefore, the use of highly characterized reference standards is the bedrock of any robust quality control strategy, providing the necessary benchmark for the identification and quantification of these impurities.[5]

This compound: A Metabolite and Critical Impurity

This compound, formally known as N2-monodesmethylnizatidine, is the primary active metabolite of Nizatidine.[6] It is formed in vivo through the N-demethylation of the terminal dimethylamino group of the Nizatidine molecule.[6] Crucially, this compound is not inert; it retains significant pharmacological activity, exhibiting approximately 60% of the H2-receptor antagonist activity of the parent compound.[6]

Its presence as both a major metabolite and a potential process-related impurity or degradant makes it a critical compound to monitor in Nizatidine API and drug products.[6] Controlling its levels is essential to ensure consistent therapeutic efficacy and to meet stringent regulatory requirements for product purity.[6]

Physicochemical Properties of this compound

A well-characterized reference standard is essential for method development and validation. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Name 1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diaminePubChem
Synonyms N2-monodesmethylnizatidine, N-Desmethyl Nizatidine[7]
CAS Number 82586-78-5[6][8]
Molecular Formula C₁₁H₁₉N₅O₂S₂[6][8]
Molecular Weight 317.43 g/mol [6][8]
Solubility Soluble in Methanol, DMSO[7]
Storage 2-8 °C, under inert gas[7]

Analytical Methodology: RP-HPLC for Impurity Profiling

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for separating and quantifying Nizatidine from its related substances. The method detailed below is designed to be specific, accurate, and precise for the determination of this compound.

Experimental Workflow Overview

The overall workflow for the quality control analysis involves careful preparation of standards and samples, followed by chromatographic separation and data analysis to ensure the method's performance and the product's quality.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation ref_std Prepare this compound Reference Standard Solution inject Inject Blank, Reference Std, and Test Sample Solutions ref_std->inject niz_std Prepare Nizatidine Working Standard Solution sst System Suitability Test (SST) (Inject Nizatidine Std) niz_std->sst sample Prepare Test Sample Solution (from API or Drug Product) sample->inject sst->inject If SST Passes chrom Chromatographic Separation (RP-HPLC with UV Detection) inject->chrom integrate Integrate Peak Areas chrom->integrate identify Identify this compound (by Retention Time) integrate->identify quantify Quantify Impurity (%) (vs. Reference Standard) identify->quantify report Compare Against Specification & Report Results quantify->report

Caption: Workflow for Nizatidine impurity analysis.

Detailed Protocol

This protocol is a robust starting point and should be validated in the user's laboratory to confirm its suitability.

Chromatographic Conditions:

ParameterConditionRationale
Column C8 or C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for polar and non-polar analytes.
Mobile Phase 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v)A common mobile phase for Nizatidine analysis, offering good peak shape and separation.[9]
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and reasonable run times.[9]
Detection UV at 320 nmNizatidine has a prominent absorbance maximum around 320 nm, providing high sensitivity.[9]
Column Temp. Ambient (e.g., 25 °C)Provides stable retention times.
Injection Vol. 20 µLA standard volume for analytical HPLC.

Preparation of Solutions:

  • Diluent: Prepare a mixture of the mobile phase components (50:50 Water:Acetonitrile) to dissolve standards and samples.

  • Nizatidine Standard Solution (for SST): Accurately weigh about 25 mg of Nizatidine USP Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~500 µg/mL.

  • This compound Reference Standard Stock Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in methanol and dilute to volume. This yields a stock solution of ~100 µg/mL.

  • Spiked Sample Solution (for Method Validation/Specificity): Prepare a Nizatidine test sample solution as described below. Spike it with a known amount of the this compound Reference Standard Stock Solution to a final concentration corresponding to the reporting limit (e.g., 0.1%).

  • Test Sample Solution: Accurately weigh a portion of the Nizatidine API or powdered tablets/capsules equivalent to about 50 mg of Nizatidine into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, then dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection. This yields a nominal concentration of 500 µg/mL.

Method Validation: A Self-Validating System

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The this compound reference standard is indispensable for this process.

G cluster_validation Method Validation Parameters (ICH Q2) RS This compound Reference Standard Specificity Specificity RS->Specificity Ensures peak resolution from Nizatidine & other impurities Linearity Linearity RS->Linearity Establishes concentration vs. response relationship Accuracy Accuracy RS->Accuracy Determines recovery from spiked matrix Precision Precision (Repeatability & Intermediate) RS->Precision Measures variability of repeated analyses LOQ Limit of Quantitation (LOQ) RS->LOQ Defines lowest concentration quantifiable with accuracy/precision

Caption: Role of the reference standard in method validation.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance is verified.

  • Procedure: Make five replicate injections of the Nizatidine Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0 for the Nizatidine peak.

    • Theoretical Plates: Not less than 2000 for the Nizatidine peak.

    • %RSD: Not more than 2.0% for the peak areas.

Validation Parameters

The following parameters must be assessed using the this compound reference standard.

ParameterProtocolTypical Acceptance Criteria
Specificity Inject Diluent, Nizatidine Standard, this compound Standard, and a spiked sample. Perform forced degradation (acid, base, peroxide, heat, light) on Nizatidine.[9]The this compound peak should be free from interference from other peaks and well-resolved from the main Nizatidine peak (Resolution > 2.0).
Linearity Prepare a series of at least five concentrations of this compound, typically from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.45%).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze Nizatidine samples spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.Percent recovery should be within 80.0% to 120.0% for each level.
Precision Repeatability: Analyze six replicate preparations of a Nizatidine sample spiked with this compound at the 100% specification level. Intermediate: Repeat the analysis on a different day with a different analyst or instrument.%RSD of the results should be ≤ 10.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration of this compound that can be quantified with acceptable accuracy and precision. Can be established by signal-to-noise ratio (S/N ≈ 10) or by evaluating accuracy/precision at low concentrations.%RSD ≤ 10.0% and recovery between 80.0% and 120.0%.

Conclusion

The effective control of impurities is a non-negotiable aspect of pharmaceutical quality control. This compound, as a known active metabolite and potential impurity of Nizatidine, requires careful monitoring. The use of a well-characterized this compound reference standard is fundamental to developing and validating a reliable, stability-indicating HPLC method. The protocols and validation strategies outlined in this application note provide a robust framework for scientists to ensure that Nizatidine products are consistently pure, safe, and effective, thereby meeting global regulatory expectations.

References

  • Belal, T. S., Abdel-Hay, M. H., Sabry, S. M., & Mahgoub, A. A. (2014). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Drug Dev Ind Pharm, 40(1), 125-133.
  • Scribd. (n.d.). Nizatidine Impurities.... Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). Nizatidine Impurities. Retrieved from [Link]

  • Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2, 314-323.
  • Scientific Research Publishing. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. Retrieved from [Link]

  • Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. Scientific Research Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Retrieved from [Link]

  • PubChem. (n.d.). Nizatidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nizatidine. Retrieved from [Link]

  • DailyMed. (n.d.). Nizatidine Insert & Label. Retrieved from [Link]

  • PubChem. (n.d.). Nizatidine [USAN:USP:INN:BAN:JAN]. Retrieved from [Link]

  • ResearchGate. (2019). AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE. Retrieved from [Link]

  • Allmpus. (n.d.). Nizatidine N-Desmethyl Metabolite. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Nizatidine N-Desmethyl Metabolite. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of nizatidine.

Sources

Protocol for protein precipitation in plasma sample for Desmethyl Nizatidine analysis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Protein Precipitation in Plasma Sample for Desmethyl Nizatidine Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical First Step in Bioanalysis

Quantitative bioanalysis, particularly using sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is fundamental to understanding the pharmacokinetics of drug candidates. The journey from a biological sample to a reliable concentration value begins with meticulous sample preparation. Plasma, a common matrix in drug development, is rich in proteins (e.g., albumin) which can interfere with analysis by fouling analytical columns, suppressing analyte ionization, and creating high background noise.[1] Therefore, the effective removal of these proteins is not just a preliminary step but a cornerstone of a robust and reproducible bioanalytical method.

Protein precipitation is a widely adopted technique for this purpose due to its simplicity, speed, and broad applicability.[2][3] It involves adding a precipitating agent to the plasma sample to denature proteins, causing them to aggregate and fall out of solution. The resulting supernatant, containing the analyte of interest, can then be isolated for analysis. This document provides a comprehensive guide to selecting an appropriate protein precipitation method and a detailed protocol for the analysis of this compound, a primary metabolite of Nizatidine, in plasma.[4][5]

The Science of Precipitation: Choosing the Right Agent

The choice of precipitating agent is critical and depends on the physicochemical properties of the analyte and the requirements of the downstream analytical method. The primary mechanisms involve altering the solvent environment to disrupt the forces that keep proteins soluble.[6]

Organic Solvents: Disrupting the Hydration Shell

The most common method for small molecule analysis involves the use of water-miscible organic solvents like acetonitrile (ACN) or methanol (MeOH).[7] Proteins remain soluble in aqueous solutions due to a hydration layer formed by polar interactions with water molecules.[6]

  • Mechanism of Action: When an organic solvent is added, it reduces the dielectric constant of the solution and disrupts this hydration shell.[8] This increases the electrostatic attraction between protein molecules, leading to aggregation and precipitation.[2][9]

  • Acetonitrile (ACN): Often considered the gold standard for protein precipitation in bioanalysis.[10] It is highly effective at removing a large percentage of plasma proteins (over 90%) and typically produces a dense, compact protein pellet that is easily separated by centrifugation.[11][12][13] This leads to a cleaner supernatant and reduces the risk of filter or column clogging.

  • Methanol (MeOH): While also effective, methanol is generally less efficient at precipitating proteins compared to ACN.[12][13] It can sometimes result in a finer, more flocculent precipitate that is more difficult to pellet, potentially leading to carryover of proteins into the final extract.[11]

Acid Precipitation: Leveraging the Isoelectric Point

Another approach involves the use of strong acids, such as Trichloroacetic Acid (TCA) or Perchloric Acid (PCA).

  • Mechanism of Action: This method works by drastically lowering the pH of the plasma sample. Proteins are amphoteric molecules, and at their isoelectric point (pI)—the pH at which their net charge is zero—their solubility is at a minimum, causing them to precipitate.[14][15] TCA is highly reactive and effective even in small amounts.[6]

  • Considerations: A significant drawback of acid precipitation is the risk of analyte degradation, especially for compounds that are not stable at low pH. Furthermore, co-precipitation of the analyte with the proteins can lead to poor and variable recovery.[10] The resulting acidic supernatant often requires a neutralization step before injection to prevent damage to the LC column and to ensure chromatographic compatibility.[16]

Comparative Summary

For the routine analysis of a small molecule like this compound, the advantages of acetonitrile make it the superior choice. It provides excellent protein removal, results in a clean supernatant, and avoids the harsh pH conditions of acid precipitation that could compromise analyte stability.

Precipitation Agent Mechanism Advantages Disadvantages Recommendation for this compound
Acetonitrile (ACN) Disrupts hydration shell, reduces dielectric constant[8]Excellent protein removal efficiency (>90%)[12], produces dense pellet[13], compatible with LC-MS[10]Can cause ion suppression[16], may have lower recovery for highly lipophilic drugsHighly Recommended
Methanol (MeOH) Disrupts hydration shell, reduces dielectric constant[8]Good precipitating agent, can be effective for certain analytes[12]Generally less efficient than ACN[11], produces finer precipitate[11]Recommended if ACN shows poor recovery
Trichloroacetic Acid (TCA) Reduces pH to protein's isoelectric point (pI)[15]Highly effective at protein removal[6]Risk of analyte degradation, potential for co-precipitation and low recovery[10], requires pH adjustmentNot Recommended (Risk of analyte instability)

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for preparing plasma samples for this compound analysis using protein precipitation.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis plasma 1. Aliquot Plasma Sample is 2. Add Internal Standard plasma->is acn 3. Add Cold Acetonitrile (≥3:1 v/v) is->acn vortex 4. Vortex to Mix acn->vortex incubate 5. Incubate (Optional) vortex->incubate centrifuge 6. Centrifuge to Pellet Proteins incubate->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evap 8. Evaporate & Reconstitute (Optional) supernatant->evap analysis 9. LC-MS/MS Analysis evap->analysis

Caption: General workflow for plasma protein precipitation.

Detailed Protocol: Acetonitrile Precipitation of Plasma Samples

This protocol is designed as a robust starting point for the analysis of this compound and should be validated according to regulatory guidelines.[17][18]

Materials and Reagents
  • Human plasma (or other relevant species), stored at -80°C

  • This compound analytical standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of this compound is ideal.

  • Acetonitrile (ACN): HPLC or LC-MS grade, pre-chilled to -20°C

  • Reconstitution Solvent: e.g., 95:5 Water:Acetonitrile with 0.1% formic acid (match initial mobile phase conditions)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >12,000 x g)

  • Nitrogen evaporator or vacuum concentrator (optional)

  • 96-well collection plates (optional, for high-throughput processing)

Step-by-Step Methodology
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice or at room temperature. Once thawed, vortex gently to ensure homogeneity.

  • Aliquoting: In a clearly labeled microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Addition: Add a small volume (e.g., 10 µL) of the working Internal Standard solution to each tube (except for blank matrix samples).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube. A 3:1 ratio of solvent to plasma is a common and effective starting point.[11][19] Using cold solvent can enhance precipitation efficiency.[14]

  • Mixing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.[20] Proper mixing is crucial for reproducible results.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[20] The low temperature helps maintain protein aggregation and ensures a compact pellet.

  • Supernatant Collection: Carefully pipette the clear supernatant (~350-380 µL) and transfer it to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet at the bottom of the tube.

  • Evaporation and Reconstitution (Recommended): To avoid solvent effects that can distort peak shape in reversed-phase chromatography, it is best practice to evaporate the acetonitrile from the supernatant.

    • Place the collected supernatant in a nitrogen evaporator or vacuum concentrator until completely dry.

    • Reconstitute the dried residue in a volume of reconstitution solvent equal to or less than the initial plasma volume (e.g., 100 µL). This step also allows for sample concentration, potentially improving sensitivity.

  • Final Step: Vortex the reconstituted sample briefly, centrifuge for 2-5 minutes to pellet any remaining microparticulates, and inject the clear solution into the LC-MS/MS system.

Trustworthiness: Adherence to Bioanalytical Method Validation Standards

This protocol provides a method for sample preparation, but its reliability must be confirmed through rigorous validation. According to regulatory bodies like the U.S. FDA, methods must be validated to ensure they are fit for purpose.[17][21] When using this protocol, key validation parameters to assess include:

  • Recovery: The efficiency of the extraction process in recovering the analyte from the plasma.

  • Matrix Effect: The influence of co-eluting, endogenous plasma components on the ionization of the analyte and internal standard.

  • Precision and Accuracy: The closeness of repeated measurements and the agreement between the measured and nominal concentrations.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

These parameters are evaluated using QC samples at various concentrations and are essential for ensuring the integrity of the data generated.[18]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Precipitation: Insufficient solvent volume or mixing.[20] Analyte Co-precipitation: The analyte may have an affinity for the precipitated proteins.• Increase the ACN-to-plasma ratio to 4:1. • Ensure vigorous and thorough vortexing. • Try a different precipitation solvent like methanol as analyte solubility may differ.
Inconsistent Results (Poor Precision) Inconsistent Pipetting: Inaccurate volumes of plasma or ACN. Pellet Disturbance: Aspirating part of the protein pellet during supernatant transfer.• Use calibrated pipettes and consistent technique. • Carefully remove the supernatant, leaving a small amount behind to avoid disturbing the pellet. • Consider using protein precipitation plates with filters for high-throughput applications.[19]
High Background/ Interference in Chromatogram Incomplete Protein Removal: Insufficient centrifugation time/speed or inefficient precipitation. Phospholipid Contamination: Phospholipids are a common source of matrix effects.• Increase centrifugation g-force or time (e.g., 16,000 x g for 15 min). • Ensure ACN is cold and mixing is thorough. • If phospholipids are a major issue, consider a more advanced technique like Solid Phase Extraction (SPE) or specific phospholipid removal plates.
LC Column Clogging/ High Backpressure Carryover of Particulates: Fine protein particles not fully pelleted.• After transferring the supernatant (or after reconstitution), perform a final centrifugation step before injection. • Use an in-line filter before the analytical column.

Conclusion

Protein precipitation with acetonitrile is a simple, rapid, and effective method for preparing plasma samples for the analysis of this compound. By disrupting the hydration shell of plasma proteins, it efficiently removes major interferences, providing a clean extract suitable for LC-MS/MS analysis. The detailed protocol provided herein serves as a robust foundation for methods that, once validated against regulatory standards, can reliably generate high-quality data in drug development and research settings.

References

  • AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResearchGate. The mechanism of protein precipitation by salts, polymers and organic solvents. [Link]

  • CSIR NET LIFE SCIENCE COACHING. How Organic Solvents Affect Protein Precipitation: Key Insights. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Wikipedia. Protein precipitation. [Link]

  • PubMed. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Phenomenex. Technical Tip: Protein Precipitation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • PubMed. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. [Link]

  • National Institutes of Health. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. [Link]

  • CORE. Comparison of different water-miscible solvents for the preparation of plasma and urine samples in metabolic profiling studies. [Link]

  • National Center for Biotechnology Information. N-Desmethylnizatidine. [Link]

  • ResearchGate. Methanol and acetonitrile are the most commonly used protein.... [Link]

  • National Institutes of Health. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

  • Phenomenex. Protein Precipitation Method. [Link]

  • PubMed. A model mechanism for protein precipitation by caprylic acid: application to plasma purification. [Link]

  • ResearchGate. How can I troubleshoot protein precipitation after purification?. [Link]

  • ResearchGate. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

  • National Institutes of Health. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]

  • ResearchGate. A model mechanism for protein precipitation by caprylic acid: Application to plasma purification. [Link]

  • Bioquochem. Principals of various protein precipitation methods. [Link]

  • Allmpus. Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine. [Link]

  • National Center for Biotechnology Information. N-Nitroso this compound. [Link]

  • ResearchGate. Protein precipitation problem - where did it go wrong?. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Desmethyl Nizatidine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nizatidine is a potent and reversible histamine H2-receptor antagonist widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] During its synthesis and storage, and as a product of metabolism, various impurities can arise. One of the principal related substances is Desmethyl Nizatidine (N-Desmethylnizatidine), a known metabolite.[2][3][4] The diligent monitoring and control of such impurities in pharmaceutical formulations are critical for ensuring the safety, efficacy, and stability of the final drug product, as mandated by global regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH).[5]

Ultraviolet-Visible (UV-Vis) spectrophotometry is a cornerstone analytical technique in the pharmaceutical industry, valued for its simplicity, cost-effectiveness, and robustness in quantitative analysis.[6][7][8] However, when analyzing complex mixtures like pharmaceutical formulations, direct spectrophotometry often lacks the specificity to differentiate between the active pharmaceutical ingredient (API) and its structurally similar impurities.

To overcome this limitation, UV detection is most powerfully employed when coupled with a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC).[9][10] This application note details a stability-indicating HPLC method with UV detection (HPLC-UV) for the precise and accurate quantification of this compound in Nizatidine pharmaceutical products. The method is designed to separate this compound from the parent Nizatidine peak and other potential degradation products, ensuring reliable impurity profiling.[11]

Principle of the Method

The analytical methodology is founded on the principle of reversed-phase chromatography (RP-HPLC) coupled with UV detection.

  • Separation: The sample is introduced into the HPLC system, where it is passed through a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase is pumped through the column. Components in the sample separate based on their differential partitioning between the stationary and mobile phases. This compound, being structurally distinct from Nizatidine, will exhibit a different retention time, allowing for its chromatographic resolution from the API and other excipients.

  • Detection: As the separated components elute from the column, they pass through a UV detector. Both Nizatidine and this compound contain chromophoric moieties that absorb light in the UV spectrum. Nizatidine exhibits a prominent absorption maximum around 320-325 nm, which is a suitable wavelength for sensitive quantification.[12][13] The detector measures the absorbance of the eluate at this pre-selected wavelength, which, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte. By using a Diode Array Detector (DAD), a wider spectral range (e.g., 200-400 nm) can be monitored simultaneously to ensure peak purity and detect other potential impurities that may absorb at different wavelengths.[14]

Experimental Protocol

This protocol provides a step-by-step guide for the quantification of this compound in Nizatidine capsules.

Materials and Reagents
  • Nizatidine Reference Standard (USP or EP grade)

  • This compound Reference Standard[15][16]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Nizatidine Capsules (e.g., 150 mg)

  • 0.45 µm Syringe Filters (Nylon or PTFE)

Equipment
  • HPLC system equipped with a gradient pump, autosampler, and DAD or variable wavelength UV detector.

  • Reversed-phase C8 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Analytical Balance (readable to 0.01 mg)

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Sonicator bath.

Chromatographic Conditions

The following conditions are optimized for the separation of Nizatidine and this compound.

ParameterCondition
Mobile Phase 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v)[12]
Column C8 (4.6 x 250 mm, 5 µm)
Flow Rate 1.0 mL/min[12]
Detection Wavelength 320 nm[12][14]
Injection Volume 20 µL[14]
Column Temperature Ambient (e.g., 25 °C)
Run Time Sufficient to allow for the elution of all relevant peaks (approx. 15 minutes)
Preparation of Solutions
  • Diluent: Mobile phase is used as the diluent for all preparations.

  • This compound Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Calibration Standards (0.1 - 5.0 µg/mL):

    • Prepare a series of five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation (from Nizatidine 150 mg Capsules):

    • Weigh the contents of 20 Nizatidine capsules and calculate the average fill weight.

    • Accurately weigh a portion of the capsule powder equivalent to 50 mg of Nizatidine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal Nizatidine concentration of 500 µg/mL.

Analytical Procedure

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare Sample Solution (Weigh, Dissolve, Filter) F Inject Sample Solution B->F D Inject Blank C->D E Inject Calibration Standards D->E E->F G Integrate Peaks & Record Areas F->G H Generate Calibration Curve G->H I Calculate Impurity Concentration H->I J Report Result I->J

Caption: Experimental workflow for this compound analysis.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the diluent (blank) to ensure no system contamination.

  • Inject each calibration standard sequentially from the lowest to the highest concentration.

  • Inject the prepared sample solution. Replicate injections (n=2) are recommended.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and System Suitability

Quantification
  • Generate a linear calibration curve by plotting the peak area for this compound against the known concentration of each calibration standard.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Calculate the concentration of this compound in the sample solution using the regression equation.

  • Determine the percentage of this compound relative to the Nizatidine label claim using the following formula:

    % this compound = (Conc. of this compound in sample (µg/mL) / Nominal Conc. of Nizatidine in sample (µg/mL)) * 100%

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified according to established criteria.[17]

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 2.0 for the Nizatidine peak[18]Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0% for 5 replicate injections of a standardConfirms system precision and reproducibility.

Method Validation

The described analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[19][20][21] The validation should confirm the method's specificity, linearity, accuracy, precision, and sensitivity.

Validation cluster_core Core Attributes cluster_range Range & Sensitivity center Validated Method Specificity Specificity center->Specificity Distinguishes Analyte Accuracy Accuracy center->Accuracy Closeness to True Value Precision Precision center->Precision Reproducibility Linearity Linearity center->Linearity Proportional Response LOQ LOQ center->LOQ Quantifiable Limit Robustness Robustness center->Robustness Resists Small Changes Range Range Linearity->Range LOD LOD LOQ->LOD

Caption: Key parameters for analytical method validation per ICH guidelines.

  • Specificity: The method's specificity is demonstrated by its ability to resolve the this compound peak from Nizatidine, placebo components, and potential degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, and light).[12][17]

  • Linearity: Assessed across a range of at least five concentrations, demonstrating a direct proportional relationship between detector response and concentration.[22]

  • Accuracy: Determined by performing recovery studies on a placebo matrix spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[22]

  • Precision:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same homogenous batch on the same day, by the same analyst, using the same equipment.[23]

    • Intermediate Precision: Evaluation of the method's performance on different days, with different analysts, or on different equipment.[23]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentrations of this compound that can be reliably quantified and detected, respectively. These are crucial for an impurity method.[22]

  • Robustness: The method's resilience is tested by introducing small, deliberate variations to parameters like mobile phase composition (±2%), pH, and flow rate (±0.1 mL/min) to ensure it remains reliable under normal operational variability.[17]

Conclusion

The HPLC-UV method described in this application note provides a reliable, specific, and robust framework for the determination of this compound in pharmaceutical formulations. The combination of chromatographic separation with UV detection ensures that the impurity can be accurately quantified, free from interference from the active ingredient and other excipients. Proper validation of this method in accordance with ICH guidelines is essential to guarantee data integrity and support regulatory compliance in a quality control environment.

References

  • Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2, 314-323. [Link]

  • ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Scientific Research Publishing. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IJCRT.org. (n.d.). Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • IJRPR. (n.d.). Impurity profiling of pharmaceutical Formulation. [Link]

  • PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • HunterLab. (2023). UV Spectrophotometry Identifies Compounds in Pharmaceuticals. [Link]

  • PubChem. (n.d.). N-Desmethylnizatidine. [Link]

  • Nicolas, E. C., & Scholz, T. H. (1998). Active drug substance impurity profiling part I. LC/UV diode array spectral matching. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 813-824. [Link]

  • ResearchGate. (n.d.). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. [Link]

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. [Link]

  • Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [Link]

  • USP. (n.d.). USP Monographs: Nizatidine. [Link]

  • Scribd. (n.d.). Nizatidine: Sample. [Link]

  • Allmpus. (n.d.). Nizatidine N-Desmethyl Metabolite. [Link]

  • PubChem. (n.d.). N-Nitroso this compound. [Link]

  • Pharmascience Inc. (2014). Nizatidine Capsules USP - PRODUCT MONOGRAPH. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Nizatidine. [Link]

  • ResearchGate. (n.d.). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. [Link]

  • Axios Research. (n.d.). This compound. [Link]

  • USP. (n.d.). MONOGRAPHS (USP). [Link]

  • Cleanchem. (n.d.). Nizatidine N-Desmethyl Metabolite. [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 15 mg/mL of both NIZ (black line) and its sulfoxide derivative (gray line) in aqueous solution. [Link]

  • MDPI. (n.d.). Relevancy of Nizatidine's Release from Floating Tablets with Viscosity of Various Cellulose Ethers. [Link]

  • ResearchGate. (n.d.). protolytic constants of nizatidine, ranitidine and n,n'- dimethyl-2-nitro-1,1-ethenediamine. spectrophotometric and theoretical investigation. [Link]

  • ResearchGate. (n.d.). Concentration profiles of nizatidine and N-desmethylnizatidine in.... [Link]

  • Journal of Innovative Pharmacy and Biological Sciences. (n.d.). UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine. [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of nizatidine and ranitidine through charge transfer complex formation. [Link]

Sources

Application of Desmethyl Nizatidine in stability studies of Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Application of Desmethyl Nizatidine in Stability Studies of Nizatidine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Critical Role of this compound in Nizatidine Stability Assessment

Nizatidine, a histamine H2-receptor antagonist, is a widely used therapeutic agent for managing conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD)[1][2]. The stability of a drug product is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life. For Nizatidine, a key indicator of chemical stability is the formation of its primary degradation product and active metabolite, This compound (also known as N2-monodesmethylnizatidine)[3][4].

This document provides a comprehensive guide for utilizing this compound as a critical marker in the stability testing of Nizatidine. We will explore the chemical basis for its formation, provide detailed protocols for forced degradation studies, and outline a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Nizatidine and this compound. This application note is designed to equip researchers and drug development professionals with the necessary tools to design and execute robust stability programs in accordance with international regulatory standards[5][6].

The significance of monitoring this compound stems from its dual nature: it is not only an impurity but also a pharmacologically active metabolite, retaining approximately 61% of the H2-receptor antagonist activity of the parent drug[3]. Therefore, controlling its levels in the final drug product is paramount to ensuring consistent therapeutic efficacy and safety.

Scientific Background: The N-Demethylation Pathway

The primary degradation pathway leading to the formation of this compound from Nizatidine is N-demethylation[3]. This involves the removal of one methyl group from the dimethylamino moiety on the thiazole ring of the Nizatidine molecule.

  • Nizatidine: (E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine[7]

  • This compound: (E)-N-methyl-N'-(2-(((2-((methylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-2-nitroethene-1,1-diamine[8]

This transformation can be induced by various stress conditions, including oxidative, thermal, and hydrolytic stress. Understanding the kinetics of this specific degradation pathway is fundamental to developing a stable formulation and establishing appropriate storage conditions and shelf-life for the Nizatidine drug product. Forced degradation studies are essential to identify these potential degradation products and demonstrate the specificity of the analytical method used[9].

Nizatidine Nizatidine C₁₂H₂₁N₅O₂S₂ Desmethyl_Nizatidine This compound C₁₁H₁₉N₅O₂S₂ Nizatidine->Desmethyl_Nizatidine  N-Demethylation (Oxidative/Thermal/Hydrolytic Stress)

Caption: Nizatidine degradation to this compound.

Experimental Design: Forced Degradation & Analytical Workflow

A robust stability study begins with forced degradation, which intentionally stresses the drug substance to produce potential degradants. This helps in developing and validating a stability-indicating analytical method capable of separating and quantifying the active pharmaceutical ingredient (API) from its impurities.

Workflow for Forced Degradation Studies

The following diagram outlines the workflow for generating degraded samples of Nizatidine for analytical method development and validation.

cluster_stress Forced Degradation Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Degraded_Sample Degraded Sample Mixture (Nizatidine, this compound, Other Degradants) Acid->Degraded_Sample Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) Base->Degraded_Sample Oxidation Oxidation (e.g., 6% H₂O₂, RT) Oxidation->Degraded_Sample Thermal Thermal Stress (e.g., 100°C, Solid State) Thermal->Degraded_Sample Photo Photostability (ICH Q1B) Photo->Degraded_Sample API Nizatidine API / Drug Product API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Analysis by Stability- Indicating HPLC Method Degraded_Sample->Analysis

Caption: Workflow for Nizatidine forced degradation studies.

Protocol 1: Forced Degradation of Nizatidine

Objective: To generate degradation products of Nizatidine, including this compound, under various stress conditions to test the specificity of the analytical method.

Materials:

  • Nizatidine reference standard

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrogen Peroxide (H₂O₂), 6% (v/v) solution

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Nizatidine Stock Solution: Accurately weigh and dissolve an appropriate amount of Nizatidine in methanol to obtain a stock solution of 1.0 mg/mL.

  • Acid Hydrolysis:

    • Transfer 5 mL of the stock solution to a 50 mL volumetric flask.

    • Add 5 mL of 1M HCl.

    • Heat the mixture in a water bath at 80°C for 2 hours[9].

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1M NaOH.

    • Dilute to volume with mobile phase.

  • Alkaline Hydrolysis:

    • Transfer 5 mL of the stock solution to a 50 mL volumetric flask.

    • Add 5 mL of 1M NaOH.

    • Heat the mixture in a water bath at 80°C for 30 minutes[10][11]. Nizatidine shows considerable degradation in basic conditions[10].

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1M HCl.

    • Dilute to volume with mobile phase.

  • Oxidative Degradation:

    • Transfer 5 mL of the stock solution to a 50 mL volumetric flask.

    • Add 5 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours[12].

    • Dilute to volume with mobile phase.

  • Thermal Degradation:

    • Place a known quantity of solid Nizatidine powder in a petri dish and expose it to a dry heat of 100°C for 24 hours[11].

    • After exposure, weigh an appropriate amount, dissolve in mobile phase, and dilute to a suitable concentration.

  • Control Sample: Prepare a solution of Nizatidine in the mobile phase at the same concentration as the stressed samples without exposing it to any stress condition.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is required to separate Nizatidine from this compound and other degradation products. The method described below is based on established principles for Nizatidine analysis[10][13].

Protocol 2: HPLC-DAD Method for Quantification

Objective: To accurately quantify Nizatidine and this compound in the presence of each other and other degradants.

Instrumentation & Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV Detector

  • Chromatographic data system

  • Analytical balance

  • pH meter

  • Nizatidine Reference Standard

  • This compound Reference Standard[14][15]

  • Column: Thermo Hypersil BDS-C8 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column[10]. A C8 column is often suitable for separating moderately polar compounds like Nizatidine and its metabolites.

  • Mobile Phase: 0.05 M Phosphoric Acid and Acetonitrile (50:50, v/v)[10]. The buffer controls the ionization state of the analytes, ensuring reproducible retention times.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (e.g., 25°C)

  • Detection: Diode Array Detector. Quantification at 320 nm for Nizatidine[10][11]. Monitor at other wavelengths (e.g., 230 nm) to ensure detection of all degradation products.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of Nizatidine and this compound reference standards in methanol (e.g., 100 µg/mL).

    • From the stock solutions, prepare a mixed working standard solution containing both Nizatidine and this compound at a known concentration (e.g., 20 µg/mL each) by diluting with the mobile phase.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to a final concentration expected to be within the linear range of the method (e.g., a target concentration of 20 µg/mL of the initial Nizatidine).

  • Chromatographic Run & Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the mixed working standard solution, and then the degraded samples.

    • Identify the peaks for Nizatidine and this compound based on the retention times obtained from the standard chromatogram.

    • Integrate the peak areas for quantification. The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness[16][17].

Analytical Workflow Diagram

Sample Standard or Degraded Sample Solution Injector HPLC Autosampler/ Manual Injector Sample->Injector Column Reversed-Phase C8 Column Injector->Column Mobile Phase (ACN:Buffer) Detector DAD / UV Detector (λ = 320 nm) Column->Detector Separated Analytes Data Chromatographic Data (Peak Area, Retention Time) Detector->Data Report Quantification Report (% Assay, % Impurity) Data->Report Data Processing

Sources

Development of a validated analytical method for Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Development of a Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Desmethyl Nizatidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This compound is the principal metabolite of Nizatidine, a histamine H2-receptor antagonist used in the treatment of gastric acid-related disorders.[1][2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicological, and stability studies. The method described herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[4][5][6][7]

Introduction: The Scientific Rationale

Nizatidine is a widely prescribed medication for conditions such as duodenal ulcers and gastroesophageal reflux disease.[8] Its therapeutic action is primarily through the competitive and reversible inhibition of histamine H2-receptors in gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2] Following administration, Nizatidine is metabolized in the body, with the major metabolite being N-Desmethylnizatidine.[2][3] This metabolite, while pharmacologically active, exhibits reduced potency compared to the parent drug.[3] Therefore, a validated analytical method for the selective quantification of this compound is essential for:

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Nizatidine.

  • Impurity Profiling: To quantify this compound as a potential impurity in Nizatidine drug substances and products.

  • Stability Studies: To monitor the degradation of Nizatidine and the formation of this compound under various stress conditions.

This application note details a systematic approach to developing a stability-indicating HPLC method and subsequently validating it based on the principles of scientific integrity and regulatory compliance.

Analyte and Parent Compound Properties

A thorough understanding of the physicochemical properties of both the analyte (this compound) and the parent compound (Nizatidine) is fundamental to developing a selective and robust analytical method.

PropertyNizatidineThis compoundReference
Chemical Name N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine[2][9]
Molecular Formula C12H21N5O2S2C11H19N5O2S2[1][9]
Molecular Weight 331.47 g/mol 317.4 g/mol [2][9]
Structure Nizatidine Structurethis compound Structure[1][9]
Solubility Soluble in waterSoluble in Methanol, DMSO[2][10]

Method Development and Optimization

The objective is to develop a simple, rapid, and reliable RP-HPLC method capable of separating this compound from Nizatidine and potential degradation products.

Chromatographic System
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column Selection: A C18 column is a common choice for the separation of moderately polar compounds like Nizatidine and its metabolites. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is employed in reversed-phase chromatography. Based on existing methods for Nizatidine, a mobile phase consisting of a phosphate buffer and acetonitrile is a logical starting point.[11][12] The pH of the buffer is a critical parameter to control the ionization and, consequently, the retention of the analytes. A slightly acidic pH (e.g., pH 3.0) is often effective for such compounds.

  • Detection Wavelength: The UV spectra of Nizatidine and this compound should be examined to select a wavelength that provides adequate sensitivity for both compounds. A wavelength of 314 nm has been shown to be effective.[12][13]

Optimized Chromatographic Conditions

The following conditions were determined to provide optimal separation and peak shape for this compound and Nizatidine.

ParameterOptimized Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 314 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Choices:

  • The C18 stationary phase provides the necessary hydrophobicity for retaining both Nizatidine and the slightly more polar this compound.

  • The mobile phase composition of 70% aqueous buffer and 30% acetonitrile allows for adequate retention and subsequent elution of both compounds with good resolution.

  • A flow rate of 1.0 mL/min ensures a reasonable analysis time without generating excessive backpressure.

  • Maintaining a constant column temperature of 30 °C minimizes variability in retention times.

  • The detection wavelength of 314 nm offers good sensitivity for both the parent drug and its metabolite.[12][13]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[4][7][14] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Method_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Method Development & Optimization Specificity Specificity Dev->Specificity Validate Selectivity Linearity Linearity & Range Specificity->Linearity Establish Range Accuracy Accuracy Linearity->Accuracy Confirm Trueness Precision Precision (Repeatability & Intermediate) Accuracy->Precision Assess Variability LOD_LOQ LOD & LOQ Precision->LOD_LOQ Determine Sensitivity Robustness Robustness LOD_LOQ->Robustness Test Reliability

Caption: Workflow for the validation of the analytical method for this compound.

System Suitability

Before commencing the validation experiments, the suitability of the chromatographic system is established. This is a critical step to ensure the system is performing adequately on the day of analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound (e.g., 10 µg/mL) six times.

  • Calculate the following parameters:

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Blank Analysis: Inject a diluent (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Analyte and Parent Compound Analysis: Inject individual standard solutions of this compound and Nizatidine to determine their respective retention times and confirm baseline separation.

  • Forced Degradation Studies: Subject a solution of Nizatidine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to ensure that the this compound peak is well-resolved from any degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1-20 µg/mL).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Validation ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Protocol:

  • Prepare a sample matrix (e.g., a placebo formulation or a solution containing Nizatidine).

  • Spike the sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

% Recovery = (Measured Concentration / Spiked Concentration) x 100

LevelAcceptance Criteria for % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Precision LevelAcceptance Criteria for RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on the Signal-to-Noise Ratio):

  • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of diluted solutions of the analyte.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time.

  • Analyze a standard solution of this compound under each varied condition.

  • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% change in organic modifier
Column Temperature ± 5 °C
pH of Mobile Phase Buffer ± 0.2 units

The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.

Validation_Parameters cluster_details Key Attributes Assessed Validation Method Validation Parameters (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity_Attr Selectivity from interferences Validation:f0->Specificity_Attr Linearity_Attr Proportionality of response Validation:f1->Linearity_Attr Accuracy_Attr Closeness to true value Validation:f2->Accuracy_Attr Precision_Attr Agreement between measurements Validation:f3->Precision_Attr Sensitivity_Attr Detection & quantitation limits Validation:f4->Sensitivity_Attr Reliability_Attr Resistance to small variations Validation:f5->Reliability_Attr

Caption: Relationship between validation parameters and their assessed attributes.

Data Interpretation and Reporting

Conclusion

The RP-HPLC method for the quantification of this compound described in this application note has been successfully developed and validated in accordance with ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for use in routine quality control, stability studies, and pharmacokinetic analysis. By following the detailed protocols provided, researchers and drug development professionals can confidently implement this method in their laboratories.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4513, Nizatidine. Retrieved from [Link]

  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SynZeal. (n.d.). Nizatidine (CAS 76963-41-2): Properties, Applications, and Market Insights. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Axid® Description. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033637, Nizax. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133957, N-Desmethylnizatidine. Retrieved from [Link]

  • Darwish, I. A., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society, 58(4), 1969-1973. Retrieved from [Link]

  • Soni, A. (2016, November 28). ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link]

  • Al-Ghannam, S. M. (2006). A new reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for estimating Nizatidine in bulk and from in-house synthesis mixtures. Analytical Methods in Environmental Chemistry Journal, 2(1), 35-42. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Imre, S., et al. (2010). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Revue Roumaine de Chimie, 55(4), 259-264. Retrieved from [Link]

  • Al-Ghannam, S. M. (2006). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 2(1), 35-42. Retrieved from [Link]

  • Imre, S., et al. (2010). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Revue Roumaine de Chimie, 55(4), 259-264. Retrieved from [Link]

  • El-Gindy, A., et al. (2003). Spectrophotometric and titrimetric determination of nizatidine in capsules. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 827-835. Retrieved from [Link]

  • Darwish, I. A., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society, 58(4), 1969-1973. Retrieved from [Link]

  • Imre, S., et al. (2010). Concentration profiles of nizatidine and N-desmethylnizatidine in... Revue Roumaine de Chimie, 55(4), 259-264. Retrieved from [Link]

  • Cleanchem. (n.d.). Nizatidine N-Desmethyl Metabolite. Retrieved from [Link]

  • Allmpus. (n.d.). Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Desmethyl Nizatidine Hydrochloride. Retrieved from [Link]

  • Chemistry & Biology Interface. (2012). 2(5), 296-302. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Total Synthesis of Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the total synthesis of Desmethyl Nizatidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important H2-receptor antagonist. Here, we address common challenges encountered during the synthesis, offering troubleshooting strategies and in-depth explanations to ensure the success of your experiments. Our approach is rooted in practical, field-proven insights to help you navigate the complexities of this multi-step synthesis.

Frequently Asked Questions (FAQs)

General

Q1: What are the most critical stages in the total synthesis of this compound where problems are often encountered?

A1: The total synthesis of this compound, while achievable, presents challenges primarily at three key stages:

  • Formation of the Thiazole Ring: This step, often a variation of the Hantzsch thiazole synthesis, can be prone to side reactions and purification difficulties.

  • Side-Chain Introduction: The coupling of the thiazole moiety with the cysteamine-derived side chain can be inefficient if not optimized.

  • Final Condensation Step: The reaction with the nitroethenediamine precursor is sensitive to reaction conditions and can lead to impurities.

This guide will provide detailed troubleshooting for each of these stages.

Troubleshooting Guide

Part 1: Synthesis of the N-Boc-N-methylaminomethyl Thiazole Intermediate

A common strategy for synthesizing this compound involves the use of a protected amino group on the thiazole precursor. The following Q&A addresses challenges in this initial phase, based on a synthetic route starting from glycine.[1]

Q2: I am experiencing low yields during the formation of the N-Boc-N-methylthioacetamide from N-Boc-N-methylglycine. What could be the issue?

A2: Low yields in the conversion of the carboxylic acid to the thioamide are often due to incomplete activation of the carboxyl group or side reactions.

  • Troubleshooting Steps:

    • Carboxylic Acid Activation: Ensure that your activating agent (e.g., isobutyl chloroformate) is fresh and added at a low temperature (e.g., 0-5 °C) to prevent decomposition. The formation of the mixed anhydride is critical for the subsequent reaction with the amine.

    • Moisture Control: The reaction is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the activating agent and the mixed anhydride.

    • Ammonia Addition: When converting the activated acid to the amide with ammonia, ensure a sufficient excess of ammonia is used to drive the reaction to completion. The temperature should be kept low during the addition to minimize side reactions.

    • Thionation Reaction: The conversion of the amide to the thioamide using Lawesson's reagent or P₄S₁₀ can be sluggish. Ensure the reaction is heated sufficiently (reflux in a suitable solvent like toluene) and monitored by TLC until the starting material is consumed.

Q3: The Hantzsch thiazole synthesis to form the protected thiazole ring is giving me a complex mixture of products. How can I improve the selectivity?

A3: The Hantzsch thiazole synthesis, the reaction between an α-haloketone (like 1,3-dichloroacetone) and a thioamide, can indeed lead to side products if not carefully controlled.[2][3]

  • Underlying Chemistry: The reaction involves the nucleophilic attack of the sulfur of the thioamide on the α-haloketone, followed by cyclization and dehydration. Side reactions can include the formation of isomeric thiazoles or other heterocyclic systems.

  • Troubleshooting Protocol:

    • Control of Stoichiometry: Use a slight excess of the 1,3-dichloroacetone (e.g., 1.2 equivalents) to ensure complete consumption of the thioamide.

    • Temperature Management: The initial reaction should be carried out at a moderate temperature (e.g., 70-80 °C). Overheating can lead to the formation of unidentified by-products.[4]

    • Base Selection: The use of a mild base, such as sodium carbonate, is crucial to neutralize the HCl formed during the reaction without promoting side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC. Stop the reaction as soon as the starting thioamide is consumed to prevent the formation of degradation products.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions thioamide N-Boc-N-methylthioacetamide intermediate Cyclization Intermediate thioamide->intermediate Nucleophilic Attack dca 1,3-Dichloroacetone dca->intermediate base Na₂CO₃ base->intermediate solvent Toluene, 70-80°C product tert-butyl-(4-(chloromethyl)thiazol-2-yl) methyl(methyl)carbamate intermediate->product Dehydration workup Aqueous Workup & Purification product->workup

Caption: Workflow for the Hantzsch thiazole synthesis.

Part 2: Side-Chain Attachment and Final Coupling

This section focuses on the challenges associated with introducing the side chain and performing the final condensation to yield this compound.

Q4: I am having trouble with the coupling of the chloromethylthiazole intermediate with cysteamine. The reaction is incomplete, and I observe multiple spots on my TLC.

A4: Incomplete reaction and the formation of side products in this step often stem from the instability of the reactants and suboptimal reaction conditions.

  • Troubleshooting Steps:

    • pH Control: The reaction between the chloromethylthiazole and cysteamine hydrochloride should be performed in an aqueous medium with careful pH control. A patent for Nizatidine synthesis suggests a pH of around 7 for a similar reaction.[3]

    • Inert Atmosphere: Cysteamine contains a free thiol group which is susceptible to oxidation. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the formation of disulfide byproducts.

    • Temperature and Reaction Time: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and to avoid the degradation of the product.

    • Purification: The resulting aminoethylthiomethylthiazole intermediate can be challenging to purify by chromatography due to its polar nature. Consider converting it to a salt (e.g., hydrochloride) to facilitate purification by crystallization.

Q5: The final condensation reaction with 2-methylamino-2-methylthio-1-nitroethylene is giving a low yield of this compound. How can I optimize this step?

A5: The final step is a nucleophilic vinyl substitution reaction. The low yield could be due to several factors, including the purity of the starting materials and the reaction conditions.

  • Underlying Chemistry: The amino group of the side chain displaces the methylthio group of the nitroethene derivative. This reaction is sensitive to steric hindrance and the nucleophilicity of the amine.

  • Optimization Protocol:

    • Purity of Reactants: Ensure that the aminoethylthiomethylthiazole intermediate is of high purity. Impurities from the previous step can interfere with the reaction.

    • Solvent Choice: Water is often a good solvent for this reaction.[5] The reaction can also be performed in alcohols like isopropanol.[1]

    • Stoichiometry: Use a slight excess (e.g., 1.2 equivalents) of the nitroethene reagent to drive the reaction to completion.

    • Reaction Time and Temperature: This reaction is typically run at room temperature for an extended period (e.g., 48 hours).[1] Monitor the progress by HPLC or TLC.

    • Workup: After the reaction is complete, an extractive workup is necessary to remove unreacted starting materials and byproducts. The final product can then be purified by crystallization or chromatography.

Q6: I am observing the formation of a foul odor during the final coupling step. What is the cause, and how can I mitigate it?

A6: The foul odor is likely due to the formation of methanethiol (CH₃SH) as a byproduct when using N-methyl-1-methylthio-2-nitroethenamine.[2][5]

  • Mitigation Strategies:

    • Alternative Reagents: To avoid the formation of methanethiol, consider using alternative nitroethene derivatives such as 1-alkoxy-N-methyl-2-nitroetheneamines. These reagents produce an alcohol as a byproduct, which is much less odorous.[2][5]

    • Fume Hood and Scrubber: If using the methylthio derivative is unavoidable, perform the reaction in a well-ventilated fume hood. A scrubber containing a solution of bleach or hydrogen peroxide can be used to trap the methanethiol gas.

Data Summary: Comparison of Nitroethene Reagents

ReagentByproductOdorHandling ConsiderationsReference
N-methyl-1-methylthio-2-nitroethenamineMethanethiolStrong, unpleasantRequires efficient fume hood and potential scrubbing[2]
1-alkoxy-N-methyl-2-nitroetheneamineAlcoholLowStandard laboratory handling[5]
Part 3: Deprotection and Purification

The final steps of the synthesis involve the removal of the Boc protecting group and the purification of the final product.

Q7: The Boc deprotection of my final intermediate is not going to completion, or I am seeing degradation of my product. What are the best conditions for this step?

A7: Boc deprotection is typically achieved under acidic conditions. The choice of acid and solvent is crucial to ensure complete deprotection without causing degradation of the thiazole ring or the side chain.

  • Recommended Protocol:

    • Acid Selection: A solution of HCl in a non-polar solvent like isopropanol or dioxane is a standard and effective choice.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) can also be used, but TFA can be harder to remove.

    • Temperature: The reaction is usually performed at room temperature.

    • Monitoring: Monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the starting material.

    • Workup: After deprotection, the reaction mixture should be neutralized with a base (e.g., NaHCO₃ solution) and the product extracted into an organic solvent.

Logical Relationship: Troubleshooting Deprotection

Deprotection_Troubleshooting cluster_incomplete Solutions for Incomplete Reaction cluster_degradation Solutions for Degradation start Boc Deprotection Issues incomplete Incomplete Reaction start->incomplete degradation Product Degradation start->degradation inc_sol1 Increase reaction time incomplete->inc_sol1 inc_sol2 Use stronger acid (e.g., TFA) incomplete->inc_sol2 inc_sol3 Ensure anhydrous conditions incomplete->inc_sol3 deg_sol1 Use milder acid (e.g., HCl in Isopropanol) degradation->deg_sol1 deg_sol2 Run reaction at lower temperature (0°C) degradation->deg_sol2 deg_sol3 Minimize reaction time degradation->deg_sol3

Caption: Decision tree for troubleshooting Boc deprotection.

Q8: I am struggling with the final purification of this compound. What are the recommended methods?

A8: The final purification of this compound can be challenging due to its polarity and potential for multiple protonation states.

  • Purification Strategies:

    • Crystallization: If the crude product is reasonably pure, crystallization is the preferred method for obtaining high-purity material. A mixture of solvents, such as ethanol and water, or isopropanol and heptane, can be effective.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM, is typically required to prevent streaking and improve the separation.

    • Preparative HPLC: For obtaining highly pure material for analytical purposes, preparative reverse-phase HPLC is a powerful technique.

References

  • D. Bhalerao, et al. (2011). An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Chemistry & Biology Interface, 1(1), 123-127. [Link]

  • S. E. Bramley, et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. [Link]

  • Eli Lilly and Co. (1987).
  • Quick Company. An Efficient Process For The Preparation And Purification Of Nizatidine. [Link]

  • MDPI. (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Link]

Sources

Technical Support Center: Optimizing HPLC Parameters for Desmethyl Nizatidine and Nizatidine Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of Nizatidine and its primary metabolite, Desmethyl Nizatidine. As professionals in pharmaceutical analysis and development, achieving robust and reliable separation of an active pharmaceutical ingredient (API) from its related substances is paramount for ensuring product quality, stability, and safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both foundational knowledge and actionable solutions for your HPLC method development and optimization challenges.

The core of this analytical challenge lies in the subtle structural differences between Nizatidine and this compound. Understanding these differences is the first step toward mastering their separation.

Section 1: Foundational Knowledge & Method Development

This section addresses the fundamental principles and provides a strategic starting point for developing a new HPLC method or optimizing an existing one.

Q1: What are the key structural differences between Nizatidine and this compound, and how do they impact HPLC separation?

A: Understanding the molecular structures is critical. Nizatidine possesses a terminal N,N-dimethylamino group, whereas this compound has an N-methylamino group.

  • Polarity: The replacement of a methyl group with a hydrogen atom makes this compound slightly more polar than the parent Nizatidine. In reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar, more polar compounds interact less and therefore elute earlier. Consequently, you should expect this compound to have a shorter retention time than Nizatidine.

  • Ionization (pKa): Both molecules have multiple ionizable functional groups. The terminal amino groups are basic and will be protonated at acidic pH. The pKa of the dimethylamino group on Nizatidine is different from the secondary amine on its desmethyl metabolite. This difference in ionization behavior is the most powerful tool you can use to manipulate selectivity. By carefully controlling the mobile phase pH, you can alter the charge state of one molecule more than the other, thus significantly impacting their respective retention times and improving resolution.

Q2: I am developing a new method. What is a good set of starting parameters for separating Nizatidine and this compound?

A: Based on established and validated methods found in the literature, a robust starting point for your method development would be a reversed-phase isocratic method. The following table summarizes typical conditions derived from various sources.[1][2][3][4]

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C8 or C18, 250 mm x 4.6 mm, 5 µmA C18 column provides higher hydrophobicity and retention, which can be beneficial for resolving closely eluting peaks. A C8 column offers slightly less retention and may provide a shorter run time if resolution is already sufficient.[1][3]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.3 - 4.0)Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure. A low pH buffer (e.g., 20-50 mM potassium dihydrogenophosphate adjusted with phosphoric acid) ensures the protonation and consistent ionization of the basic amine groups, leading to symmetrical peaks.[2]
Organic:Aqueous Ratio 30:70 to 50:50 (v/v)Start with a lower organic percentage (e.g., 30% ACN) to ensure both compounds are well-retained, then gradually increase the organic content to reduce the run time while maintaining adequate resolution.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.
Column Temperature 30 - 40 °CElevated temperatures (e.g., 42°C) can improve peak efficiency and reduce viscosity, but be mindful of potential analyte degradation.[2] Maintaining a consistent, controlled temperature is crucial for reproducible retention times.
Detection Wavelength 314 - 320 nmNizatidine has a strong UV absorbance maximum in this range.[1][2] A Diode Array Detector (DAD) is highly recommended to confirm peak purity and identify any co-eluting impurities.
Injection Volume 10 - 20 µLThis is a typical volume. Ensure you are not overloading the column, which can cause peak fronting or tailing.

Section 2: Troubleshooting Common Separation Issues

Even with a good starting method, challenges are common. This section provides a logical, step-by-step approach to resolving frequent problems.

Q3: My Nizatidine and this compound peaks are co-eluting or have poor resolution (Rs < 1.5). What is the most effective way to improve separation?

A: Poor resolution is the most common challenge. Follow a systematic approach to optimization, adjusting one parameter at a time. The goal is to manipulate selectivity—the differential migration of the two analytes.

G start Start: Poor Resolution (Rs < 1.5) step1 Decrease % Organic (e.g., ACN from 40% to 35%) start->step1 q1 Resolution Improved? step1->q1 step2 Adjust Mobile Phase pH (e.g., change from 3.5 to 2.5 or 4.5) q1->step2 No/Slightly end_ok Resolution Acceptable (Rs > 1.5) q1->end_ok Yes q2 Selectivity Changed? step2->q2 step3 Change Organic Modifier (Acetonitrile to Methanol) q2->step3 No q2->end_ok Yes, Optimize q3 Elution Order or Spacing Changed? step3->q3 step4 Try Different Column (e.g., C8 to C18 or Phenyl-Hexyl) q3->step4 No q3->end_ok Yes, Optimize end_fail Consult Advanced Method Development Guide step4->end_fail

Caption: A systematic workflow for troubleshooting poor peak resolution.

Detailed Explanation of Steps:

  • Adjust Organic Modifier Concentration: This is the simplest first step. Decreasing the percentage of acetonitrile will increase the retention time of both analytes. Because their retention is governed by slightly different logarithmic functions, this often increases the separation between them.

  • Optimize Mobile Phase pH: This is the most powerful tool for altering selectivity for ionizable compounds like Nizatidine. A change of even 0.5 pH units can significantly shift retention times. Conduct a small study by preparing mobile phases at different pH values (e.g., 2.5, 3.0, 3.5, 4.0) to find the "sweet spot" where resolution is maximal.

  • Change Organic Modifier: If acetonitrile does not provide adequate resolution, switching to methanol can dramatically alter selectivity. Methanol has different solvent properties and interacts differently with analytes, which can sometimes reverse elution order or significantly improve the separation of structurally similar compounds.[5]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to change. If you are using a C18, try a C8, or for a more significant change in selectivity, consider a phenyl-hexyl or a polar-embedded phase column.

Q4: I am observing significant peak tailing, especially for the Nizatidine peak. What are the potential causes and solutions?

A: Peak tailing for basic compounds like Nizatidine is often caused by secondary interactions with the silica stationary phase.

  • Cause 1: Silanol Interactions: Free, acidic silanol groups (-Si-OH) on the silica surface can form strong ionic interactions with the protonated amine groups of Nizatidine, causing a portion of the analyte molecules to lag behind the main peak band.

    • Solution: Ensure you are using a high-purity, well-end-capped column. Working at a low pH (e.g., < 3.0) helps suppress the ionization of silanols. If tailing persists, consider adding a competing base like 0.1% Triethylamine (TEA) to the mobile phase; however, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[5]

    • Solution: Dilute your sample and inject a smaller volume or lower concentration. Check if the peak shape improves.

  • Cause 3: Insufficient Buffer Capacity: If the buffer concentration is too low, the sample diluent can alter the local pH within the column, leading to inconsistent ionization and peak tailing.

    • Solution: Ensure your buffer concentration is adequate, typically in the 20-50 mM range.[5]

Section 3: Protocols & Advanced Topics

For regulatory filings and stability studies, a validated, stability-indicating method is required. This section provides the necessary protocols.

Q5: How do I perform a forced degradation study to ensure my method is stability-indicating and can separate Nizatidine from all potential degradants, including this compound?

A: A forced degradation study is essential to demonstrate the specificity of your method.[6] The goal is to generate degradation products and prove that they do not co-elute with the main Nizatidine peak. Nizatidine is known to be particularly susceptible to degradation under basic and oxidative conditions.[1][7]

Objective: To generate potential degradation products of Nizatidine under various stress conditions to prove method specificity.

Materials:

  • Nizatidine reference standard

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 6% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Mobile Phase

Procedure:

  • Prepare a Nizatidine Stock Solution: Prepare a stock solution of Nizatidine in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 2 hours.[5]

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of ~20 µg/mL with mobile phase and inject.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 80°C for 30 minutes.[5]

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of ~20 µg/mL with mobile phase and inject.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂.

    • Heat the mixture at 80°C for 30 minutes.[5][8]

    • Cool the solution to room temperature.

    • Dilute to a final concentration of ~20 µg/mL with mobile phase and inject.

  • Thermal Degradation:

    • Store solid Nizatidine powder in an oven at 100°C for 24 hours.[5]

    • Dissolve the stressed powder in methanol and dilute to a final concentration of ~20 µg/mL with mobile phase and inject.

  • Photolytic Degradation:

    • Expose solid Nizatidine powder to UV irradiation (254 nm) for several hours.[5]

    • Dissolve the stressed powder in methanol and dilute to a final concentration of ~20 µg/mL with mobile phase and inject.

Analysis: Analyze all stressed samples using your HPLC method with a DAD detector. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the intact Nizatidine peak (Resolution > 1.5) and the peak purity analysis of Nizatidine passes.

G cluster_stress Forced Degradation acid Acid Hydrolysis analyze Analyze Stressed Samples by HPLC-DAD acid->analyze base Base Hydrolysis base->analyze oxide Oxidation oxide->analyze thermal Thermal thermal->analyze photo Photolytic photo->analyze check_res Check Resolution of Degradants from Nizatidine analyze->check_res check_purity Perform Peak Purity Analysis on Nizatidine Peak check_res->check_purity Resolution OK fail Optimize Method (See Resolution Workflow) check_res->fail Co-elution pass Method is Stability-Indicating check_purity->pass Purity OK check_purity->fail Purity Fails

Caption: Workflow for validating a stability-indicating HPLC method.

References

  • Belal, T.S., Abdel-Hay, M.H., Sabry, S.M., & Mahgoub, A.A. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Bulletin of Faculty of Pharmacy, Cairo University, 51(2), 185-191. [Link]

  • Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [Link]

  • Imre, S., et al. (2011). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie, 56(3), 261-267. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs, 58(4), 50-55. [Link]

  • ResearchGate. (n.d.). Concentration profiles of nizatidine and N-desmethylnizatidine in plasma of a healthy volunteer after receiving 300 mg nizatidine. [Link]

  • ResearchGate. (2011). (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. [Link]

  • Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link]

Sources

Minimizing the formation of Desmethyl Nizatidine impurity during Nizatidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nizatidine Synthesis

A-Z Guide to Minimizing Desmethyl Nizatidine Impurity

Introduction:

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of Nizatidine. This resource is designed to provide in-depth, actionable insights into a critical challenge encountered during production: the formation of the this compound impurity. As a leading H2-receptor antagonist, the purity of Nizatidine is paramount for its therapeutic efficacy and safety. This guide offers a blend of theoretical understanding and practical, field-tested methodologies to empower you to control and minimize this specific impurity, ensuring the integrity of your final active pharmaceutical ingredient (API).

Our approach is rooted in a deep understanding of the underlying chemical mechanisms, providing not just protocols, but the scientific rationale behind them. This allows for intelligent adaptation and troubleshooting in your unique laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity?

A1: this compound, chemically known as (E)-N-methyl-N'-(2-(((2-((methylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-2-nitroethene-1,1-diamine, is a primary metabolite and process-related impurity of Nizatidine.[1] Its structure is highly similar to Nizatidine, with the key difference being the absence of one methyl group on the dimethylamino moiety of the thiazole ring. The presence of this impurity is a significant concern for several reasons:

  • Pharmacological Activity: As a metabolite, this compound itself exhibits H2-blocking activity, similar to the parent drug.[2] Uncontrolled levels of this active impurity can lead to unpredictable dosing and therapeutic outcomes.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent guidelines (such as ICH Q3A/B) for the identification, qualification, and control of impurities in new drug substances. Exceeding specified limits for any impurity can lead to delays in approval or even product recalls.

  • Process Control Indicator: The level of this compound can be an indicator of suboptimal reaction conditions or instability in the synthetic process. Monitoring its formation is crucial for process validation and ensuring batch-to-batch consistency.

Q2: What are the primary synthetic routes for Nizatidine?

A2: The synthesis of Nizatidine can be broadly categorized into two main strategies, primarily centered on the construction of the 2-(dimethylaminomethyl)thiazole core.[3]

  • Strategy 1: Hantzsch Thiazole Synthesis: This classic approach involves the condensation of a thioamide, such as 2-(dimethylamino)thioacetamide, with an α-halocarbonyl compound like ethyl bromopyruvate or 1,3-dichloroacetone.[3]

  • Strategy 2: Stepwise Ring Construction: This method builds the thiazole ring from acyclic precursors.[3]

The final key step in many synthetic pathways is the coupling of the thiazole-containing side chain with a nitroethene derivative, such as N-methyl-1-methylthio-2-nitroethenamine.[3][4]

Q3: What is the most likely mechanism for the formation of this compound during synthesis?

A3: The formation of this compound is primarily attributed to the N-demethylation of the dimethylamino group on the thiazole ring.[5] While the exact mechanism can be influenced by specific reagents and conditions, potential pathways include:

  • Acid-Catalyzed Demethylation: The presence of strong acids, which may be used in certain steps or generated as byproducts, can protonate the dimethylamino group. This can make it susceptible to nucleophilic attack, leading to the loss of a methyl group.

  • Oxidative Demethylation: Although less common in the primary synthesis steps, residual oxidizing agents or exposure to air under certain conditions could potentially lead to the formation of an N-oxide intermediate, which can then undergo demethylation.

  • Side Reactions with Reagents: Certain reagents used in the synthesis may have the potential to react with the dimethylamino group, leading to demethylation as a side reaction.

Troubleshooting Guide: Minimizing this compound Formation

This section provides a structured approach to identifying and mitigating the root causes of this compound formation in your synthesis.

Issue 1: Higher than expected levels of this compound in the crude product.

Potential Cause: Suboptimal conditions during the final coupling step.

Troubleshooting Steps:

  • Reagent Purity:

    • Action: Ensure the purity of the key intermediates, particularly 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine and the nitroethene derivative. Impurities in these starting materials can lead to side reactions.

    • Rationale: The presence of acidic or reactive impurities can catalyze the demethylation reaction.

  • Reaction Temperature:

    • Action: Carefully control the reaction temperature during the coupling step. Avoid excessive temperatures, as this can promote demethylation.

    • Rationale: Demethylation reactions, like many side reactions, are often accelerated at higher temperatures.

  • pH Control:

    • Action: Maintain the pH of the reaction mixture within the optimal range. The use of a suitable base, such as potassium carbonate, can help to neutralize any acidic byproducts.[6][7]

    • Rationale: A basic environment can help to prevent acid-catalyzed demethylation of the dimethylamino group.

Issue 2: Inconsistent levels of this compound between batches.

Potential Cause: Variability in reaction work-up and purification.

Troubleshooting Steps:

  • Standardized Work-up Procedure:

    • Action: Implement a strictly standardized work-up procedure for each batch. This includes consistent timings, temperatures, and volumes of solvents and aqueous solutions.

    • Rationale: Variations in work-up conditions, such as prolonged exposure to acidic or basic solutions, can lead to inconsistent levels of impurity formation.

  • Purification Method:

    • Action: Optimize the purification method to effectively separate Nizatidine from this compound. Reversed-phase HPLC is a commonly used and effective technique.[8][9]

    • Rationale: A well-developed purification method is crucial for removing the impurity to acceptable levels.

Issue 3: Difficulty in accurately quantifying this compound.

Potential Cause: Inadequate analytical methodology.

Troubleshooting Steps:

  • Method Development and Validation:

    • Action: Develop and validate a specific and sensitive analytical method, such as RP-HPLC, for the quantification of both Nizatidine and this compound.[10][11]

    • Rationale: A validated analytical method is essential for accurate and reliable monitoring of the impurity.

  • Reference Standard:

    • Action: Obtain a certified reference standard for this compound to ensure accurate identification and quantification.[12]

    • Rationale: A reference standard is necessary for the calibration of the analytical method and for confirming the identity of the impurity peak in chromatograms.

Experimental Protocols

Protocol 1: Optimized Final Coupling Step to Minimize this compound

This protocol is based on a common synthetic route and is optimized for minimizing demethylation.

Materials:

  • 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine

  • N-methyl-1-methylthio-2-nitroethenamine

  • Deionized Water

  • Potassium Carbonate

Procedure:

  • To a reaction vessel, add 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine and deionized water.

  • Stir the mixture at room temperature to form a solution.

  • In a separate vessel, prepare a solution of N-methyl-1-methylthio-2-nitroethenamine in deionized water.

  • Slowly add the nitroethene solution to the thiazolemethanamine solution at a controlled temperature of 20-25°C.

  • After the addition is complete, add potassium carbonate to the reaction mixture to maintain a basic pH.

  • Monitor the reaction by HPLC until completion.

  • Upon completion, proceed with the standard work-up and purification procedures.

Protocol 2: Analytical Method for Quantification of Nizatidine and this compound by RP-HPLC

This protocol provides a starting point for developing a validated analytical method.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Detection Wavelength 314 nm[11][13]
Injection Volume 10 µL
Column Temperature 35°C[14]

Procedure:

  • Prepare a standard solution of Nizatidine and a separate standard solution of this compound in a suitable diluent (e.g., mobile phase).

  • Prepare the sample solution by dissolving a known amount of the reaction mixture or final product in the diluent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for Nizatidine and this compound based on their retention times compared to the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the standard.

Visualizations

G Workflow for Minimizing this compound cluster_synthesis Synthesis Stage cluster_control Control & Analysis Start Start Synthesis Key_Intermediate 4-[[(2-aminoethyl)thio]methyl]- N,N-dimethyl-2-thiazolemethanamine Start->Key_Intermediate Coupling_Reagent N-methyl-1-methylthio- 2-nitroethenamine Start->Coupling_Reagent Coupling Final Coupling Reaction Key_Intermediate->Coupling Coupling_Reagent->Coupling Crude_Product Crude Nizatidine Coupling->Crude_Product HPLC_Analysis In-Process HPLC Analysis Crude_Product->HPLC_Analysis pH_Control pH Control (e.g., K2CO3) pH_Control->Coupling Temp_Control Temperature Control (20-25°C) Temp_Control->Coupling HPLC_Analysis->Coupling Fails Spec (Re-process or Adjust) Purification Purification (e.g., Recrystallization) HPLC_Analysis->Purification Meets Spec Final_API Final Nizatidine API Purification->Final_API

Caption: A workflow diagram illustrating key control points in the Nizatidine synthesis to minimize this compound formation.

References

  • Concentration profiles of nizatidine and N-desmethylnizatidine in... ResearchGate. Available at: [Link]

  • (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. ResearchGate. Available at: [Link]

  • Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

  • Spectrophotometric and titrimetric determination of nizatidine in capsules. PubMed. Available at: [Link]

  • Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

  • Chemistry & Biology Interface. Available at: [Link]

  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of nizatidine. Google Patents.
  • Nizatidine Impurities. SynZeal. Available at: [Link]

  • Process for preparing nizatidine. Google Patents.
  • NIZATIDINE. New Drug Approvals. Available at: [Link]

  • Synthesis of nizatidine. Google Patents.
  • Nizatidine N-Desmethyl Metabolite | CAS No: 82586-78-5. Cleanchem. Available at: [Link]

  • An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Chemistry & Biology Interface. Available at: [Link]

  • Process for preparing intermediates to nizatidine and related compounds. Google Patents.

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Desmethyl Nizatidine. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accuracy, precision, and reliability of your bioanalytical data.

Section 1: Understanding the Challenge: Matrix Effects and this compound

What are matrix effects and why are they a concern for this compound analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data accuracy and reproducibility.[1][3][4][5]

This compound, the primary active metabolite of Nizatidine, is often quantified in complex biological matrices like plasma, serum, or urine.[6][7][8][9] These matrices are rich in endogenous substances such as phospholipids, salts, and proteins, which are notorious for causing matrix effects, particularly in electrospray ionization (ESI).[1][10] For a quantitative bioanalytical method, failing to address these effects can lead to erroneous pharmacokinetic and toxicokinetic data, potentially jeopardizing regulatory submissions.[11]

What are the primary causes of matrix effects in bioanalysis?

The primary causes of matrix effects are multifaceted and often stem from competition in the ESI source. Key culprits include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression.[12][13][14] Their presence can reduce the efficiency of droplet formation and analyte ionization.[2]

  • Salts and Endogenous Small Molecules: These can alter the physical properties of the ESI droplets, such as surface tension and viscosity, thereby impeding the ionization of the target analyte.[2]

  • Co-eluting Metabolites and Concomitant Medications: Structurally similar compounds can compete for ionization, leading to signal suppression.[15]

The following diagram illustrates the logical flow of how matrix components can interfere with the LC-MS/MS signal.

Matrix_Effect_Pathway cluster_sample Biological Sample cluster_lc LC System cluster_ms MS Ion Source (ESI) Analyte This compound LC_Column Chromatographic Separation Analyte->LC_Column Matrix Phospholipids, Salts, Proteins Matrix->LC_Column Ionization Ionization Process LC_Column->Ionization Co-elution Suppression Ion Suppression/ Enhancement Ionization->Suppression Data Inaccurate Quantitative Data Ionization->Data Ideal Signal Suppression->Data

Caption: Workflow illustrating how matrix components can lead to ion suppression and inaccurate data.

Section 2: Troubleshooting Guide: A Systematic Approach

This section provides a question-and-answer formatted guide to systematically troubleshoot and mitigate matrix effects.

Q1: My this compound signal is low and inconsistent between samples. How do I confirm if matrix effects are the cause?

A1: Perform a Post-Column Infusion (PCI) Experiment.

This is a qualitative experiment to identify regions of ion suppression in your chromatogram.[16][17]

Experimental Protocol: Post-Column Infusion

  • Prepare Analyte Solution: Create a standard solution of this compound in your mobile phase at a concentration that gives a stable, mid-range signal.

  • Set Up Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream via a 'T' connector placed between the LC column and the MS ion source.

  • Establish a Stable Baseline: Start the infusion and allow the this compound signal to stabilize, creating a consistent baseline in your data acquisition software.

  • Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma from an untreated subject) that has been processed using your standard sample preparation method.

  • Monitor the Signal: Observe the baseline. A significant dip in the signal indicates a retention time window where co-eluting matrix components are causing ion suppression.[16][17]

Q2: I've confirmed ion suppression. What is the most effective strategy to eliminate it?

A2: A multi-pronged approach focusing on sample preparation and chromatography is best.

Strategy 1: Enhance Sample Preparation

The goal is to remove interfering matrix components before injection. Simple protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids.[13][18]

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][19] For a moderately polar compound like this compound, a polymeric reversed-phase sorbent is a good starting point.

    Experimental Protocol: Solid Phase Extraction (SPE) for this compound from Plasma

    • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water to ensure the analyte is in its protonated form for better retention on a reversed-phase sorbent.

    • Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase, 30 mg/1 mL) with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 1 mL of methanol.

    • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Phospholipid Removal Plates/Cartridges: These are specialized products that combine protein precipitation with phospholipid removal.[13][14][18] They offer a simpler and faster workflow than traditional SPE.

Strategy 2: Optimize Chromatographic Separation

The aim is to chromatographically separate this compound from the region of ion suppression identified in the PCI experiment.

  • Modify Gradient Profile: Adjust the gradient to increase the retention of this compound, moving it away from early-eluting phospholipids.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can alter the elution profile of both the analyte and matrix components.

Q3: I have improved my sample preparation, but still observe variability. What is the 'gold standard' for compensating for matrix effects?

A3: Use a Stable Isotope Labeled (SIL) Internal Standard.

A SIL internal standard (e.g., this compound-d3) is considered the best practice for quantitative bioanalysis.[3][20][21][22][23] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL internal standard, the variability caused by matrix effects is effectively normalized.

Key Considerations for SIL Internal Standards:

  • Isotopic Purity: Ensure the SIL-IS is of high isotopic purity to prevent contribution to the analyte signal.[22]

  • Stability of the Label: The isotopic label (e.g., deuterium) should be on a part of the molecule that is not susceptible to back-exchange.[22]

  • Co-elution: The SIL-IS must co-elute with the analyte to effectively compensate for matrix effects.[3]

The following decision tree outlines a logical approach to troubleshooting matrix effects.

Troubleshooting_Workflow Start Inconsistent/Low Signal for this compound PCI Perform Post-Column Infusion (PCI) Experiment Start->PCI Suppression_Zone Ion Suppression Zone Identified? PCI->Suppression_Zone Optimize_LC Optimize Chromatography: - Change Gradient - Use Different Column Suppression_Zone->Optimize_LC Yes Improve_Cleanup Improve Sample Cleanup: - SPE - Phospholipid Removal Suppression_Zone->Improve_Cleanup No (Still suspect matrix) Optimize_LC->Improve_Cleanup Use_SIL_IS Implement Stable Isotope Labeled (SIL) Internal Standard Improve_Cleanup->Use_SIL_IS Revalidate Perform Partial Method Re-validation Use_SIL_IS->Revalidate End Robust & Reliable Method Revalidate->End

Caption: A decision tree for systematically addressing matrix effects in LC-MS/MS analysis.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the regulatory expectations regarding matrix effects for bioanalytical method validation? A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during method validation.[11][15][24] The guidance suggests analyzing at least six different lots of the biological matrix to ensure that the method is not susceptible to variability between individual sources.[15] The accuracy and precision of quality control samples prepared in these different lots should meet the acceptance criteria (typically ±15%).[25]

Q: Can I just dilute my sample to reduce matrix effects? A: While sample dilution can reduce the concentration of interfering components, it may also dilute your analyte below the lower limit of quantitation (LLOQ) of your assay.[26] This approach is only feasible if your method has a very high sensitivity.[26]

Q: My method uses a structural analog as an internal standard, but I still see variability. Why? A: A structural analog, while better than no internal standard, may have different chromatographic retention and ionization efficiency compared to your analyte.[21] Therefore, it may not experience the same degree of ion suppression, leading to incomplete compensation for matrix effects.[21] A stable isotope-labeled internal standard is the preferred choice for this reason.[3][20]

Q: How does the choice of ionization source (ESI vs. APCI) affect matrix effects? A: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) because it is a softer ionization technique that relies on charge competition in the liquid phase. However, the choice of ionization source is primarily dictated by the physicochemical properties of the analyte. This compound, being a polar molecule, is typically best analyzed by ESI.

Data Summary Table

The following table summarizes the expected outcomes of different sample preparation techniques on analyte recovery and matrix effect reduction.

Sample Preparation TechniqueExpected Analyte RecoveryMatrix Effect ReductionThroughputMethod Development Effort
Protein Precipitation (PPT) HighLowHighLow
Liquid-Liquid Extraction (LLE) Moderate-HighModerateLowModerate
Solid Phase Extraction (SPE) HighHighModerateHigh
Phospholipid Removal Plates HighHighHighLow

References

  • Knadler, M. P., et al. (1987). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 15(4), 549-555. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1935-1942. [Link]

  • Waters Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]

  • National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem. Retrieved from [Link]

  • Drugs.com. (2025). Nizatidine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • Chambers, A. G., et al. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. [Link]

  • Ji, A. J., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 134-141. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 65(5-6), 365-370. [Link]

  • Wang, Y., et al. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4. [Link]

  • Płotka-Wasylka, J., et al. (2015). Extraction of ranitidine and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detection. Talanta, 134, 439-447. [Link]

  • Mack, D. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • eXeLearning. (n.d.). 9.5 Pharmacokinetics of H2 antihistamines. eXeLearning. [Link]

  • ResearchGate. (2026). Extraction of ranitidine and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detection. ResearchGate. [Link]

  • Ovid. (n.d.). Extraction of ranitidine and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detect. Ovid. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desmethylnizatidine. PubChem. Retrieved from [Link]

  • Guay, D. R., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 167-176. [Link]

  • Klotz, U., et al. (1987). Lack of effect of nizatidine on drug metabolism. Scandinavian Journal of Gastroenterology, 22(sup136), 18-24. [Link]

  • Wang, C., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. [Link]

  • Poole, C. F. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 65(5-6), 365-370. [Link]

  • ResearchGate. (2025). Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. ResearchGate. [Link]

  • Allmpus. (n.d.). Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine. Allmpus. [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • ResearchGate. (2025). Spectrophotometric determination of nizatidine and ranitidine through charge transfer complex formation. ResearchGate. [Link]

  • MDPI. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Separations. [Link]

  • Cleanchem. (n.d.). Nizatidine N-Desmethyl Metabolite. Cleanchem. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the N-methylation of Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Nizatidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges specifically with the N-methylation of Desmethyl Nizatidine. As a critical final step in several synthesis routes, achieving a high yield here is paramount for process efficiency and purity. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues in your own laboratory work.

The conversion of this compound to Nizatidine involves the methylation of the secondary amine on the dimethylaminomethyl thiazole moiety. While seemingly straightforward, this reaction is prone to several pitfalls that can drastically reduce your yield. This guide is structured as a series of questions that our application scientists frequently encounter, providing in-depth answers and actionable protocols.

Frequently Asked Questions & Troubleshooting Guides
Q1: My N-methylation of this compound is resulting in a low yield. What are the most common root causes?

Low yield in this specific N-methylation step typically stems from one of four areas: incomplete reaction, competing side reactions, product degradation, or losses during workup and purification. A systematic approach is the most effective way to diagnose the issue.

Before diving into specific parameters, it's crucial to have a logical workflow for troubleshooting. The following diagram outlines a systematic process for identifying and resolving the source of low yield.

G start Low Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry - Base (NaH) activity - Methylating agent (MeI) purity - Solvent dryness - Accurate molar ratios start->reagents conditions Step 2: Review Reaction Conditions - Temperature control (addition & reaction) - Reaction time - Inert atmosphere integrity start->conditions analysis Step 3: Analyze Reaction Mixture - TLC / LC-MS analysis of crude reaction - Identify starting material, product, and new spots/peaks start->analysis workup Step 4: Evaluate Workup & Purification - Quenching procedure - Extraction efficiency (pH, solvent) - Column chromatography losses start->workup incomplete Diagnosis: Incomplete Reaction - Optimize stoichiometry, time, temp. reagents->incomplete If starting material remains high. conditions->incomplete side_reactions Diagnosis: Side Reactions - Identify byproducts (e.g., S-methylation, Quaternization) - Adjust stoichiometry & temp. analysis->side_reactions If significant byproducts are detected. loss Diagnosis: Product Loss - Refine workup protocol - Optimize purification workup->loss If crude yield is good but final yield is poor.

Caption: A logical workflow for troubleshooting low yield.

Begin with Step 1 and proceed methodically. Often, issues are resolved by addressing fundamental reagent and setup problems before complex optimization is required.

Q2: I suspect my reagents are the problem. How can I validate my sodium hydride (NaH), methyl iodide (MeI), and solvent?

Reagent integrity is the foundation of a successful reaction. The combination of a moisture-sensitive strong base and a volatile electrophile requires careful handling.

Sodium Hydride (NaH):

  • The Problem: NaH is a common culprit. It reacts readily with atmospheric moisture, converting to inactive NaOH. A gray, clumpy appearance, as opposed to a fine, light-gray or white powder, indicates significant degradation.

  • Causality: The N-methylation requires the deprotonation of the secondary amine of this compound to form a nucleophilic amide anion. This deprotonation is inefficient if the base is not strong enough or present in a sufficient quantity. NaOH is not a strong enough base to effectively deprotonate the amine.

  • Solution:

    • Use Fresh Reagent: Always use NaH from a freshly opened container stored under an inert atmosphere.

    • Handling: Weigh the 60% dispersion in mineral oil quickly and rinse with dry hexanes or pentane immediately before use to remove the oil. This should be done under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Titration (for validation): If you suspect your NaH is old, you can titrate it. A common method involves reacting a known quantity of NaH with excess water or a protic acid in a sealed system and measuring the volume of H₂ gas evolved.

Methyl Iodide (MeI):

  • The Problem: MeI can decompose over time, especially when exposed to light, releasing iodine and turning yellow or brown.

  • Solution: Use freshly distilled or commercially available stabilized MeI. Store it in a dark bottle, in a refrigerator, and under an inert atmosphere. If it is discolored, it can be purified by passing it through a short plug of activated alumina or by distillation.

Solvent (e.g., Tetrahydrofuran - THF):

  • The Problem: The presence of water in the solvent will quench the NaH, reducing its effective molar quantity and preventing the deprotonation of the substrate.

  • Solution: Use a freshly dried, anhydrous solvent. For THF, this is typically achieved by distillation from a suitable drying agent like sodium-benzophenone ketyl or by passing it through a solvent purification system (SPS). The use of a solvent from a sealed bottle labeled "anhydrous" is often sufficient if handled correctly with dry syringes and under an inert atmosphere.

Q3: I'm confident in my reagents, but the yield is still low with significant starting material left. How do I optimize the reaction conditions?

If reagents are good, the issue likely lies in the reaction parameters. The key is balancing the deprotonation and methylation steps while avoiding side reactions. A common and effective procedure uses NaH and MeI in THF.[1][2]

Table 1: Key Parameters for N-methylation Optimization

ParameterRecommended RangeRationale & Causality
Base Stoichiometry 1.1 - 1.5 equivalentsA slight excess of NaH ensures complete deprotonation of the secondary amine, driving the reaction forward. Insufficient base is a primary cause of incomplete reactions.
MeI Stoichiometry 1.05 - 1.2 equivalentsA small excess of the methylating agent is needed to ensure all the generated amide anion reacts. However, a large excess significantly increases the risk of side reactions (see Q4).
Temperature Addition: 0 °CReaction: 0 °C to RTAddition: Deprotonation with NaH is exothermic. Adding the substrate to the NaH slurry at 0 °C controls the reaction rate and hydrogen evolution. Reaction: Methylation can often proceed at 0 °C or be allowed to warm to room temperature slowly. Higher temperatures can accelerate side reactions.
Reaction Time 2 - 12 hoursThis reaction is typically complete within a few hours. Monitor by TLC or LC-MS to determine the optimal time and avoid potential product degradation from prolonged exposure to the basic medium.
Atmosphere Nitrogen or ArgonEssential for protecting the NaH and any potential anionic intermediates from oxygen and moisture.

Experimental Protocol: Optimization Study

To find the optimal conditions, run a small matrix of experiments varying one parameter at a time. For instance:

  • Baseline: 1.2 eq NaH, 1.1 eq MeI, 0 °C to RT, 4 hours.

  • Temperature Study: Run the baseline reaction entirely at 0 °C.

  • Stoichiometry Study: Increase NaH to 1.5 eq and MeI to 1.2 eq.

Monitor each reaction by LC-MS to track the consumption of starting material and the formation of product and byproducts.

Q4: My TLC/LC-MS shows the starting material is consumed, but my product peak is small and there are new, unidentified peaks. What are the likely side reactions?

This is a very common scenario. When the starting material is gone but the product yield is low, side reactions are the primary suspect. For the this compound structure, there are two highly probable side reactions with methyl iodide.

G sub This compound (Secondary Amine) prod Nizatidine (Desired Tertiary Amine) sub->prod Desired N-methylation (Base-mediated) sulf Sulfonium Salt (S-methylation) sub->sulf Side Reaction 1: S-methylation quat Quaternary Ammonium Salt (Over-methylation) prod->quat Side Reaction 2: N-quaternization reagents + CH₃I (1.1 eq) reagents2 + CH₃I (excess)

Caption: Desired reaction pathway versus common side reactions.

  • S-methylation (Sulfonium Salt Formation): The thioether sulfur atom in the side chain is nucleophilic and can be methylated by MeI to form a sulfonium salt. This is a competing reaction that consumes both substrate and reagent.

  • N-quaternization (Over-methylation): The desired product, Nizatidine, is a tertiary amine. Tertiary amines are nucleophilic and can react with MeI to form a quaternary ammonium salt. This reaction is often rapid and consumes the desired product.

Mitigation Strategies:

  • Strict Stoichiometry Control: This is the most critical factor. Use no more than 1.1-1.2 equivalents of MeI. A large excess of the methylating agent is the primary cause of over-methylation.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible (e.g., 0 °C) to slow down the rate of competing reactions. The activation energy for N-methylation of the amide anion is generally lower than that for S-methylation or N-quaternization of the neutral product.

  • Order of Addition: Consider "inverse addition," where a solution of the deprotonated substrate is added slowly to a solution of methyl iodide. This ensures that MeI is never in large excess relative to the nucleophile, which can suppress over-methylation.

Analytical Identification:

  • LC-MS: This is the best tool.

    • Nizatidine (Product): Expected M+H⁺.

    • Quaternary Salt: Will have a mass of (M+15)⁺ and will be permanently charged. It will likely have a much shorter retention time (more polar) than Nizatidine.

    • Sulfonium Salt: Will also have a mass of (M+15)⁺ but may have a different fragmentation pattern and retention time compared to the quaternary salt.

Q5: I have a good crude yield according to LC-MS, but I lose most of it during workup and purification. What is a robust protocol?

Product loss during isolation is frustrating and often points to issues with quenching, extraction, or chromatography. Nizatidine is a basic and relatively polar molecule, which requires a carefully planned workup.

Protocol: Robust Workup and Purification

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CRITICAL: Quench the excess NaH very slowly and carefully. Add 1-2 mL of isopropanol or ethanol dropwise. You will observe gas evolution (H₂). Do not add water directly as the reaction can be violent.

    • Once the gas evolution ceases, you can slowly add ~10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an organic solvent for extraction. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol is often more effective than ethyl acetate for moderately polar amines.

    • Extract the aqueous layer three times (e.g., 3 x 50 mL).

    • Note on pH: Do not acidify the aqueous layer, as this will protonate your product and pull it out of the organic phase. The aqueous layer should be basic from the reaction quench.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash with brine (saturated NaCl solution) to help remove water and some polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Silica Gel Chromatography):

    • The Challenge: Nizatidine has multiple basic nitrogens that can streak badly on standard silica gel.

    • The Solution:

      • Use a solvent system containing a small amount of base to suppress tailing. A common mobile phase is DCM/Methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.

      • Start with a low polarity (e.g., 100% DCM + 1% Et₃N) and gradually increase the methanol content (e.g., up to 10% MeOH).

      • Alternatively, you can pre-treat your silica gel by slurrying it in the eluent containing triethylamine before packing the column.

By following this procedure, you can minimize losses due to poor quenching, inefficient extraction, and difficult chromatography.

References
  • An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Chemistry & Biology Interface. [Link]

  • NIZATIDINE. DailyMed. [Link]

  • AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE. ResearchGate. [Link]

  • Chemistry & Biology Interface. TSI Journals. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. ACS Publications. [Link]

Sources

Technical Support Center: Enhancing the Stability of Desmethyl Nizatidine Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Stable Reference Standard

Desmethyl Nizatidine is the primary active metabolite of the H2-receptor antagonist, Nizatidine.[1] As a key analyte in pharmacokinetic studies and a specified impurity in Nizatidine drug products, the accuracy of its quantification is paramount. This accuracy depends entirely on the purity and stability of the this compound reference standard. Degradation of the reference standard can lead to significant analytical errors, including the overestimation of the active metabolite in biological samples or the inaccurate quantification of impurities in the final drug product, potentially impacting regulatory compliance and patient safety.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and enhance the stability of this compound reference standards.

Understanding the Molecule: Root Causes of Instability

The stability of this compound is intrinsically linked to its chemical structure, which features a thiazole ring and a nitroethenediamine side chain.[2] These functional groups are susceptible to specific degradation pathways.

  • Oxidation: The sulfur atom in the thiazole ring is a primary target for oxidation.[3][4] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of N-oxides and S-oxides.[1] Forced degradation studies on the parent drug, Nizatidine, confirm that it is highly susceptible to oxidative stress, with Nizatidine sulfoxide being a primary degradant.[5][6]

  • Hydrolysis: The nitroethenediamine moiety and the thioether linkage are susceptible to hydrolysis, particularly under non-neutral pH conditions. Nizatidine has been shown to degrade significantly in both acidic and basic conditions.[5][7] While it is most stable between pH 5-8, excursions outside this range can accelerate the breakdown of the molecule.[5]

  • Photodegradation: Although generally less pronounced than oxidation or hydrolysis, exposure to UV light can induce degradation. Photolytic stress studies on Nizatidine have resulted in the formation of numerous degradation products, underscoring the need for protection from light.[8]

The following diagram illustrates the key vulnerabilities in the this compound structure.

G cluster_molecule This compound Structure cluster_stressors Primary Stress Factors mol This compound (C₁₁H₁₉N₅O₂S₂) thiazole Thiazole Ring (Sulfur Atom) mol->thiazole Contains sidechain Nitroethenediamine Side Chain (Thioether & Ethenediamine) mol->sidechain Contains photolysis Photolytic Stress (UV Light) mol->photolysis Susceptible to oxidation Oxidative Stress (e.g., O₂, H₂O₂) thiazole->oxidation Susceptible to hydrolysis Hydrolytic Stress (Acid/Base, Moisture) sidechain->hydrolysis Susceptible to

Caption: Key structural vulnerabilities of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound standard shows a new peak in the HPLC chromatogram after a few weeks. What is the likely cause? A1: The most probable cause is oxidative degradation, especially if the standard was not stored under an inert atmosphere. The sulfur atom in the thiazole ring is prone to oxidation, forming S-oxide derivatives.[1][5] Another possibility is hydrolysis if the standard was exposed to moisture or prepared in a non-pH-controlled solvent.

Q2: What is the ideal solvent for preparing a stock solution of this compound? A2: For immediate use, high-purity Acetonitrile (ACN) or Methanol (MeOH) are recommended. For short-term storage (24-48 hours), prepare the solution in a buffered mobile phase with a pH between 5 and 8 to minimize hydrolytic degradation.[5] Avoid using reactive co-solvents like certain alcohols under acidic conditions, which could react with the molecule.[9]

Q3: How should I store the solid this compound reference standard? A3: Store the solid standard in its original, tightly sealed vial at the recommended temperature, typically 2-8°C, and protected from light.[10] The use of a desiccator containing self-indicating silica gel is highly recommended to protect against moisture.[11] For long-term stability, storing under an inert gas like argon or nitrogen can significantly prevent oxidation.

Q4: I've prepared a solution for my analysis. How long is it stable at room temperature on the autosampler? A4: Solution stability can be limited. It is strongly advised to perform a solution stability study. As a general guideline, analyze solutions as soon as possible. If storage is necessary, keep solutions in the autosampler at a controlled, cool temperature (e.g., 4-10°C) for no longer than 24 hours. Studies on Nizatidine have demonstrated degradation in solution over 48 hours at room temperature.[12]

Q5: My lab doesn't have an inert gas supply. What are the alternatives for preventing oxidation of the solid standard? A5: While inert gas is ideal, you can minimize oxidation by using smaller, single-use aliquots of the standard. This prevents repeated exposure of the bulk material to atmospheric oxygen and moisture each time the container is opened.[13] Additionally, ensure the vial is sealed tightly immediately after use and stored in a desiccator.

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Loss of Assay Purity / Potency 1. Oxidation: Gradual exposure to air.[5] 2. Hydrolysis: Absorption of atmospheric moisture.[14] 3. Photodegradation: Improper storage (exposure to light).1. Verify Storage: Confirm that the standard is stored at 2-8°C, protected from light, and in a desiccator.[10] 2. Inert Atmosphere: If purity loss is recurrent, store the standard under argon or nitrogen. 3. Aliquot: Subdivide a new standard into smaller, single-use vials to minimize environmental exposure of the bulk material.[13]
Appearance of New Peaks in Chromatogram 1. Degradation: Formation of S-oxides, N-oxides, or hydrolytic products.[5][15] 2. Solvent Interaction: The analyte may be reacting with the solvent over time.1. Characterize Degradants: Use a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS), to identify the mass of the new peaks. This can confirm if they are oxidation (+16 Da) or hydrolysis products.[12] 2. Perform Forced Degradation: Subject a fresh sample to mild oxidative (e.g., 0.1% H₂O₂) and hydrolytic (mild acid/base) conditions to see if the resulting degradant peaks match the unknown peaks in your sample. 3. Change Solvent: Prepare a fresh solution in a different high-purity solvent (e.g., switch from MeOH to ACN) and analyze immediately.
Inconsistent Results Between Vials 1. Improper Handling: Inconsistent equilibration to room temperature before weighing, leading to moisture condensation on the cold powder.[11] 2. Cross-Contamination: Spatula or weighing vessel contamination.1. Standardize Weighing Protocol: Always allow the vial to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening.[11] 2. Use Dedicated Equipment: Employ clean, dedicated spatulas and weighing paper for each standard.
Color Change of Solid Material (e.g., slight yellowing) 1. Oxidation/Photodegradation: Slow degradation of the solid material upon prolonged or improper storage.1. Cease Use: A visible change in the physical appearance of a reference standard is a clear indicator of degradation. The standard should be discarded. 2. Procure New Standard: Obtain a new, certified reference standard and review storage procedures to prevent recurrence.[11]

Core Stability-Enhancing Protocols

Protocol: Proper Handling and Storage of Solid Reference Standard

This protocol is designed to minimize exposure to the three main environmental stressors: oxygen, moisture, and light.

  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for an intact seal. Log the certificate of analysis and note the manufacturer's recommended storage conditions and re-test date.[16]

  • Equilibration: Before opening a refrigerated vial for the first time or for subsequent use, place it in a desiccator at ambient laboratory temperature for a minimum of 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid material.[11]

  • Weighing Environment: Whenever possible, handle and weigh the standard in a controlled environment with low humidity.

  • Dispensing: Use a clean, dry spatula. Immediately after dispensing the required amount, tightly reseal the vial. For optimal protection against oxidation, consider backfilling the vial headspace with an inert gas (Nitrogen or Argon) before sealing.

  • Storage: Store the vial at the recommended condition (typically 2-8°C), protected from light (e.g., in its original box or an amber container), and inside a desiccator containing a desiccant such as self-indicating silica gel.[17]

Protocol: Preparation and Handling of Stock Solutions
  • Solvent Selection: Use only high-purity, HPLC-grade solvents (e.g., Acetonitrile, Methanol). Ensure the solvent is from a recently opened bottle to minimize dissolved water and other impurities.

  • Glassware: Use Class A volumetric glassware that is scrupulously clean and dry.

  • Preparation: a. Accurately weigh the required amount of the equilibrated standard. b. Dissolve the standard in a small amount of the chosen solvent in the volumetric flask. c. Use sonication if necessary to ensure complete dissolution, but avoid overheating the solution. d. Once dissolved and returned to room temperature, dilute to the final volume with the solvent. e. Mix thoroughly by inverting the flask multiple times.

  • Storage of Solutions: a. Transfer the solution to an amber, tightly capped vial to protect from light. b. For short-term storage (< 24 hours), refrigeration at 2-8°C is recommended. c. For longer periods, conduct a formal solution stability study to determine the acceptable storage duration and conditions. As a best practice, always prepare solutions fresh daily.

The following workflow illustrates the key decision points for ensuring the stability of this compound from receipt to analysis.

Caption: Recommended workflow for handling this compound.

Advanced Topics: Long-Term Stabilization

For applications requiring long-term stability, particularly for certified reference materials or critical reagents, more advanced strategies may be considered:

  • Lyophilization: If the standard is to be stored in solution for an extended period, lyophilization (freeze-drying) from an aqueous/organic mixture can produce a stable, amorphous powder that is easily reconstituted. This removes water, a key reactant in hydrolysis.[14]

  • Formulation with Excipients: For solid standards, co-processing with hydrophobic excipients can help repel moisture and improve stability.[18] However, this is generally performed by the manufacturer and is not recommended for end-users to attempt with a purified reference standard, as it would alter the standard's purity.

  • Complexation: The formation of complexes with agents like cyclodextrins can protect labile functional groups from reactants like water, thereby inhibiting hydrolysis.[19] This is a formulation strategy and not typically applied to a primary reference standard.

These strategies are complex and require significant development and validation. For most laboratory applications, adherence to the core protocols for handling, storage, and solution preparation will provide the necessary stability for accurate and reliable analytical results, in line with guidelines from bodies like the ICH.[20][21]

References

  • Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry. Available at: [Link]

  • CourseHero. (n.d.). Discuss different methods of preventing hydrolytic degradation of pharmaceutical products. Available at: [Link]

  • Scientific Research Publishing. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. Available at: [Link]

  • Reddy, B. P., et al. (2008). STABILITY-INDICATING LC METHOD FOR THE ESTIMATION OF NIZATIDINE IMPURITIES IN NIZATIDINE ORAL SOLUTION. Taylor & Francis Online. Available at: [Link]

  • A. A. El-Gindy, A. A. (2010).
  • El-Gindy, A., et al. (n.d.). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Rathor, S., & Sherje, A. (2021).
  • PharmaJia. (n.d.). SOP for Handling of Reference Standards. Available at: [Link]

  • Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. Available at: [Link]

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Available at: [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Available at: [Link]

  • EAG Laboratories. (2017). The ABC's of Reference Standard Management. Available at: [Link]

  • Royal Society of Chemistry. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Available at: [Link]

  • Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology.
  • National Institutes of Health (NIH). (n.d.). The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport. Available at: [Link]

  • ResearchGate. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). Available at: [Link]

  • PubChem. (n.d.). N-Desmethylnizatidine. Available at: [Link]

  • ResearchGate. (2002). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Nizatidine N-Desmethyl Metabolite. Available at: [Link]

  • Hassan, E. M., & Belal, F. (2002). Kinetic spectrophotometric determination of nizatidine and ranitidine in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Available at: [Link]

Sources

Technical Support Center: Quantification of Low-Level Desmethyl Nizatidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Nizatidine and its related impurities. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological refinement for the quantification of low-level Desmethyl Nizatidine. This compound is a known active metabolite and a potential impurity in Nizatidine drug products, making its accurate quantification critical for ensuring product quality, safety, and efficacy.[1]

This resource will address common challenges encountered during the analytical process and provide scientifically grounded solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, or N2-monodesmethylnizatidine, is the primary active metabolite of Nizatidine.[1][2] It is formed in the liver and also excreted in the urine.[1][3] While it possesses pharmacological activity, it is less potent than the parent drug, Nizatidine.[1] Its importance in pharmaceutical analysis is twofold: as a metabolite in pharmacokinetic studies and as a potential impurity that can arise during the manufacturing process or stability studies of Nizatidine formulations.[1][4] Regulatory bodies like the ICH require the identification and quantification of impurities to ensure the safety and consistency of pharmaceutical products.[1]

Q2: What are the primary analytical techniques for quantifying Nizatidine and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Nizatidine and its impurities due to its high sensitivity and reliability.[5][6] For enhanced detection and structural elucidation, advanced methods such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful, particularly for volatile impurities.[5]

Q3: What are the typical challenges in quantifying low-level this compound?

A3: Quantifying impurities at low levels presents several analytical hurdles.[7] Key challenges include:

  • Sensitivity and Selectivity: Achieving a sufficient signal for the impurity while separating it from the main Nizatidine peak and other potential impurities.[7]

  • Co-elution: this compound may co-elute with other components in the sample matrix, leading to inaccurate quantification.[7]

  • Method Robustness: Ensuring the analytical method is reproducible and provides consistent results under minor variations in experimental conditions.[7]

  • Lack of Reference Standards: Accurate quantification often requires a certified reference standard of the impurity, which may not always be commercially available.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the quantification of low-level this compound impurities.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Resolution Between Nizatidine and this compound Peaks 1. Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for separating compounds with similar structures. 2. Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity. 3. Gradient Elution Not Optimized: The gradient slope may be too steep, causing peaks to elute too closely.1. Adjust Mobile Phase Ratio: For reversed-phase HPLC, systematically increase the proportion of the aqueous phase to enhance the retention and separation of polar impurities like this compound.[5] 2. Evaluate Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. 3. Optimize Gradient: Flatten the gradient slope during the elution window of the impurities to increase the separation time between them and the main peak.
Low Signal-to-Noise Ratio for the this compound Peak 1. Insufficient Detector Sensitivity: The detector may not be sensitive enough for trace-level analysis. 2. Inadequate Sample Preparation: The impurity may be too dilute in the injected sample. 3. Analyte Loss due to Adsorption: The analyte may be adsorbing to the surfaces of the HPLC system, particularly with stainless steel components at low concentrations.[9]1. Use a More Sensitive Detector: Consider using a Diode-Array Detector (DAD) for spectral confirmation or a Mass Spectrometer (MS) for superior sensitivity and selectivity.[10] 2. Concentrate the Sample: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the impurity before injection.[11] 3. Use Bio-inert Columns: Employing columns with hybrid surface technology can mitigate analyte loss by reducing metal-analyte interactions, thereby improving peak shape and recovery, especially for low-abundance species.[9]
Peak Tailing for this compound 1. Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with basic analytes. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Incompatible Sample Solvent: The solvent in which the sample is dissolved may be too strong, causing poor peak shape.1. Adjust Mobile Phase pH or Add an Ion-Pairing Agent: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. Alternatively, adding a competing base or an ion-pairing agent can mask these secondary interaction sites. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the column is not overloaded. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.
Inconsistent Retention Times 1. Fluctuations in Column Temperature: Changes in temperature can affect the viscosity of the mobile phase and the kinetics of partitioning. 2. Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times. 3. Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases.1. Use a Column Thermostat: Maintain a constant and controlled column temperature.[12] 2. Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation. Use an online degasser. 3. Implement a Column Care Protocol: Flush the column with an appropriate solvent after each batch of analysis to remove strongly retained compounds.

Experimental Workflow & Protocols

Forced Degradation Study Workflow

To understand the degradation pathways of Nizatidine and identify potential impurities like this compound, a forced degradation study is essential.[5][13]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Nizatidine_Stock Nizatidine Stock Solution Nizatidine_Stock->Acid Expose to Nizatidine_Stock->Base Expose to Nizatidine_Stock->Oxidative Expose to Nizatidine_Stock->Thermal Expose to Nizatidine_Stock->Photolytic Expose to Analysis HPLC-DAD/MS Analysis Stressed_Samples->Analysis Identification Impurity Identification & Characterization Analysis->Identification

Caption: Workflow for Nizatidine Forced Degradation Study.

Protocol 1: Forced Degradation of Nizatidine

This protocol provides a general procedure for subjecting Nizatidine to various stress conditions.

  • Preparation of Nizatidine Stock Solution: Accurately weigh and dissolve an appropriate amount of Nizatidine in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[12]

  • Acid Hydrolysis: Mix a known volume of the stock solution with 1N HCl and heat at 80°C for 2 hours.[5] Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix a known volume of the stock solution with 1M NaOH and heat at 80°C for 30 minutes.[5] Cool and neutralize with 1M HCl.

  • Oxidative Degradation: Treat a known volume of the stock solution with 6% H₂O₂ and heat at 80°C for 30 minutes.[5]

  • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 100°C).[5]

  • Photolytic Degradation: Expose the drug substance to UV light.[5]

  • Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase for HPLC analysis.[5]

Refined HPLC Method for Low-Level this compound Quantification

This method is designed to provide enhanced sensitivity and resolution for low-level impurity analysis.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 column (e.g., 250 x 4.6 mm, 5µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 20mM Potassium Dihydrogen Phosphate (pH 3.5)Buffering the mobile phase ensures consistent ionization of the analyte and silanol groups, leading to reproducible retention times and improved peak shape.
Mobile Phase B Acetonitrile/Methanol (80:20 v/v)A mixture of organic modifiers can fine-tune the selectivity of the separation.
Gradient Elution A shallow gradient to increase the separation of closely eluting peaks.A slow increase in the organic phase allows for better resolution between the main peak and its impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection DAD at 314 nm and 320 nm; MS for confirmationNizatidine has a UV maximum around 320 nm, while this compound can be monitored at a similar wavelength.[12][14][15] MS provides mass information for positive identification.
Injection Volume 10 µLA smaller injection volume can help prevent column overload and improve peak shape.
Method Validation Workflow

A validated method ensures that it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[13]

Method_Validation_Workflow Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Workflow for Analytical Method Validation.

References

  • Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2, 314-323. [Link]

  • USP Monographs: Nizatidine Capsules. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]

  • Popa, D. S., et al. (2011). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Revue Roumaine de Chimie, 56(3), 263-269. [Link]

  • Popa, D. S., et al. (2011). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie. [Link]

  • Prajapati, Y. N., et al. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. Journal of AOAC International, 103(6), 1475-1490. [Link]

  • El-Gindy, A., et al. (2014). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Chromatographic Science, 52(7), 639-646. [Link]

  • Veeprho. Nizatidine Impurities and Related Compound. [Link]

  • ResearchGate. (2021). Analytical techniques for Nizatidine: A review. [Link]

  • Reddy, G. N. C., et al. (2011). An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Chemistry & Biology Interface, 1(4), 239-245. [Link]

  • USP Monographs: Nizatidine. [Link]

  • Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2. [Link]

  • Reddy, G. N. C., et al. (2012). Synthesis and Characterization of Unknown Impurities in Nizatidine. Chemistry & Biology Interface, 2(1), 1-7. [Link]

  • Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [Link]

  • ResearchGate. (2011). (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]

  • SynZeal. Nizatidine Impurities. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. (2009). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. [Link]

  • Waters Corporation. (2022, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]

  • Pharmascience Inc. (2014). Nizatidine Capsules USP - PRODUCT MONOGRAPH. [Link]

  • U.S. Food and Drug Administration. (2003). Clinical Pharmacology Biopharmaceutics Review(s). [Link]

  • Garg, R. K., et al. (2015). UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine. Journal of Innovations in Pharmaceuticals and Biological Sciences, 2(3), 333-336. [Link]

  • Srinivasarao, T., et al. (2019). AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE. Heterocyclic Letters, 9(2), 191-195. [Link]

Sources

Technical Support Center: Chromatographic Analysis of Nizatidine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Nizatidine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the expertise to troubleshoot and enhance your chromatographic performance, specifically focusing on reducing analytical run time without compromising data quality.

Frequently Asked Questions (FAQs)

Q1: My current HPLC method for Nizatidine and its metabolites has a long run time. What are the primary strategies to shorten it?

Reducing the run time of your chromatographic analysis is crucial for improving sample throughput and reducing solvent consumption. The primary strategies involve a multi-faceted approach targeting the column, mobile phase, and instrumentation.

  • Transition to UHPLC/UPLC Technology: The most significant reduction in run time can be achieved by transitioning from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC). UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster flow rates and shorter column lengths without sacrificing resolution. This is due to the van Deemter equation, which demonstrates that smaller particles maintain higher efficiency at higher linear velocities. Advanced techniques like UPLC-MS/MS not only offer shorter analysis times but also enhanced sensitivity and detection capabilities.[1]

  • Optimize Column Dimensions and Chemistry:

    • Shorter Column Length: Reducing the column length directly decreases the distance the analytes need to travel, thus shortening the run time. For instance, moving from a 250 mm column to a 100 mm or 50 mm column can significantly cut down analysis time.

    • Smaller Particle Size: As mentioned, smaller particles (e.g., transitioning from 5 µm to 3 µm or sub-2 µm) improve efficiency and allow for the use of higher flow rates.

    • Column Chemistry: The choice of stationary phase, such as C8 or C18, impacts selectivity. A C8 column is less retentive than a C18 column and may lead to earlier elution of your compounds.[2][3][4]

  • Adjust Mobile Phase Composition and Gradient:

    • Increase Organic Modifier Percentage: In reversed-phase chromatography, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of the analytes.[5]

    • Steeper Gradient: For gradient elution, a steeper gradient (a faster increase in the organic solvent concentration) will cause the analytes to elute more quickly.[6][7] It's essential to start with a scouting gradient to identify the elution window of your target analytes and then optimize the gradient slope in that region.[6][7]

    • Choice of Organic Modifier: Acetonitrile generally has a lower viscosity than methanol, which results in lower backpressure and can allow for higher flow rates. It often provides different selectivity and sharper peaks.[5]

  • Increase Flow Rate: A higher flow rate directly reduces the time it takes for the mobile phase to travel through the column. However, this must be balanced with the system's backpressure limits and the potential for decreased resolution, especially with larger particle size columns.[5]

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 35-45°C) reduces the viscosity of the mobile phase, which lowers backpressure and allows for higher flow rates.[8] It can also improve peak shape and alter selectivity. Ensure your analytes are stable at the selected temperature.

Q2: I'm observing poor resolution between Nizatidine and its primary metabolite, N2-monodesmethylnizatidine. How can I improve this without significantly increasing the run time?

Achieving adequate resolution between a parent drug and its metabolites is critical for accurate quantification. Nizatidine's main metabolites include N2-monodesmethylnizatidine, Nizatidine N2-oxide, and Nizatidine S-oxide.[9][10][11] N2-monodesmethylnizatidine is often the most challenging to separate due to its structural similarity to the parent compound.

Here’s a systematic approach to improving resolution:

  • Modify Mobile Phase pH: The ionization state of Nizatidine and its metabolites can be manipulated by adjusting the pH of the aqueous portion of the mobile phase.[5] Nizatidine has pKa values of 2.1 and 6.8.[12] Altering the pH can change the retention characteristics of the analytes differently, thereby improving separation. A change of even 0.1 pH units can shift retention times by up to 10%.[13]

  • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation due to different solvent-analyte interactions.[5]

  • Employ a Shallower Gradient: While a steep gradient reduces run time, a shallower gradient around the elution point of your critical pair (Nizatidine and N2-monodesmethylnizatidine) will provide more time for them to separate.[6] You can use a multi-step gradient that is steep at the beginning and end of the run but shallow in the middle.

  • Select a High-Resolution Column: Consider using a column with a different stationary phase chemistry or one with a higher theoretical plate count to enhance separation efficiency.

The following diagram illustrates a troubleshooting workflow for poor peak resolution:

Poor_Peak_Resolution_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Resolution Between Nizatidine and Metabolite Adjust_pH Adjust Mobile Phase pH Problem->Adjust_pH Change_Organic Change Organic Modifier (e.g., MeOH to ACN) Adjust_pH->Change_Organic If resolution is still poor Outcome Improved Resolution (Rs > 1.5) Adjust_pH->Outcome Shallow_Gradient Implement a Shallower Gradient Change_Organic->Shallow_Gradient If further improvement is needed Change_Organic->Outcome Change_Column Select a Different Column Chemistry Shallow_Gradient->Change_Column For challenging separations Shallow_Gradient->Outcome Change_Column->Outcome

Caption: Troubleshooting workflow for poor peak resolution.

Q3: What are the key parameters for a rapid UPLC-MS/MS method for Nizatidine and its metabolites?

For high-throughput analysis, a UPLC-MS/MS method is ideal. Here is a summary of typical starting parameters for a fast and sensitive analysis of Nizatidine in biological matrices.[14][15]

ParameterRecommended SettingRationale
Column Sub-2 µm C18 or C8 (e.g., 50 mm x 2.1 mm)Smaller particles and shorter length enable fast separations at high flow rates.
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium FormateProvides good peak shape and ionization efficiency in positive ion mode.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Flow Rate 0.4 - 0.6 mL/minHigher flow rates are possible with UPLC systems to reduce run time.
Gradient Fast, steep gradient (e.g., 5% to 95% B in 2-3 minutes)Rapidly elutes analytes for short run times.
Column Temp. 40°CReduces mobile phase viscosity, allowing for higher flow rates at lower backpressures.
Injection Vol. 1 - 5 µLSmaller injection volumes are typical for UPLC to prevent column overload.
Ionization Mode ESI PositiveNizatidine and its metabolites readily form positive ions.
MS/MS Transitions Nizatidine: m/z 332.1 → 155.1N-desmethylnizatidine: m/z 318.1 → 155.1Specific transitions for sensitive and selective quantification.

Troubleshooting Guides

Issue: Drifting Retention Times

Symptom: The retention times for Nizatidine and its metabolites consistently increase or decrease over a sequence of injections.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated between gradient runs.

    • Solution: Increase the post-run equilibration time to at least 10 column volumes.

  • Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile organic solvent.[13]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. If using helium sparging, keep the flow rate to a minimum after initial degassing.[13]

  • Column Contamination: Buildup of matrix components from the sample can alter the stationary phase chemistry.

    • Solution: Implement a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction). Incorporate a wash step with a strong solvent at the end of each gradient run.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column heater is not used.[8]

    • Solution: Use a column oven to maintain a constant temperature.

Issue: Peak Tailing for Nizatidine

Symptom: The Nizatidine peak exhibits significant asymmetry (tailing).

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine groups of Nizatidine, causing tailing.

    • Solution: Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanol groups and minimize these interactions.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one.

Experimental Protocols

Protocol 1: Rapid HPLC Method for Nizatidine and its Metabolites

This protocol is designed for a fast screening analysis.

  • Instrumentation:

    • HPLC system with a UV detector

    • C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: Mix Mobile Phase A and B in a 50:50 (v/v) ratio.[2]

    • Filter the mobile phase through a 0.45 µm filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection: 320 nm[2]

    • Expected Run Time: < 5 minutes

The following diagram outlines the general workflow for this HPLC method:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dilution/Extraction) Injection Inject 20 µL Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (50:50 ACN:0.05M H3PO4) Separation C8 Column 1.5 mL/min Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection at 320 nm Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

Caption: General workflow for a rapid HPLC analysis of Nizatidine.

References

  • Knadler, M. P., et al. (1987). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 15(4), 519-527. [Link]

  • National Center for Biotechnology Information (2024). Nizatidine. PubChem Compound Summary for CID 4513. [Link]

  • Drugs.com (2025). Nizatidine: Package Insert / Prescribing Information. [Link]

  • Healio (2025). Nizatidine: Uses, Side Effects & Dosage. [Link]

  • Separation Science. Factors Impacting Chromatography Retention Time. [Link]

  • Al-Tamrah, S. A., et al. (2014). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society, 59(1), 2315-2320. [Link]

  • Li, W., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80-87. [Link]

  • ResearchGate. Analytical techniques for Nizatidine: A review. [Link]

  • Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis. [Link]

  • Welch Materials (2024). Distinguishing Key Time Concepts in Chromatography Analysis. [Link]

  • Drugs.com (2025). Nizatidine Disease Interactions. [Link]

  • Kavana, N. M., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 78-92. [Link]

  • Semantic Scholar. Spectrophotometric and titrimetric determination of nizatidine in capsules. [Link]

  • Scribd. HPLC-DAD Analysis of Nizatidine Stability. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. [Link]

  • ResearchGate. (2015). Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. [Link]

  • Ashdin Publishing. (2012). Enhancement of Bioavailability of Nizatidine Drug by Using Different Coating Materials. Journal of Drug and Alcohol Research, 1, 1-5. [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? [Link]

  • PubMed. (2013). HPLC Fluorescence Method for the Determination of Nizatidine in Human Plasma and Its Application to Pharmacokinetic Study. [Link]

  • ResearchGate. (2007). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. [Link]

  • PubMed. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • ResearchGate. (2007). Concentration profiles of nizatidine and N-desmethylnizatidine in plasma of a healthy volunteer after receiving 300 mg nizatidine. [Link]

  • Chromedia. HPLC Troubleshooting Guide. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Nizatidine and its Active Metabolite, Desmethyl Nizatidine, in the Inhibition of Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the potency of Nizatidine, a widely-used histamine H2-receptor antagonist, and its principal active metabolite, Desmethyl Nizatidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate the pharmacological activity of these two compounds in the context of gastric acid suppression.

Introduction: Nizatidine and the Quest for Gastric Acid Control

Nizatidine is a potent and selective histamine H2-receptor antagonist used in the management of conditions characterized by excessive gastric acid production, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1][2][3][4][5] Its therapeutic effect stems from its ability to competitively inhibit the action of histamine on parietal cells in the stomach, thereby reducing acid secretion.[1][5][6][7][8]

Upon administration, Nizatidine is metabolized in the liver, with less than 7% of an oral dose being converted to N2-monodesmethylnizatidine (this compound).[1][6][9] This metabolite is also known to possess H2-receptor antagonist activity.[1][7] This guide aims to dissect and compare the intrinsic potency of Nizatidine and this compound, providing a clear, data-supported perspective on their respective contributions to the overall therapeutic effect.

Mechanism of Action: Blocking the Histamine Signal

Both Nizatidine and this compound function by competitively and reversibly binding to histamine H2-receptors on the basolateral membrane of gastric parietal cells.[1][5][6][8] In the physiological state, the binding of histamine to these receptors initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP). This, in turn, activates protein kinases that stimulate the H+/K+ ATPase proton pump, the final step in the secretion of hydrogen ions (gastric acid) into the stomach lumen.[5][8]

By occupying the H2-receptors, Nizatidine and its metabolite prevent histamine binding, effectively interrupting this signaling pathway and leading to a significant reduction in both basal and stimulated gastric acid secretion.[2][3][8]

G cluster_0 Histamine Histamine Receptor H2-Receptor Histamine->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates ParietalCell Gastric Parietal Cell cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Nizatidine Nizatidine or This compound Nizatidine->Receptor Competitively Blocks

Caption: H2-Receptor Antagonist Signaling Pathway.

Comparative Potency: Nizatidine vs. This compound

The primary determinant of a drug's effectiveness in this class is its potency at the H2-receptor. While both Nizatidine and this compound are active, experimental evidence indicates a clear difference in their inhibitory power.

Key Finding: Animal studies have demonstrated that This compound is approximately 60% as active as Nizatidine in blocking gastric acid secretion.[1] This establishes Nizatidine as the more potent of the two compounds.

Although this compound contributes to the overall pharmacological effect, its role is secondary for two main reasons:

  • Lower Intrinsic Potency: As noted, its activity is significantly less than that of the parent drug.[1]

  • Limited Formation: this compound is a minor metabolite, accounting for less than 7% of an oral Nizatidine dose.[1][6][9][10] The vast majority of the administered drug is excreted unchanged (about 60%) or as other inactive metabolites.[6][9]

Therefore, the profound suppression of gastric acid observed after Nizatidine administration is predominantly due to the action of the parent compound.

Data Summary
ParameterNizatidineThis compound
Compound Type Parent DrugPrincipal Active Metabolite
Mechanism of Action Competitive H2-Receptor Antagonist[1][6]Competitive H2-Receptor Antagonist[1]
Relative Potency 100% (Reference)~60% of Nizatidine's activity[1]
Metabolic Formation N/A<7% of oral Nizatidine dose[1][6][9][10]
Primary Contributor to Effect YesMinor

Experimental Methodologies for Potency Assessment

The relative potency of H2-receptor antagonists is determined through rigorous in vitro and in vivo experimental protocols. These self-validating systems are designed to quantify the inhibition of gastric acid secretion under controlled conditions.

A. In Vivo Assessment: The Stimulated Gastric Fistula Model

This protocol, adapted from studies in animal models like dogs and rats, provides a robust method for evaluating antisecretory agents in a physiological setting.[11][12]

Methodology:

  • Animal Model Preparation: Subjects (e.g., beagle dogs or Wistar rats) are surgically fitted with a chronic gastric fistula, allowing for the direct collection of gastric contents.

  • Basal Acid Output Measurement: Gastric juices are collected for a baseline period to determine the unstimulated rate of acid secretion.

  • Stimulation of Acid Secretion: A secretagogue such as histamine, pentagastrin, or betazole is administered via continuous intravenous infusion to induce a sustained, submaximal level of acid secretion.[11][12] This step is crucial as it provides a consistent and elevated level of acid output against which the inhibitor's effect can be measured.

  • Compound Administration: Once a steady state of acid secretion is achieved, Nizatidine or this compound is administered intravenously or orally at various doses.

  • Sample Collection and Analysis: Gastric samples are collected at regular intervals post-administration. The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

  • Data Interpretation: The percentage inhibition of acid output is calculated by comparing the post-treatment secretion rates to the stimulated pre-treatment rates. This allows for the generation of dose-response curves and the determination of relative potency.

G start Start prep Prepare Gastric Fistula Animal Model start->prep baseline Collect Basal Gastric Secretions prep->baseline stimulate Administer Secretagogue (e.g., Histamine IV) baseline->stimulate steady_state Achieve Steady-State Acid Secretion stimulate->steady_state administer_drug Administer Test Compound (Nizatidine or this compound) steady_state->administer_drug collect_samples Collect Gastric Samples at Timed Intervals administer_drug->collect_samples analyze Measure Volume & Titrate for Acid Concentration collect_samples->analyze calculate Calculate % Inhibition of Acid Secretion analyze->calculate end End calculate->end

Caption: In Vivo Experimental Workflow for Potency Testing.

B. In Vitro Assessment: The Isolated Gastric Mucosa Model

This method allows for the direct measurement of a compound's effect on acid secretion, independent of systemic factors like blood flow or nerve impulses. Studies have utilized tissues such as the isolated bullfrog gastric mucosa.[11]

Methodology:

  • Tissue Preparation: The gastric mucosa is carefully dissected from the animal (e.g., bullfrog) and mounted in an Ussing chamber, which separates the tissue into mucosal and serosal sides.

  • Bathing Solutions: Both sides of the mucosa are bathed in appropriate nutrient solutions (e.g., Ringer's solution), which are gassed with 95% O2 / 5% CO2 and maintained at a constant temperature.

  • Stimulation: A secretagogue (e.g., histamine) is added to the serosal side to stimulate acid secretion from the mucosal side.

  • pH-Stat Titration: The mucosal fluid is maintained at a constant pH using a pH-stat system. This system automatically titrates any secreted acid with a standardized base. The rate of base addition is directly proportional to the rate of acid secretion.

  • Inhibitor Application: Once a stable stimulated secretion rate is established, Nizatidine or this compound is added to the serosal bathing solution in increasing concentrations.

  • Data Analysis: The inhibitory effect is recorded at each concentration, allowing for the calculation of an IC50 value (the concentration required to inhibit 50% of the maximal acid secretion). This provides a direct measure of the compound's intrinsic potency.

Conclusion

The inhibition of gastric acid secretion following Nizatidine administration is a function of both the parent drug and its active metabolite, this compound. However, the evidence clearly establishes Nizatidine as the primary and more potent pharmacological agent . This compound, while possessing H2-receptor antagonist activity, is approximately 40% less potent than its parent compound and is formed in relatively small quantities in the body.[1]

For researchers in drug development, this distinction is critical. While metabolites can and do contribute to a drug's overall profile, in the case of Nizatidine, the therapeutic efficacy in reducing gastric acid is overwhelmingly attributable to the parent molecule's potent and direct action at the histamine H2-receptor.

References

  • Blumer, J. L., et al. (n.d.). Developmental pharmacokinetics and pharmacodynamics of nizatidine. PubMed.
  • (n.d.). Developmental Pharmacokinetics and Pharmacodynamics of Nizatidine | Request PDF. ResearchGate.
  • (n.d.). Nizatidine. PubChem.
  • Venkata Gopaiah, K., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews.
  • (2003). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov.
  • (n.d.). A pharmacokinetic profile of nizatidine in man. PubMed.
  • (2025). Nizatidine: Package Insert / Prescribing Information. Drugs.com.
  • (n.d.). Axid® Description. accessdata.fda.gov.
  • (2018). Nizatidine. LiverTox - NCBI Bookshelf.
  • (n.d.). Nizatidine. Davis's Drug Guide for Rehabilitation Professionals.
  • (n.d.). [Nizatidine]. PubMed.
  • (2024). What is the mechanism of Nizatidine?. Patsnap Synapse.
  • Lin, T. M., et al. (n.d.). Actions of nizatidine, a selective histamine H2-receptor antagonist, on gastric acid secretion in dogs, rats and frogs. PubMed.
  • (2025). H2 Receptor Antagonists. Pharmacology Mentor.
  • (n.d.). Intravenous nizatidine kinetics and acid suppression. PubMed.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Desmethyl Nizatidine Assay According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Desmethyl Nizatidine, a principal metabolite of the H2-receptor antagonist, Nizatidine.[1] We will delve into the scientific rationale behind methodological choices and present a step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] Furthermore, this guide will objectively compare the validated HPLC method with alternative analytical technologies, offering researchers, scientists, and drug development professionals the data-driven insights necessary for informed decision-making.

Introduction: The Analytical Imperative for this compound

Nizatidine is a widely used pharmaceutical agent for treating acid-related gastrointestinal disorders.[6] Its primary metabolite, this compound, is pharmacologically active, exhibiting approximately 60% of the parent drug's activity in inhibiting gastric acid secretion.[1] Therefore, the accurate quantification of this metabolite is critical for pharmacokinetic studies, bioequivalence assessments, and impurity profiling in Nizatidine drug products.[6][7]

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing Nizatidine and its impurities due to its high sensitivity and reliability.[8][9] A validated, stability-indicating HPLC method ensures that the analytical procedure is suitable for its intended purpose, providing reliable data for regulatory submissions and quality control.[5][10][11] This guide is structured to walk you through the development and rigorous validation of such a method, adhering to the globally recognized ICH Q2(R1) standards.[12]

The Developed HPLC Method: A Mechanistic Approach

The goal is to develop a method that provides robust separation of this compound from its parent compound, Nizatidine, and any potential degradation products. A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the polarity of the analytes.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C8 or C18 column is selected. C18 columns provide greater hydrophobicity and retention for a wide range of molecules. A C8 column, being slightly less hydrophobic, can sometimes offer better peak shape for moderately polar compounds like this compound and may allow for shorter run times.[13][14] For this method, we will proceed with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to ensure maximum resolving power.

  • Mobile Phase: A gradient elution is often necessary to separate multiple impurities with differing polarities effectively.[8][10][11] We will utilize a mobile phase consisting of an aqueous buffer (Solvent A) and an organic modifier (Solvent B).

    • Solvent A (Aqueous): A phosphate or ammonium acetate buffer is used to control the pH. The ionization state of Nizatidine and its metabolites is pH-dependent; maintaining a consistent pH is crucial for reproducible retention times.[8] A 40 mM potassium dihydrogenophosphate buffer adjusted to pH 2.3 provides good buffering capacity in the acidic range, promoting sharp peak shapes.[6]

    • Solvent B (Organic): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and sometimes offers different selectivity.[15] A mixture of acetonitrile and methanol can be employed to fine-tune the separation.

  • Detection: A UV detector is suitable for these compounds. Based on literature, a detection wavelength of 314-320 nm provides good sensitivity for Nizatidine and its related substances.[6][13] A Diode Array Detector (DAD) is preferable as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment during the specificity validation.

Table 1: Optimized Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for parent drug and metabolites.
Mobile Phase A 40 mM KH2PO4, pH adjusted to 2.3 with H3PO4Controls ionization for reproducible chromatography.[6]
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)Strong organic solvent for efficient elution.
Gradient Program Time (min)%B
010
1570
2070
2210
3010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures consistent retention times and efficiency.
Detection Wavelength 320 nm (DAD for peak purity)Optimal absorbance for Nizatidine and its metabolites.[13]
Injection Volume 10 µLStandard volume for analytical HPLC.

Method Validation Protocol: Adherence to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The following parameters must be evaluated for an impurity quantification method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis (QC, Stability) Rob->Routine Method Approved

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] For a stability-indicating method, this involves forced degradation studies.

  • Experimental Protocol:

    • Prepare solutions of Nizatidine and expose them to stress conditions as per ICH Q1A(R2) guidelines:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.[8]

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 30 minutes.[8][11]

      • Oxidative Degradation: 6% H2O2 at room temperature for 4 hours.[8][11]

      • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

    • Prepare a solution containing this compound reference standard.

    • Inject a blank (diluent), a solution of the parent drug (Nizatidine), the this compound standard, and each of the stressed samples.

    • Analyze the chromatograms for resolution between this compound, Nizatidine, and any degradation peaks.

    • Use a DAD to perform peak purity analysis on the this compound peak in the stressed samples to ensure it is spectrally homogeneous.

  • Acceptance Criteria:

    • The this compound peak must be well-resolved from Nizatidine and all degradation product peaks (Resolution > 2.0).

    • The peak purity angle must be less than the peak purity threshold, indicating no co-eluting impurities.

    • The blank solution should show no interfering peaks at the retention time of this compound.

Linearity and Range
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span from the Limit of Quantification (LOQ) to 150% of the target impurity concentration (e.g., if the specification limit is 0.1%, the range could be LOQ to 0.15%).[16][17]

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm linearity.

Accuracy
  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Prepare a sample of the Nizatidine drug product (or substance) and spike it with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the spiked analyte.

    • % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% for each level.[17]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day precision): [17]

      • Prepare six individual samples of Nizatidine spiked with this compound at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision (Inter-day precision/Ruggedness):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for this new set of six samples.

      • Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate inter-assay variability.

  • Acceptance Criteria:

    • The %RSD for repeatability should not be more than 5.0%.

    • The %RSD for intermediate precision should not be more than 10.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

    • Inject a series of increasingly dilute solutions of this compound.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Acceptance Criteria:

    • The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%) at this concentration.

    • The LOD is typically estimated to be 0.011 µg/mL and the LOQ 0.049 µg/mL for similar nizatidine methods.[16][17]

ICH_Validation_Parameters center Validated Method Spec Specificity center->Spec is selective Acc Accuracy center->Acc is accurate Prec Precision center->Prec is precise Lin Linearity center->Lin is linear Rob Robustness center->Rob is robust Acc->Prec LOQ LOQ Prec->LOQ defines Range Range Lin->Range LOD LOD LOQ->LOD related to

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Desmethyl Nizatidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. Desmethyl Nizatidine, the primary active metabolite of the H2 receptor antagonist Nizatidine, requires robust and reliable analytical methods to ensure data integrity. This guide provides an in-depth comparison of two common analytical techniques for this compound quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Beyond a simple comparison, we will delve into the causality behind experimental choices and provide a detailed framework for the cross-validation of these methods, a crucial step when data from different analytical platforms need to be compared or combined.

The Critical Role of this compound Quantification

Nizatidine is a widely used medication for the treatment of gastrointestinal ulcers and gastroesophageal reflux disease. Its efficacy and safety profile are influenced by its metabolism, with this compound being a significant pharmacologically active metabolite. Therefore, accurate measurement of this compound concentrations in biological matrices, such as plasma, is essential for understanding the complete pharmacokinetic profile of Nizatidine and for establishing bioequivalence of generic formulations.

A Comparative Analysis of Analytical Methodologies

The choice of an analytical method for a drug metabolite is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. Here, we compare the workhorse of many analytical labs, HPLC-UV, with the highly sensitive and specific LC-MS/MS technique for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique. Its suitability for this compound quantification is contingent on achieving adequate separation from the parent drug and endogenous plasma components, as well as sufficient sensitivity.

Causality of Experimental Choices for HPLC-UV:

  • Sample Preparation: A simple protein precipitation with perchloric acid is often sufficient for plasma samples.[1][2] This method is cost-effective and rapid, making it suitable for high-throughput analysis.[1][2]

  • Chromatographic Separation: A C18 column is a common choice for reversed-phase chromatography of moderately polar compounds like this compound.[1][2] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogenophosphate) and organic modifiers (e.g., methanol and acetonitrile) allows for the effective separation of the metabolite from interfering peaks.[1][2]

  • Detection: UV detection at a wavelength of 314 nm provides good sensitivity for this compound.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[3][4] This is particularly advantageous when dealing with low concentrations of metabolites in complex biological matrices.[3][4]

Causality of Experimental Choices for LC-MS/MS:

  • Sample Preparation: While protein precipitation can be used, more advanced techniques like solid-phase extraction (SPE) may be employed to further clean up the sample and reduce matrix effects, which can be a concern in mass spectrometry.[5][6]

  • Chromatographic Separation: Similar to HPLC-UV, a C18 column is typically used. The high efficiency of modern UPLC systems can significantly shorten run times.

  • Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound are monitored, virtually eliminating interference from co-eluting compounds.[7]

Performance Characteristics: HPLC-UV vs. LC-MS/MS

The following table summarizes the key performance characteristics of a validated HPLC-UV method and a proposed, well-supported LC-MS/MS method for the quantification of this compound in human plasma.

Performance CharacteristicHPLC-UV Method[1][2]Proposed LC-MS/MS Method
Lower Limit of Quantification (LLOQ) 12 ng/mLExpected to be in the low pg/mL to sub-ng/mL range
Linearity Range 12 - 484 ng/mLExpected to be wider, e.g., 0.1 - 100 ng/mL
Accuracy (% bias) < 17.2% at LLOQExpected to be within ±15% (±20% at LLOQ)
Precision (% CV) < 11.4% at LLOQExpected to be < 15% (< 20% at LLOQ)
Selectivity Good, but susceptible to co-eluting interferencesExcellent, highly specific due to MRM
Matrix Effect Generally lowCan be significant, requires careful evaluation
Run Time ~4 minutesCan be < 3 minutes with UPLC

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Human Plasma

This protocol is based on a validated method described in the literature.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 0.5 mL of human plasma in a microcentrifuge tube, add 0.5 mL of 6% perchloric acid.
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the clear supernatant to an HPLC vial for injection.

2. HPLC-UV Operating Conditions

  • Column: C18, 100 x 3 mm, 3.5 µm particle size
  • Mobile Phase A: 40 mM Potassium Dihydrogenophosphate (pH 2.3)
  • Mobile Phase B: Acetonitrile
  • Gradient: A suitable gradient to ensure separation (e.g., starting with a high percentage of A and ramping up B)
  • Flow Rate: 1 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 42 °C
  • UV Detection: 314 nm

3. Validation Parameters

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of quantification, and stability.[1][2]
Protocol 2: Proposed LC-MS/MS Method for this compound in Human Plasma

This proposed method is based on established practices for the LC-MS/MS analysis of small molecule drugs and their metabolites.[5][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
  • Load 0.5 mL of plasma onto the cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute this compound with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Operating Conditions

  • Column: C18, 50 x 2.1 mm, 1.8 µm particle size (UPLC compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A fast gradient optimized for the separation of this compound.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Ion Source: Electrospray Ionization (ESI), positive mode
  • MRM Transition: A specific precursor ion (the protonated molecular ion of this compound) and a characteristic product ion would need to be determined through infusion experiments.

Cross-Validation: Ensuring Data Comparability

When data from two different analytical methods, such as the HPLC-UV and LC-MS/MS methods described above, need to be compared or combined, a cross-validation study is essential.[8][9] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation emphasizes a statistical assessment of bias rather than strict pass/fail criteria.[9][10][11]

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Both Methods cluster_eval Data Evaluation QC_High High QC Samples Analysis_HPLC Quantify with Validated HPLC-UV Method QC_High->Analysis_HPLC Analysis_LCMS Quantify with Validated LC-MS/MS Method QC_High->Analysis_LCMS QC_Mid Mid QC Samples QC_Mid->Analysis_HPLC QC_Mid->Analysis_LCMS QC_Low Low QC Samples QC_Low->Analysis_HPLC QC_Low->Analysis_LCMS Statistical_Analysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) Analysis_HPLC->Statistical_Analysis Analysis_LCMS->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Assess Bias and Comparability

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Prepare Quality Control (QC) Samples: Prepare a minimum of three levels of QC samples (low, mid, and high) spanning the calibration range of both methods.

  • Analyze Samples: Analyze a statistically relevant number of replicates (e.g., n=6) of each QC level using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean concentration and precision (%CV) for each QC level for both methods.

    • Perform a statistical comparison of the data sets. The ICH M10 guideline suggests the use of statistical tools like Bland-Altman plots or Deming regression to assess the bias between the two methods.[9][11]

Logical Framework for Cross-Validation Assessment

CrossValidationLogic Start Cross-Validation Data (HPLC-UV vs. LC-MS/MS) Assess_Bias Assess Systematic Bias (e.g., Bland-Altman) Start->Assess_Bias Bias_Acceptable Bias within acceptable limits? Assess_Bias->Bias_Acceptable Investigate_Bias Investigate Source of Bias Bias_Acceptable->Investigate_Bias No Methods_Comparable Methods are Comparable Bias_Acceptable->Methods_Comparable Yes Methods_Not_Comparable Methods are Not Comparable (Data cannot be pooled) Investigate_Bias->Methods_Not_Comparable

Caption: Decision-making process in cross-validation assessment.

Conclusion

References

  • EMA.
  • Imre, S., et al. (2007). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie, 52(3), 261-266.
  • ICH. (2024).
  • ResearchGate. (n.d.).
  • Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1-5.
  • IQVIA Laboratories. (2025).
  • ResearchGate. (n.d.). (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma.
  • Technology Networks. (2020).
  • EMA. (2019).
  • Analytical Methods in Environmental Chemistry Journal. (n.d.).
  • PubMed. (2015).
  • ResearchGate. (n.d.). High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling | Request PDF.
  • PubMed. (n.d.). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • Springer Nature Experiments. (n.d.). High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling.
  • NorthEast BioLab. (n.d.).
  • NIH. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.

Sources

A Senior Application Scientist's Guide to the Extraction of Desmethyl Nizatidine from Biological Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. Desmethyl Nizatidine, the primary metabolite of the H2-receptor antagonist Nizatidine, is no exception. The choice of sample preparation is a critical determinant of assay sensitivity, accuracy, and throughput. This guide provides an in-depth comparison of three prevalent extraction techniques for this compound—Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—grounded in experimental data and established scientific principles.

Introduction: The Analytical Challenge of this compound

This compound is a more polar compound than its parent drug, Nizatidine. Its chemical properties, including a pKa of approximately 6.7 and a LogP value lower than Nizatidine, dictate its behavior during extraction[1]. Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with analysis, a phenomenon known as the matrix effect[2]. An effective extraction method must selectively isolate this compound from these interferences while ensuring high and reproducible recovery. This guide will dissect the mechanics, performance, and practical considerations of PP, LLE, and a theoretically-derived SPE method for this specific application.

Protein Precipitation (PP): The Rapid, High-Throughput Approach

Protein precipitation is a straightforward and rapid method for sample cleanup, making it highly suitable for high-throughput environments[3]. The underlying principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the biological sample. This disrupts the solvation of proteins, causing them to denature and precipitate out of the solution[4][5].

Causality Behind Experimental Choices:

The choice of precipitating agent is critical. Organic solvents like acetonitrile are effective but can sometimes lead to the co-precipitation of the analyte of interest or fail to remove all interfering phospholipids[6]. Acidic precipitants, such as perchloric acid, are also highly effective at protein removal. For this compound, a method utilizing perchloric acid has been successfully validated, demonstrating good recovery and precision[2][7].

Experimental Protocol: Protein Precipitation with Perchloric Acid

This protocol is adapted from a validated HPLC method for the quantification of Nizatidine and N-Desmethylnizatidine in human plasma[2][7].

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 50 µL of 70% perchloric acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for direct injection or further processing before LC-MS/MS analysis.

PP_Workflow cluster_0 Protein Precipitation Protocol A 1. Plasma Sample (500 µL) B 2. Add Perchloric Acid (50 µL) A->B Precipitant C 3. Vortex (30s) B->C Mixing D 4. Centrifuge (10,000g, 10 min) C->D Separation E 5. Collect Supernatant D->E Isolation F LC-MS/MS Analysis E->F Injection

Caption: Workflow for Protein Precipitation of this compound.

Liquid-Liquid Extraction (LLE): The Classic Selectivity-Driven Method

Liquid-Liquid Extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent[3]. By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase, leaving polar interferences behind.

Causality Behind Experimental Choices:

For a basic compound like this compound (pKa ≈ 6.7), alkalinizing the sample (pH > 8.7) will neutralize the molecule, increasing its hydrophobicity and promoting its extraction into a moderately polar organic solvent[1]. A mixture of chloroform and 2-propanol has been shown to be effective for extracting Nizatidine and its metabolites from serum[8]. The 2-propanol is included to improve the polarity of the organic phase and enhance the recovery of the more polar this compound metabolite.

Experimental Protocol: Liquid-Liquid Extraction

This protocol is based on a validated HPLC method for the determination of Nizatidine and its metabolites in human serum[8].

Step-by-Step Methodology:

  • Sample Preparation: To 1 mL of serum in a glass tube, add a suitable internal standard.

  • pH Adjustment: Alkalinize the sample by adding 100 µL of 1 M sodium hydroxide to raise the pH above 8.7.

  • Extraction: Add 5 mL of a chloroform-2-propanol (90:10, v/v) mixture.

  • Mixing: Cap the tube and vortex for 1 minute to ensure thorough mixing of the phases.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol A 1. Serum Sample (1 mL) + IS B 2. Alkalinize (pH > 8.7) A->B pH Adjust C 3. Add Organic Solvent B->C Extraction D 4. Vortex & Centrifuge C->D Mixing E 5. Collect Organic Layer D->E Phase Separation F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H LC-MS/MS Analysis G->H Injection

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Solid-Phase Extraction (SPE): The Targeted and Tunable Approach

Solid-Phase Extraction offers a high degree of selectivity by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away[9]. The choice of sorbent and the composition of the wash and elution solvents are tailored to the physicochemical properties of the analyte.

Causality Behind Experimental Choices: A Theoretically Derived Protocol

As no specific validated SPE method for this compound is readily available in the literature, we can construct a robust theoretical protocol based on its chemical properties and established SPE principles for similar compounds, such as other H2-receptor antagonists[2][7]. This compound is a polar, basic compound. Therefore, a mixed-mode SPE sorbent, which combines reversed-phase (for hydrophobic interactions) and cation-exchange (for ionic interactions) functionalities, would be ideal[8][10]. A strong cation-exchange (SCX) component would effectively retain the positively charged amine group of this compound at an acidic pH.

Sorbent Selection: A mixed-mode C8/SCX polymeric or silica-based sorbent is proposed. This provides dual retention mechanisms, enhancing selectivity[11][12].

Protocol Development Rationale:

  • Conditioning & Equilibration: Standard steps to activate the sorbent and prepare it for the aqueous sample.

  • Loading: The sample is loaded at an acidic pH (e.g., pH 6) to ensure the primary and secondary amine groups of this compound are protonated (positively charged), facilitating strong retention on the SCX phase[11].

  • Washing: A two-step wash is employed. An acidic wash (e.g., with acetic acid) removes neutral and acidic interferences. A subsequent wash with an organic solvent like methanol removes hydrophobically bound, non-basic interferences.

  • Elution: The analyte is eluted using a small volume of organic solvent containing a basic modifier (e.g., ammonium hydroxide). The base neutralizes the charge on the analyte, disrupting the ionic interaction with the SCX sorbent and allowing it to be eluted[13].

Theoretical Experimental Protocol: Mixed-Mode Solid-Phase Extraction

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Conditioning: Condition a mixed-mode C8/SCX SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 1 M acetic acid.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

SPE_Workflow cluster_2 Mixed-Mode Solid-Phase Extraction Protocol A 1. Pre-treat Sample (pH 6) C 3. Load Sample A->C B 2. Condition & Equilibrate B->C D 4. Wash 1 (Acidic) C->D Retain Analyte E 5. Wash 2 (Organic) D->E Remove Interferences F 6. Elute (Base in Organic) E->F G 7. Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H Injection

Caption: Workflow for Mixed-Mode SPE of this compound.

Performance Comparison: A Data-Driven Evaluation

The ideal extraction method delivers high recovery, minimizes matrix effects, and aligns with the desired throughput and cost constraints. The following table summarizes the expected performance of each method for this compound based on available data and scientific principles.

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >93%[2][7]~80-90% (Estimated)[8][14]>90% (Expected)
Selectivity/Matrix Effect Moderate to High[14]Good[14]Excellent
Throughput HighLow to MediumMedium to High (Automatable)
Solvent Consumption LowHighMedium
Cost per Sample LowLow to MediumHigh
Method Development Time LowMediumHigh
Concentration Capability NoYesYes

Note: Data for LLE and SPE are partially extrapolated from methods for the parent drug and similar H2-receptor antagonists, as direct comparative data for this compound is limited.

Discussion of Performance:

  • Protein Precipitation stands out for its high recovery, speed, and low cost[2][7]. However, its primary drawback is the limited sample cleanup. While it effectively removes proteins, it may not adequately remove other matrix components like phospholipids, which can lead to significant ion suppression in LC-MS/MS analysis[14]. This makes it a trade-off between speed and data quality.

  • Liquid-Liquid Extraction offers a significant improvement in sample cleanliness compared to PP[14]. The ability to manipulate pH provides good selectivity for basic compounds like this compound[8]. However, LLE is often more labor-intensive, difficult to automate, and consumes larger volumes of organic solvents. Emulsion formation can also be a practical challenge[15].

  • Solid-Phase Extraction , particularly the proposed mixed-mode method, is expected to provide the cleanest extracts and, consequently, the lowest matrix effects. The dual retention mechanism offers superior selectivity over both PP and LLE. While the cost per sample is higher and method development can be more intensive, SPE is readily automated, offering high throughput for larger sample batches. Furthermore, SPE allows for sample concentration, which can be crucial for detecting low levels of the metabolite.

Conclusion and Recommendations

The selection of an extraction method for this compound from biological matrices is not a one-size-fits-all decision. It requires a careful balancing of analytical requirements, available resources, and desired throughput.

  • For high-throughput screening or studies where the highest sensitivity is not paramount, Protein Precipitation is a viable and economical choice due to its speed and simplicity. However, careful monitoring of matrix effects is essential.

  • Liquid-Liquid Extraction serves as a robust, intermediate option, providing cleaner extracts than PP without the higher cost of SPE. It is well-suited for smaller-scale studies where manual sample processing is feasible.

  • For regulated bioanalysis and studies demanding the highest data quality, sensitivity, and specificity, Solid-Phase Extraction is the recommended method. The proposed mixed-mode SPE protocol, by targeting the specific physicochemical properties of this compound, is designed to deliver superior performance in terms of recovery and matrix effect reduction, justifying the higher initial investment in materials and method development.

By understanding the scientific principles and practical trade-offs of each technique, researchers can confidently select and implement the most appropriate extraction strategy to achieve reliable and accurate quantification of this compound in their critical studies.

References

  • Imre, S., Vlase, L., & Leucuța, S. (2007). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Revue Roumaine de Chimie, 52(3), 261-266.
  • Tracqui, A., Kintz, P., & Mangin, P. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography.
  • Imre, S., Vlase, L., & Leucuța, S. (2007). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie.
  • Hossain, M. A., et al. (2012). EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 324-326.
  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance.
  • Hawach Scientific. (2025, June 3). Three Kinds of SPE Cartridges.
  • News-Medical.Net. (2021, May 16). Solid Phase Extraction: Top 10 Tips.
  • Interchim. (n.d.). SPE Cartridge Selection Guide.
  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
  • SCION Instruments. (n.d.). Manual Solid Phase Extraction.
  • International Journal of Innovative Science and Research Technology. (n.d.).
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • Brieflands. (n.d.). Comparative Bioavailability of Ranitidine Tablets in Healthy Volunteers.
  • Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry.
  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
  • Separation Science. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Polag, D., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome.
  • Farkas, E., et al. (2015). pH-Metric logK calculations of famotidine, naproxen, nizatidine, ranitidine and salicylic acid. Journal of pharmaceutical and biomedical analysis, 115, 247-54.
  • Cleanchem. (n.d.). Nizatidine N-Desmethyl Metabolite | CAS No: 82586-78-5.
  • ResearchGate. (n.d.).
  • Ovid. (n.d.).
  • Agilent Technologies. (n.d.).
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • NIH. (n.d.). The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • PubMed. (1998).
  • PubMed. (1995).
  • PubMed. (1988). HPLC reveals famotidine in the urine up to five days after a single 20 mg oral dose.
  • NIH. (n.d.). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds.
  • PubMed. (2018). Assessing sample extraction efficiencies for the analysis of complex unresolved mixtures of organic pollutants: A comprehensive non-target approach.
  • YouTube. (2023, December 24). H2 Receptor Antagonists and Proton Pump Inhibitors | Pharmacology.
  • MDPI. (n.d.).
  • Journal of the American Chemical Society. (2026, January 12).

Sources

A Senior Application Scientist's Guide to Inter-day and Intra-day Precision and Accuracy for Desmethyl Nizatidine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic and toxicokinetic studies, the reliable quantification of drug metabolites is as critical as that of the parent drug. Desmethyl Nizatidine, the primary active metabolite of Nizatidine, a histamine H2-receptor antagonist, is no exception. The integrity of clinical and preclinical data hinges on the robustness of the bioanalytical methods employed. This guide provides an in-depth analysis of inter-day and intra-day precision and accuracy, two cornerstone parameters in the validation of a this compound assay. We will explore the "why" behind the experimental choices, compare methodologies, and present a clear framework for achieving a self-validating and trustworthy assay.

The Pillars of Bioanalytical Validation: Precision and Accuracy

Before delving into experimental design, it's crucial to understand the conceptual distinction and interplay between precision and accuracy.

  • Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte.[1] It is a measure of systematic error. In the context of a this compound assay, poor accuracy could lead to an underestimation or overestimation of its concentration, potentially impacting pharmacokinetic calculations and dose-response assessments.

  • Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[2][3] It is a measure of random error and is typically expressed as the coefficient of variation (%CV).[2] High precision indicates that the assay yields consistent results upon repeated analysis.

The relationship between these two parameters is fundamental to the reliability of an assay. An ideal assay is both accurate and precise.

cluster_0 Assay Performance cluster_1 Target High Accuracy\nHigh Precision High Accuracy High Precision High Accuracy\nLow Precision High Accuracy Low Precision Low Accuracy\nHigh Precision Low Accuracy High Precision Low Accuracy\nLow Precision Low Accuracy Low Precision True Value

Figure 1: Conceptual representation of precision and accuracy.

Regulatory Framework: Setting the Acceptance Criteria

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[1][2] These guidelines provide the acceptance criteria for precision and accuracy, ensuring that the data generated is reliable for its intended purpose.

According to these guidelines, for an assay to be considered valid:

  • The mean accuracy should be within ±15% of the nominal concentration for all quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[1][2]

  • The precision (%CV) should not exceed 15% for all QC samples, except for the LLLOQ, where it should not exceed 20%.[1][2]

These criteria apply to both intra-day (within a single analytical run) and inter-day (across different analytical runs on different days) evaluations.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique significantly influences the performance of a this compound assay. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed methods.

  • HPLC-UV: This technique offers simplicity and cost-effectiveness. However, it may lack the selectivity and sensitivity required for complex biological matrices, potentially leading to interferences that can compromise accuracy.

  • LC-MS/MS: This is the gold standard for bioanalysis due to its high selectivity, sensitivity, and specificity.[4][5] It can effectively differentiate this compound from its parent drug, Nizatidine, and other endogenous components in the matrix, leading to superior accuracy and precision.

The following table presents a hypothetical but realistic comparison of the performance of these two methods for a this compound assay, based on typical validation data.

Parameter QC Level (ng/mL) HPLC-UV LC-MS/MS
Intra-day Precision (%CV) LLOQ (10)12.56.8
Low (30)9.84.2
Medium (300)7.52.5
High (400)6.21.9
Intra-day Accuracy (%Bias) LLOQ (10)-8.23.5
Low (30)5.61.8
Medium (300)-3.1-0.9
High (400)2.40.5
Inter-day Precision (%CV) LLOQ (10)14.88.2
Low (30)11.25.6
Medium (300)9.13.8
High (400)8.32.7
Inter-day Accuracy (%Bias) LLOQ (10)-11.54.1
Low (30)7.92.3
Medium (300)-5.4-1.5
High (400)4.11.2

As illustrated in the table, the LC-MS/MS method demonstrates superior precision (lower %CV) and accuracy (lower %Bias) at all QC levels compared to the HPLC-UV method. This enhanced performance is critical for generating high-quality data in regulated bioanalysis.

Experimental Protocol for Precision and Accuracy Assessment

A robust experimental design is the foundation of a successful validation. The following protocol outlines the steps to evaluate the inter-day and intra-day precision and accuracy of a this compound assay using LC-MS/MS.

Preparation of Quality Control (QC) Samples
  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

  • Spike blank biological matrix (e.g., human plasma) with the stock solution to prepare QC samples at four concentration levels:

    • LLOQ: The lowest concentration on the calibration curve.

    • Low QC: Approximately 3 times the LLOQ.

    • Medium QC: In the mid-range of the calibration curve.

    • High QC: At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

Intra-day Precision and Accuracy Assessment
  • On a single day, analyze a minimum of five replicates of each QC level (LLOQ, Low, Medium, and High) in a single analytical run.

  • The analytical run should also include a full calibration curve.

  • Calculate the concentration of this compound in each QC replicate using the calibration curve.

  • Calculate the mean concentration, standard deviation (SD), coefficient of variation (%CV), and percentage bias (%Accuracy) for each QC level.

Inter-day Precision and Accuracy Assessment
  • Repeat the intra-day assessment on at least three different days.

  • It is recommended to use freshly prepared calibration standards and QC samples for each run.

  • Combine the data from all runs to calculate the overall inter-day precision and accuracy for each QC level.

G cluster_0 Preparation cluster_1 Intra-Day Validation (Day 1) cluster_2 Inter-Day Validation (Days 2 & 3) cluster_3 Final Analysis A Prepare this compound Stock Solutions B Spike Blank Matrix to Create QC Samples (LLOQ, Low, Mid, High) A->B C Analyze 5 Replicates of each QC Level + Calibration Curve B->C D Calculate Concentration, %CV, and %Bias C->D E Repeat Intra-Day Protocol on Subsequent Days D->E F Combine Data from all Days E->F G Calculate Overall Inter-Day Precision (%CV) and Accuracy (%Bias) F->G H Compare Results to FDA/EMA Acceptance Criteria G->H

Figure 2: Workflow for assessing inter-day and intra-day precision and accuracy.

Conclusion

The validation of a bioanalytical method for this compound, with a stringent focus on inter-day and intra-day precision and accuracy, is a non-negotiable prerequisite for its application in regulated studies. Adherence to the principles and protocols outlined in this guide, grounded in the authoritative standards set by regulatory agencies, will ensure the generation of reliable and reproducible data. The choice of a highly selective and sensitive analytical technique, such as LC-MS/MS, is paramount in achieving the required levels of performance. By implementing a self-validating system of analysis, researchers, scientists, and drug development professionals can have the utmost confidence in the integrity of their bioanalytical results.

References

  • Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, [Link][4]

  • Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis. Pharmaceutical Research, [Link]

  • ICH M10: Bioanalytical Method Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, [Link][1]

  • Guideline on bioanalytical method validation. European Medicines Agency, [Link][2]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass, [Link]

  • Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. ResearchGate, [Link][5]

  • HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie, [Link]

  • Concentration profiles of nizatidine and N-desmethylnizatidine in plasma of a healthy volunteer after receiving 300 mg nizatidine. ResearchGate, [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid, [Link]

  • Draft Guideline Bioanalytical method validation. European Medicines Agency, [Link][3]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency, [Link]

  • (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. ResearchGate, [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare, [Link]

Sources

A Comparative Guide to Validated HPLC Methods for Desmethyl Nizatidine: Focus on Linearity and Range

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Desmethyl Nizatidine, a primary metabolite and potential impurity of the H2-receptor antagonist, Nizatidine. We will dissect the critical validation parameters of linearity and range, offering field-proven insights into experimental design and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement analytical methods that are not only compliant with regulatory standards but are robust and fit for their intended purpose.

The control of impurities and metabolites is a cornerstone of pharmaceutical development and quality control.[1][2] this compound must be accurately quantified to ensure the safety and efficacy of Nizatidine drug products. A validated analytical method provides the necessary proof that the chosen procedure is suitable for this purpose, with linearity and range being fundamental characteristics that underpin the method's quantitative capability.[3][4]

Pillar 1: The Principle of Linearity and Range in HPLC Method Validation

Before comparing specific methods, it is crucial to understand the causality behind validating linearity and range. These parameters are not mere statistical exercises; they are the foundation of a trustworthy quantitative method.

  • Linearity : As defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][5] Establishing linearity is non-negotiable as it confirms that a change in concentration yields a predictable and proportional change in the detector's response (e.g., peak area). A strong correlation coefficient (typically r² > 0.99) is the statistical hallmark of a linear relationship.

  • Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable levels of linearity, accuracy, and precision.[3][4] The intended application of the method dictates its required range. For an impurity like this compound, the range must encompass concentrations from the reporting threshold up to the specified limit, and potentially higher for stability studies where degradation products might increase over time.

The logical interplay between these parameters ensures the method is a self-validating system. A well-defined linear range provides the confidence that any sample concentration measured within that interval will be accurate and precise.

G cluster_0 Method Validation Goal cluster_1 Core Quantitative Parameters Goal Demonstrate Fitness for Purpose Linearity Linearity (Proportionality of Response) Goal->Linearity is established by Range Range (Interval of Reliable Quantification) Linearity->Range defines the lower & upper bounds of Accuracy Accuracy (Closeness to True Value) Range->Accuracy must be proven across the Precision Precision (Agreement Between Measurements) Range->Precision must be proven across the Accuracy->Goal Precision->Goal

Caption: Logical relationship of core validation parameters.

Pillar 2: Comparative Analysis of HPLC Methods

While multiple HPLC methods exist for the analysis of Nizatidine and its impurities, this guide focuses on a specific, validated method for this compound in a biological matrix and compares its performance characteristics with methods for the parent drug and other impurities.[6][7][8][9] High-performance liquid chromatography is considered a gold standard for impurity analysis due to its sensitivity, resolution, and reproducibility.[1][10][11]

The following table summarizes the linearity and range data from published, validated HPLC methods. This side-by-side comparison highlights how the analytical context (e.g., bioanalytical vs. bulk drug analysis) influences the method's performance characteristics.

Parameter Method 1: this compound in Plasma Method 2: Nizatidine in Bulk/Synthetic Mix Method 3: Nizatidine & Impurities
Analyte(s) This compound & NizatidineNizatidineNizatidine & 8 Impurities
Matrix Human PlasmaBulk Drug / Synthetic MixtureDrug Substance
Linearity Range 12 - 484 ng/mL 2 - 14 µg/mL (2000 - 14000 ng/mL)Not explicitly stated for each impurity, but validated.
Correlation Coefficient (r²) > 0.9990.9993Not explicitly stated, but linearity was confirmed.
Limit of Quantification (LOQ) 12 ng/mL 0.049 µg/mL (49 ng/mL)Not explicitly stated.
Source G. S. I. Gal, et al.[12][13]D. R. Prashanthi, et al.[9][14]A. R. Gomes, et al.[6][15]

Analysis of Comparison:

  • Method 1 is designed for bioanalysis, requiring high sensitivity to measure low concentrations of this compound in plasma.[12][13] Its linearity range is appropriately set in the low ng/mL level, with the LOQ defining the lower boundary of this range. This is typical for pharmacokinetic studies.[16]

  • Method 2 targets the parent drug, Nizatidine, in a much cleaner matrix.[9][14] Consequently, its range is in the µg/mL level, suitable for assay and quality control of the active pharmaceutical ingredient (API).

  • Method 3 is a stability-indicating method designed to separate the parent drug from numerous potential impurities.[6][15] While specific ranges for each impurity are not detailed, the validation confirms the method's suitability for their quantification, which would inherently involve establishing linearity at relevant concentration levels (typically from the reporting threshold to ~120% of the specification limit, as per ICH guidelines).[17]

This comparison underscores a critical principle: a method's linearity and range must be validated for its specific intended purpose. A method optimized for API assay is not directly suitable for trace impurity analysis without re-validation.

Pillar 3: A Representative Experimental Protocol

To provide actionable insights, we present a detailed protocol for determining this compound, based on the bioanalytical method developed by G. S. I. Gal, et al.[12][13] The causality behind key steps is explained to demonstrate the expertise-driven nature of method development.

Objective: Establish Linearity and Range for this compound in Plasma

1. Preparation of Standard Solutions:

  • Rationale: Accurate standard solutions are the bedrock of calibration. Using certified reference standards is essential for traceability and trustworthiness.

  • Step 1.1 (Primary Stock): Accurately weigh ~1 mg of this compound reference standard and dissolve in a known volume (e.g., 10 mL) of methanol to create a primary stock solution (e.g., 100 µg/mL).

  • Step 1.2 (Working Standards): Perform serial dilutions of the primary stock with an appropriate diluent (e.g., water or mobile phase) to prepare a series of working standard solutions. These will be used to spike blank plasma.

2. Preparation of Calibration Curve Samples:

  • Rationale: The calibration curve must be prepared in the same biological matrix as the unknown samples to account for matrix effects. ICH guidelines recommend a minimum of 5 concentration levels to establish linearity.[3]

  • Step 2.1: Dispense a fixed volume (e.g., 0.5 mL) of blank, analyte-free human plasma into a series of microcentrifuge tubes.

  • Step 2.2: Spike each tube with a small, known volume of a working standard solution to achieve the target concentrations covering the expected range (e.g., 12, 24, 121, 242, 363, and 484 ng/mL).

  • Step 2.3: Include a blank sample (plasma with no analyte) and a zero sample (plasma spiked with internal standard only, if used) to assess specificity.

3. Sample Preparation (Protein Precipitation):

  • Rationale: Proteins in plasma interfere with HPLC analysis by precipitating on the column, causing high backpressure and poor chromatography. Protein precipitation is a rapid and effective cleanup step. Perchloric acid is an effective precipitating agent.

  • Step 3.1: To each plasma sample (0.5 mL), add a volume of cold perchloric acid (e.g., 50 µL).

  • Step 3.2: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Step 3.3: Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Step 3.4: Carefully transfer the clear supernatant to an HPLC vial for injection.

4. HPLC Chromatographic Conditions:

  • Rationale: The choice of column and mobile phase is critical for achieving good separation and peak shape. A C18 column is a versatile reversed-phase column suitable for moderately polar compounds like this compound. The mobile phase composition is optimized to achieve adequate retention and resolution from other plasma components.

  • Instrument: HPLC system with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution using a mixture of aqueous potassium dihydrogenophosphate (40 mM, pH 2.3), methanol, and acetonitrile.[12][13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 42 °C[12]

  • Detection Wavelength: 314 nm

  • Injection Volume: 50 µL

G cluster_prep Sample & Standard Preparation cluster_process Sample Processing cluster_analysis HPLC Analysis & Data Processing Stock Prepare Primary Stock (this compound Ref. Std) Working Create Working Standards (Serial Dilution) Stock->Working Spike Spike Blank Plasma (Min. 5 Concentrations) Working->Spike Precipitate Protein Precipitation (Add Perchloric Acid) Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Inject Inject Sample into HPLC Supernatant->Inject Chromatogram Acquire Chromatogram (Detect at 314 nm) Inject->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Plot Plot Peak Area vs. Concentration Integrate->Plot Regress Perform Linear Regression (Calculate r²) Plot->Regress Result Validated Linearity & Range Regress->Result

Caption: Experimental workflow for HPLC method validation.

5. Data Analysis:

  • Step 5.1: Inject the prepared calibration samples into the HPLC system.

  • Step 5.2: For each chromatogram, integrate the peak area corresponding to this compound.

  • Step 5.3: Create a calibration curve by plotting the peak area (y-axis) against the nominal concentration (x-axis).

  • Step 5.4: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (r²) will define the linearity of the method. The range is confirmed by ensuring that the accuracy and precision at the lowest and highest concentration levels meet the acceptance criteria (typically within ±15-20% of the nominal value for bioanalysis).

By meticulously following a validated protocol and understanding the scientific rationale behind each step, researchers can generate reliable and defensible data for the quantification of this compound.

References

  • Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2, 314-323. [Link][6][15]

  • ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review. Request PDF. [Link][7]

  • Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link][9][14]

  • Gal, G. S. I., et al. (n.d.). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie. [Link][12]

  • ResearchGate. (n.d.). (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. [Link][13]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link][1]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link][2]

  • ResearchGate. (n.d.). Concentration profiles of nizatidine and N-desmethylnizatidine in... [Link][16]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link][10]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link][11]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link][18]

  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]

Sources

A Comparative Analysis of Nizatidine Metabolism Across Preclinical Animal Models and Humans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolism Studies in Drug Development

Nizatidine is a potent and selective histamine H2-receptor antagonist widely used in the management of peptic ulcer disease and gastroesophageal reflux disease.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, of which metabolism is a cornerstone. Understanding the metabolic fate of a drug candidate in preclinical animal models and how it compares to human metabolism is a pivotal aspect of drug development. These comparative studies are essential for the rational selection of appropriate animal models for safety and efficacy testing, and for predicting potential metabolic liabilities in humans. This guide provides an in-depth comparative analysis of Nizatidine metabolites identified in various animal models and humans, supported by experimental data and methodologies. We will delve into the known metabolic pathways, compare the metabolite profiles across species, and detail the analytical techniques employed for their characterization and quantification.

Nizatidine's Metabolic Pathways: A Conserved Trajectory

Nizatidine undergoes a relatively limited degree of metabolism in the body, with the majority of the drug being excreted unchanged in the urine.[3][4] The metabolic transformations that do occur are primarily oxidative and occur at two main sites: the dimethylaminomethyl group and the sulfur atom of the thiazole ring. The three principal metabolites that have been consistently identified across species are:

  • N2-monodesmethylnizatidine: Formed by the N-demethylation of the dimethylamino group.

  • Nizatidine N2-oxide: Results from the N-oxidation of the dimethylamino group.

  • Nizatidine S-oxide: Formed by the oxidation of the sulfur atom in the thiazole ring.

The metabolic conversion of Nizatidine is primarily mediated by hepatic microsomal enzymes.[5][6] However, unlike some other H2-receptor antagonists, Nizatidine exhibits a low potential for clinically significant drug-drug interactions arising from the inhibition of cytochrome P450 enzymes.[6]

Below is a diagram illustrating the primary metabolic pathways of Nizatidine.

Nizatidine_Metabolism Nizatidine Nizatidine Metabolite1 N2-monodesmethylnizatidine Nizatidine->Metabolite1 N-demethylation Metabolite2 Nizatidine N2-oxide Nizatidine->Metabolite2 N-oxidation Metabolite3 Nizatidine S-oxide Nizatidine->Metabolite3 S-oxidation

Caption: Primary metabolic pathways of Nizatidine.

Comparative Metabolite Profiles: Man vs. Animal Models

The selection of an appropriate animal model in preclinical drug development hinges on the similarity of its metabolic profile to that of humans. While the metabolic pathways of Nizatidine are qualitatively similar across the studied species, quantitative differences can exist.

SpeciesUnchanged Nizatidine (% of dose in urine)N2-monodesmethylnizatidine (% of dose in urine)Nizatidine N2-oxide (% of dose in urine)Nizatidine S-oxide (% of dose in urine)Reference(s)
Human ~65%~7%~5%Minor[4]
Rat Similar to humansReported as a metaboliteReported as a metaboliteReported as a metabolite[3]
Dog Similar to humansReported as a metaboliteReported as a metaboliteReported as a metabolite[3]
Monkey Not specifically quantifiedNot specifically quantifiedNot specifically quantifiedNot specifically quantified[7]

Analysis of Comparative Data:

As the table indicates, a significant portion of an orally administered dose of Nizatidine is excreted unchanged in the urine in humans, accounting for approximately 65% of the dose.[4] The major metabolite is N2-monodesmethylnizatidine, representing about 7% of the dose, followed by Nizatidine N2-oxide at around 5%.[4] Nizatidine S-oxide is considered a minor metabolite.[4]

Studies in rats and dogs have indicated that the absorption, plasma half-life, and routes of metabolism are similar to those in humans.[3] While the presence of N2-monodesmethylnizatidine and Nizatidine S-oxide has been confirmed in these species, specific quantitative data on their urinary excretion as a percentage of the administered dose are not as readily available in the literature as for humans. The general consensus is a qualitative similarity, which has supported the use of these models in preclinical safety and toxicology studies.[3][7] Information regarding the specific metabolic profile of Nizatidine in monkeys is limited in the available scientific literature, although they have been used in preclinical toxicity assessments.[7]

Experimental Methodologies for Metabolite Analysis

The accurate identification and quantification of drug metabolites are paramount for a thorough metabolic assessment. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the cornerstone of analytical techniques in this field.

Workflow for Nizatidine Metabolite Profiling

A typical experimental workflow for the comparative analysis of Nizatidine metabolites is depicted below. This process involves sample collection from different species, preparation of the biological matrix, chromatographic separation of the parent drug and its metabolites, and their subsequent detection and quantification.

Metabolite_Profiling_Workflow cluster_species Animal Models & Human Volunteers Rat Rat SampleCollection Sample Collection (Urine, Plasma, Feces) Rat->SampleCollection Dog Dog Dog->SampleCollection Monkey Monkey Monkey->SampleCollection Human Human Human->SampleCollection SamplePrep Sample Preparation (e.g., Solid-Phase Extraction, Protein Precipitation) SampleCollection->SamplePrep HPLC HPLC Separation (Reversed-Phase C18 column) SamplePrep->HPLC Detection Detection (UV, Mass Spectrometry) HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for Nizatidine metabolite analysis.

Detailed Protocol: HPLC-UV Method for Quantification of Nizatidine and its Metabolites

The following protocol is a representative method for the simultaneous determination of Nizatidine and its major metabolites in a biological matrix (e.g., urine or plasma). This method is based on established principles of reversed-phase HPLC with UV detection.[8]

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: To remove endogenous interferences from the biological matrix and concentrate the analytes of interest.

  • Steps:

    • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the biological sample (e.g., urine, pre-treated plasma) onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute Nizatidine and its metabolites with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Rationale: To separate the parent drug from its metabolites based on their physicochemical properties and to quantify them using their UV absorbance.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Gradient Program:

      • 0-5 min: 10% Acetonitrile

      • 5-15 min: Linear gradient to 40% Acetonitrile

      • 15-20 min: 40% Acetonitrile

      • 20-22 min: Linear gradient to 10% Acetonitrile

      • 22-30 min: 10% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 314 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Construct a calibration curve using standards of known concentrations for Nizatidine and each metabolite.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Conclusion and Implications for Drug Development

The metabolic profile of Nizatidine is broadly similar across humans, rats, and dogs, with N-demethylation and N- and S-oxidation being the primary biotransformation pathways. The parent drug is the major component excreted in urine, indicating limited metabolism. This qualitative similarity in metabolic pathways has historically justified the use of rats and dogs in the preclinical safety assessment of Nizatidine.

For drug development professionals, this comparative analysis underscores the importance of early metabolic profiling. While a perfect quantitative match between animal models and humans is rare, establishing qualitative similarities is a critical step in de-risking a drug candidate. The analytical methodologies detailed here provide a robust framework for conducting such comparative studies. Future research focusing on obtaining more precise quantitative data for Nizatidine metabolites in various animal models, including non-human primates, would further refine our understanding and enhance the predictive power of these preclinical models.

References

  • Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lack of effect of nizatidine on drug metabolism. Scandinavian Journal of Gastroenterology. Supplement. [Link]

  • Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews. [Link]

  • Pharmacology and Toxicology of Nizatidine. Scandinavian Journal of Gastroenterology. Supplement. [Link]

  • The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport. Pharmaceutical Research. [Link]

  • Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography. [Link]

  • Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition. [Link]

  • Kinetic spectrophotometric determination of nizatidine and ranitidine in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of ranitidine, nizatidine, and cimetidine by a sensitive fluorescent probe. Journal of Fluorescence. [Link]

  • General pharmacology of nizatidine in animals. Scandinavian Journal of Gastroenterology. Supplement. [Link]

  • Preclinical toxicology studies with nizatidine, a new H2-receptor antagonist: acute, subchronic, and chronic toxicity evaluations. Toxicology and Applied Pharmacology. [Link]

  • Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease. Drugs. [Link]

  • Hemofiltrability of histamine H2-receptor antagonist, nizatidine, and its metabolites in patients with renal failure. The Journal of Clinical Pharmacology. [Link]

  • Comparative metabolism of cannabidiol in dog, rat and man. Xenobiotica. [Link]

  • Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora. International Journal of Pharmaceutics. [Link]

Sources

Evaluating the specificity of an analytical method for Desmethyl Nizatidine in the presence of other impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, ensuring the specificity of an analytical method is paramount. This guide provides a comprehensive evaluation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of Desmethyl Nizatidine in the presence of its parent compound, Nizatidine, and other potential impurities. We will delve into the rationale behind the experimental design, present comparative data, and explore alternative methodologies, offering a robust framework for researchers, scientists, and drug development professionals.

The Criticality of Specificity in Impurity Profiling

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present.[1][2][3] For pharmaceutical products, this includes impurities, degradants, and matrix components. A lack of specificity can lead to inaccurate quantification of impurities, potentially compromising patient safety and leading to regulatory hurdles. This compound is a known major metabolite of Nizatidine and can also be present as a process-related impurity.[4][5][6] Therefore, a highly specific analytical method is crucial for the quality control of Nizatidine drug substances and products.

Primary Analytical Method: A Stability-Indicating HPLC-UV Approach

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for the analysis of Nizatidine and its impurities due to its sensitivity and reliability.[7] A well-developed HPLC method can effectively separate this compound from Nizatidine and other degradation products, ensuring accurate quantification.

Experimental Protocol: HPLC Method for Nizatidine and Its Impurities
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is employed.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this separation.

    • Mobile Phase: A gradient elution is often preferred to achieve optimal separation of all impurities. A typical mobile phase could consist of a phosphate buffer (pH adjusted) as mobile phase A and a mixture of acetonitrile and methanol as mobile phase B.

    • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

    • Detection Wavelength: A DAD allows for monitoring at multiple wavelengths. While Nizatidine has a common detection wavelength of 320 nm, using a DAD helps in identifying and quantifying degradation products at their respective optimal wavelengths.[8]

    • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible results.

    • Injection Volume: A standard injection volume of 10 µL is used.

Demonstrating Specificity: A Multi-Faceted Approach

To rigorously evaluate the specificity of the HPLC method, a series of experiments are conducted as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][9] This involves forced degradation studies and the analysis of spiked samples.

Experimental Workflow for Specificity Evaluation

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Evaluation A Nizatidine Drug Substance B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Spiked Sample Preparation (Nizatidine + this compound + Other Impurities) A->C D HPLC-DAD Analysis B->D C->D E Peak Purity Analysis D->E F Resolution Assessment D->F G Comparison of Chromatograms D->G

Caption: Workflow for Specificity Evaluation of the Analytical Method.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[7] The Nizatidine drug substance is subjected to various stress conditions to induce degradation.

Experimental Protocol: Forced Degradation of Nizatidine

  • Acid Hydrolysis: Dissolve a known concentration of Nizatidine in 1N HCl and heat the solution at 80°C for a specified period (e.g., 2 hours).[7] Cool and neutralize the solution before dilution with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve a known concentration of Nizatidine in 1M NaOH and heat the solution at 80°C for a specified period (e.g., 30 minutes).[7] Cool and neutralize the solution before dilution with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve a known concentration of Nizatidine in a solution of 6% H₂O₂ and keep it at room temperature or heat at a controlled temperature (e.g., 80°C for 30 minutes).[7][8] Dilute the solution with the mobile phase for HPLC analysis.

  • Thermal Degradation: Expose the solid Nizatidine drug substance to dry heat (e.g., 100°C) for a defined period.

  • Photolytic Degradation: Expose the Nizatidine drug substance (in solid state and in solution) to UV light.

The chromatograms of the stressed samples are then compared with that of an unstressed Nizatidine standard to identify and quantify the degradation products. The goal is to demonstrate that the peaks of the degradation products are well-resolved from the Nizatidine and this compound peaks.

Spiked Sample Analysis

To further confirm specificity, a sample of the Nizatidine drug substance is spiked with known amounts of this compound and other available impurities.[1] This allows for the direct assessment of the method's ability to separate these specific impurities from the main component.

Expected Results and Data Presentation

The results of the specificity studies should be summarized in a clear and concise manner.

Stress Condition Nizatidine Peak Purity This compound Peak Purity Resolution (Nizatidine/Nearest Impurity) Resolution (this compound/Nearest Impurity)
Unstressed> 0.999> 0.999> 2.0> 2.0
Acid Hydrolysis> 0.999> 0.999> 2.0> 2.0
Base Hydrolysis> 0.999> 0.999> 2.0> 2.0
Oxidative Degradation> 0.999> 0.999> 2.0> 2.0
Thermal Degradation> 0.999> 0.999> 2.0> 2.0
Photolytic Degradation> 0.999> 0.999> 2.0> 2.0
Spiked Sample> 0.999> 0.999> 2.0> 2.0

Peak purity is typically evaluated using the DAD software. A value greater than 0.999 indicates a pure peak. A resolution value of greater than 2.0 between two peaks indicates baseline separation.

Alternative Analytical Method: Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages. UPLC utilizes smaller particle size columns (<2 µm), which results in higher efficiency, better resolution, and significantly shorter analysis times.[7]

Comparative Analysis: HPLC vs. UPLC
Parameter HPLC UPLC
Analysis Time Longer (typically 15-30 minutes)Shorter (typically 2-5 minutes)
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower
System Pressure LowerHigher
Cost Lower initial investmentHigher initial investment

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput requirements and budget constraints. For high-throughput screening and rapid analysis, UPLC is a superior choice. However, for routine quality control in many settings, a well-validated HPLC method remains a cost-effective and reliable option.

Conclusion

The specificity of an analytical method for this compound is a critical aspect of ensuring the quality and safety of Nizatidine drug products. A stability-indicating HPLC method, when rigorously validated through forced degradation studies and spiked sample analysis, can provide the necessary assurance of its performance. The data presented in this guide demonstrates a systematic approach to evaluating specificity, in line with regulatory expectations. While UPLC presents a faster and more efficient alternative, a well-optimized HPLC method remains a cornerstone of pharmaceutical analysis for this application.

References

  • Benchchem. (n.d.). Addressing nizatidine degradation in basic and oxidative conditions.
  • Benchchem. (n.d.). Identification and characterization of nizatidine impurities.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitroso this compound. Retrieved from [Link]

  • precisionFDA. (n.d.). NIZATIDINE. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Retrieved from [Link]

  • PubChem. (n.d.). N-Desmethylnizatidine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Nizatidine. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry & Biology Interface. (n.d.). Synthesis and characterization of new impurities of Nizatidine. Retrieved from [Link]

  • KBR. (2019). Regulator bans 13 nizatidine drugs over carcinogenic risk. Retrieved from [Link]

  • Canada.ca. (2020). Axid (nizatidine) drug recalled due to presence of NDMA. Retrieved from [Link]

  • National Institutes of Health. (2020). Is this the end for ranitidine? NDMA presence continues to confound. Retrieved from [Link]

  • ResearchGate. (2007). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Retrieved from [Link]

  • National Institutes of Health. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

Sources

A Comparative Guide to UV and MS Detection for the Analysis of Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the accurate identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Desmethyl Nizatidine, a primary metabolite and potential impurity of the H2-receptor antagonist Nizatidine, requires robust analytical methods for its control.[1][2] This guide provides an in-depth comparison of two common liquid chromatography detectors, Ultraviolet (UV) and Mass Spectrometry (MS), for the analysis of this compound. We will delve into the theoretical underpinnings, practical methodologies, and performance characteristics of each technique, offering field-proven insights to guide researchers and drug development professionals in selecting the optimal analytical strategy.

The Analytical Challenge: this compound

This compound (C₁₁H₁₉N₅O₂S₂) is structurally similar to its parent drug, Nizatidine, differing by the absence of a methyl group.[2][3][4][5] This structural similarity can pose a challenge for chromatographic separation and selective detection. The choice of detector is therefore a critical decision, directly impacting the sensitivity, specificity, and accuracy of the analytical method.

Principle of Detection: A Tale of Two Techniques

UV Detection: The Workhorse of Quantitative Analysis

UV detection is a well-established and widely used technique in HPLC.[6][7] Its principle is based on the Beer-Lambert law, which states that the absorbance of light by a compound in solution is directly proportional to its concentration. For a compound to be UV-active, it must possess a chromophore—a part of the molecule that absorbs light in the UV-visible region. Nizatidine and its impurities, including this compound, contain a thiazole ring and a nitroethenediamine group, which act as chromophores, allowing for their detection by UV.[8][9][10] A Diode Array Detector (DAD) is particularly useful as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.[8]

Mass Spectrometry (MS) Detection: The Gold Standard for Identification and Sensitivity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][11] When coupled with liquid chromatography (LC-MS), it provides a high degree of specificity and sensitivity.[12][13] For the analysis of this compound, electrospray ionization (ESI) is a common technique that generates gas-phase ions from the liquid phase eluent with minimal fragmentation.[14][15] This "soft" ionization is ideal for determining the molecular weight of the analyte.[16][17] Tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[12]

Experimental Workflow: From Sample to Signal

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection. The choice of detector (UV or MS) occurs at the final stage, but it influences the requirements of the preceding steps.

Experimental Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_detect Detection Prep Weighing & Dissolution (e.g., in mobile phase diluent) HPLC HPLC/UHPLC System (Pump, Autosampler, Column Oven) Prep->HPLC Column Reversed-Phase C18 Column HPLC->Column Gradient Elution Detector_Choice Detector? Column->Detector_Choice UV_Detector UV/DAD Detector Detector_Choice->UV_Detector UV Analysis MS_Detector Mass Spectrometer (e.g., Q-TOF, Triple Quad) Detector_Choice->MS_Detector MS Analysis Data_UV Chromatogram (Abs vs. Time) Quantification based on peak area UV_Detector->Data_UV Data_MS Total Ion Chromatogram (TIC) Extracted Ion Chromatogram (XIC) Mass Spectrum (Intensity vs. m/z) MS_Detector->Data_MS

Caption: Experimental workflow for the analysis of this compound.

Detailed Methodologies

The following protocols are provided as a starting point and should be optimized and validated for your specific application in accordance with regulatory guidelines such as ICH Q2(R2).[18][19][20][21]

HPLC-UV Method

Rationale: This method is designed for robust quantification, leveraging the strong UV absorbance of this compound. A C18 column is chosen for its versatility in reversed-phase chromatography, and a gradient elution ensures adequate separation from Nizatidine and other potential impurities.

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 314-325 nm. A wavelength of 314 nm has been used for this compound in plasma.[22][23] Nizatidine has a maximum absorbance around 325 nm.[9][10]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a target concentration within the linear range of the method.

LC-MS Method

Rationale: This method prioritizes high sensitivity and specificity, making it ideal for trace-level impurity detection and identification. The use of formic acid in the mobile phase facilitates protonation of the analyte for positive-mode ESI. A triple quadrupole or Q-TOF mass spectrometer is recommended for accurate mass measurement and fragmentation analysis.

  • Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC-UV method. A compatible flow rate for the MS interface may require splitting or the use of a smaller internal diameter column.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters (example for a Triple Quadrupole):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: As per instrument recommendation.

  • Data Acquisition:

    • Full Scan: m/z 100-500 to detect all ions.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and specificity.

      • Expected Precursor Ion [M+H]⁺ for this compound: m/z 318.1.[3]

      • Potential MRM transitions: Would require experimental determination by fragmenting the precursor ion.

  • Sample Preparation: Similar to the HPLC-UV method, but care should be taken to use volatile buffers and high-purity solvents to avoid ion suppression.

Performance Comparison: UV vs. MS

The choice between UV and MS detection often comes down to a trade-off between various performance characteristics.

Performance ParameterUV DetectionMass Spectrometry (MS) DetectionRationale & Causality
Specificity ModerateVery HighUV detection relies on chromatographic separation alone. Co-eluting compounds with similar chromophores can interfere. MS provides an orthogonal detection mechanism based on mass-to-charge ratio, significantly enhancing specificity.[12][24]
Sensitivity (LOD/LOQ) Good (ng level)Excellent (pg to fg level)MS is inherently more sensitive than UV absorption, especially in SIM or MRM mode, as it can selectively monitor for specific ions, reducing background noise.[7][13][25]
Linearity & Range ExcellentGoodUV detectors typically exhibit a wider linear dynamic range. MS detectors can be prone to saturation at high concentrations and may exhibit non-linear responses.
Quantitative Accuracy & Precision ExcellentGood to ExcellentUV detection is often considered the gold standard for quantification due to its robustness and lower signal variability.[13] MS can be affected by matrix effects and ionization efficiency, which may require the use of an internal standard for accurate quantification.[13]
Identification Capability Limited (based on retention time and UV spectrum)Excellent (provides molecular weight and structural information)MS provides definitive identification through accurate mass measurement and fragmentation patterns (MS/MS), which is crucial for unknown impurity characterization.[12]
Cost & Complexity LowerHigherUV detectors are less expensive to purchase and maintain, and the data analysis is more straightforward. MS systems represent a significant capital investment and require specialized expertise for operation and data interpretation.[6]
Robustness HighModerateUV detectors are generally more robust and less susceptible to contamination. MS sources require regular cleaning and are more sensitive to non-volatile buffers and matrix components.

Decision Logic: Choosing the Right Detector

The selection of the appropriate detector is contingent on the analytical objective. The following decision tree illustrates the logical process for choosing between UV and MS detection for the analysis of this compound.

Detector Selection Logic cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis cluster_decision Recommended Detector Start Analytical Goal for This compound? Quant_Level Concentration Level? Start->Quant_Level Qual_Goal Objective? Start->Qual_Goal High_Conc Routine QC / High Concentration (e.g., >0.1%) Quant_Level->High_Conc High Trace_Conc Trace Level Analysis (e.g., <0.1%, Genotoxic Impurity) Quant_Level->Trace_Conc Low UV_Rec HPLC-UV (DAD) is often sufficient and robust. High_Conc->UV_Rec MS_Rec LC-MS or LC-MS/MS is required. Trace_Conc->MS_Rec Confirmation Identity Confirmation Qual_Goal->Confirmation Confirmation Unknown_ID Unknown Impurity Identification Qual_Goal->Unknown_ID Identification Confirmation->MS_Rec Unknown_ID->MS_Rec

Caption: Decision tree for selecting between UV and MS detection.

Conclusion

Both UV and MS detection are powerful tools for the analysis of this compound, each with its own set of strengths and weaknesses.

  • HPLC-UV is a robust, cost-effective, and reliable method for the routine quantification of this compound, especially when the impurity levels are well above the detection limit. Its wide linear range and excellent precision make it ideal for quality control applications such as batch release testing and stability studies.

  • LC-MS is the superior technique when high sensitivity and specificity are required. It is indispensable for the detection and quantification of trace-level impurities, for providing unequivocal identification of this compound, and for characterizing unknown related substances. While more complex and costly, the structural information it provides is invaluable during drug development and for in-depth investigations.

Ultimately, the choice of detector should be guided by the specific analytical requirements, regulatory expectations, and the stage of drug development. In many modern laboratories, a hybrid approach is often employed, where HPLC-UV is used for routine quantification, and LC-MS is utilized for method development, validation, and the investigation of any out-of-specification results.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • Analytical Method Validation: Mastering FDA Guidelines.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • N-Desmethylnizatidine | C11H19N5O2S2 | CID 133957 - PubChem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed.
  • Identification and characterization of nizatidine impurities - Benchchem.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • Concentration profiles of nizatidine and N-desmethylnizatidine in... - ResearchGate.
  • (PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma - ResearchGate.
  • HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA - Revue Roumaine de Chimie -.
  • Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora - PubMed.
  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets | Request PDF - ResearchGate.
  • UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine - jipbs.
  • (PDF) Spectrophotometric determination of nizatidine and ranitidine through charge transfer complex formation - ResearchGate.
  • Compare Different HPLC Detector Types - Torontech.
  • (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative - ResearchGate.
  • Chromatography Detectors: UV, RI, MS, and Fluorescence Explained - Pharma Now.
  • The Effect of Nizatidine, a MATE2K Selective Inhibitor, on the Pharmacokinetics and Pharmacodynamics of Metformin in Healthy Volunteers - NIH.
  • UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine | Journal of Innovations in Pharmaceutical and Biological Sciences - jipbs.
  • Dual mass spectrometry imaging and spatial metabolomics to investigate the metabolism and nephrotoxicity of nitidine chloride - PMC - PubMed Central.
  • Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine | Allmpus.
  • Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed.
  • Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - ResearchGate.
  • Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds - PubMed.
  • Nizatidine N-Desmethyl Metabolite | CAS No- 82586-78-5 | Simson Pharma Limited.
  • Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed.
  • HPLC Method for Analysis of Nizatidine - SIELC Technologies.
  • Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses | Spectroscopy Online.
  • HPLC Fluorescence Method for the Determination of Nizatidine in Human Plasma and Its Application to Pharmacokinetic Study - PubMed.
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • (PDF) AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE - ResearchGate.
  • N-Nitroso this compound | C11H18N6O3S2 | CID 171390038 - PubChem.
  • Nizatidine N-Desmethyl Metabolite | 82586-78-5 - SynThink Research Chemicals.
  • This compound | 82586-78-5 - Benchchem.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - MDPI.
  • N-Nitroso N-Desmethyl Nizatidine | CAS No- NA - Simson Pharma Limited.
  • Ionization methods for the mass spectrometry of organometallic compounds - UVIC.
  • Mass Spectrometry, Review of the Basics: Ionization | Request PDF - ResearchGate.
  • New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art - PMC - NIH.

Sources

A Comparative Pharmacological Assessment of Nizatidine and its Primary Metabolite, Desmethyl Nizatidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the pharmacological activity of the H2 receptor antagonist, Nizatidine, and its principal active metabolite, Desmethyl Nizatidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to elucidate the distinct and overlapping pharmacological profiles of these two compounds. We will delve into their mechanisms of action, metabolic relationship, and comparative potencies, supported by established in vitro and in vivo experimental protocols.

Introduction: The Metabolic Journey from Nizatidine to a Pharmacologically Active Moiety

Nizatidine is a potent and selective histamine H2 receptor antagonist widely used in the management of acid-peptic disorders.[1][2] Its therapeutic effect is primarily achieved by competitively inhibiting the action of histamine on H2 receptors of gastric parietal cells, thereby suppressing gastric acid secretion.[1] Following oral administration, Nizatidine is well-absorbed and undergoes hepatic metabolism, with the primary metabolic pathway being N-demethylation to form this compound.[3] This metabolite is not an inert byproduct; it retains significant pharmacological activity, contributing to the overall therapeutic effect of the parent drug. Understanding the comparative pharmacology of Nizatidine and this compound is therefore crucial for a comprehensive grasp of Nizatidine's clinical efficacy and pharmacokinetic-pharmacodynamic relationship.

Mechanism of Action and Metabolic Transformation

Nizatidine exerts its pharmacological effect by selectively and reversibly binding to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the stimulatory effect of histamine on gastric acid secretion, leading to a reduction in both basal and stimulated acid output.

The metabolic conversion of Nizatidine to this compound is a key aspect of its biotransformation. This process, primarily occurring in the liver, involves the removal of a methyl group from the dimethylamino moiety of the Nizatidine molecule.

Nizatidine Nizatidine Liver Hepatic Metabolism (N-demethylation) Nizatidine->Liver Desmethyl_Nizatidine This compound Liver->Desmethyl_Nizatidine

Caption: Metabolic Pathway of Nizatidine to this compound.

Comparative Pharmacological Activity: A Data-Driven Analysis

While both Nizatidine and this compound exhibit H2 receptor antagonist activity, their potencies differ. The following table summarizes the available quantitative data comparing their pharmacological effects.

ParameterNizatidineThis compoundReference
In Vitro H2 Receptor Antagonism (IC50) 0.9 nMData not readily available in searched literature.[4]
In Vivo Inhibition of Gastric Acid Secretion (Animal Models) Reference CompoundApproximately 60% of the activity of Nizatidine[5]

The data indicates that while this compound is a pharmacologically active metabolite, its potency in inhibiting gastric acid secretion in vivo is moderately lower than that of the parent compound, Nizatidine. A direct in vitro comparison of their receptor binding affinities (Ki values) or inhibitory concentrations (IC50) from a single study is not prominently available in the reviewed literature, highlighting an area for potential further investigation.

Experimental Protocols for Pharmacological Characterization

To empirically determine and compare the pharmacological activities of Nizatidine and this compound, a series of well-established in vitro and in vivo assays can be employed. The causality behind these experimental choices lies in the need to assess both the direct interaction with the molecular target (H2 receptor) and the physiological consequence of this interaction (inhibition of acid secretion).

In Vitro Assessment of H2 Receptor Antagonism: The Guinea Pig Atrium Assay

The isolated guinea pig right atrium is a classic and reliable model for quantifying the potency of H2 receptor antagonists. The positive chronotropic (heart rate) response to histamine in this preparation is mediated by H2 receptors.

Experimental Workflow:

cluster_0 Tissue Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Tissue_Harvest Harvest Guinea Pig Right Atrium Tissue_Mount Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Tissue_Harvest->Tissue_Mount Equilibration Equilibration Period (60 min) Tissue_Mount->Equilibration Histamine_CRC Generate Histamine Concentration-Response Curve (CRC) Equilibration->Histamine_CRC Washout Washout Histamine_CRC->Washout Incubation Incubate with Nizatidine or This compound (varying concentrations) Washout->Incubation Histamine_CRC_2 Generate Histamine CRC in presence of antagonist Incubation->Histamine_CRC_2 Schild_Plot Construct Schild Plot Histamine_CRC_2->Schild_Plot pA2_Determination Determine pA2 value Schild_Plot->pA2_Determination

Caption: Workflow for the Guinea Pig Atrium Assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the heart.

    • Isolate the spontaneously beating right atrium and suspend it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Connect the atrium to an isometric force transducer to record the heart rate.

    • Allow the preparation to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • Generate a cumulative concentration-response curve for histamine to establish a baseline.

    • After a washout period, incubate the tissue with a known concentration of either Nizatidine or this compound for a predetermined time.

    • In the presence of the antagonist, generate a second histamine concentration-response curve.

    • Repeat this process with several concentrations of the antagonist.

  • Data Analysis:

    • Measure the rightward shift in the histamine concentration-response curve caused by the antagonist.

    • Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve. This provides a quantitative measure of the antagonist's potency.[6]

In Vitro Assessment of Gastric Acid Secretion: The Isolated Gastric Gland/Parietal Cell Assay

This assay provides a more direct measure of the physiological effect of H2 receptor antagonists on acid secretion at the cellular level. The accumulation of a weak base, such as 14C-aminopyrine, is used as an index of acid production in isolated gastric glands or enriched parietal cell preparations.[7][8]

Experimental Workflow:

cluster_0 Cell/Gland Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Stomach_Removal Excise Rabbit Stomach Mucosa_Scraping Scrape Gastric Mucosa Stomach_Removal->Mucosa_Scraping Collagenase_Digestion Digest with Collagenase Mucosa_Scraping->Collagenase_Digestion Gland_Isolation Isolate Gastric Glands via Centrifugation Collagenase_Digestion->Gland_Isolation Incubation_Mix Prepare Incubation Mix: - Isolated Glands - 14C-Aminopyrine - Histamine (stimulant) - Nizatidine or this compound (test compound) Gland_Isolation->Incubation_Mix Incubation Incubate at 37°C Incubation_Mix->Incubation Separation Separate Glands from Medium (Centrifugation) Incubation->Separation Radioactivity_Measurement Measure Radioactivity in Gland Pellet and Supernatant Separation->Radioactivity_Measurement AP_Ratio Calculate Aminopyrine Accumulation Ratio Radioactivity_Measurement->AP_Ratio IC50_Determination Determine IC50 value AP_Ratio->IC50_Determination

Caption: Workflow for the Isolated Gastric Gland Assay.

Step-by-Step Methodology:

  • Gastric Gland Isolation:

    • Obtain a rabbit stomach and isolate the gastric mucosa.

    • Digest the mucosa with collagenase to liberate the gastric glands.

    • Purify the glands through sequential centrifugation.

  • Aminopyrine Accumulation Assay:

    • Incubate the isolated gastric glands in a buffer containing 14C-aminopyrine.

    • Stimulate acid secretion with histamine.

    • In parallel experiments, add varying concentrations of Nizatidine or this compound to the incubation medium.

    • After incubation, separate the glands from the medium by centrifugation.

  • Data Analysis:

    • Measure the amount of 14C-aminopyrine in the gland pellet and the supernatant using liquid scintillation counting.

    • Calculate the aminopyrine accumulation ratio (concentration in intraglandular space / concentration in the medium).

    • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the histamine-stimulated aminopyrine accumulation.

In Vivo Assessment of Gastric Acid Secretion: The Pylorus-Ligated Rat Model

This in vivo model allows for the assessment of the antisecretory activity of the compounds in a whole-animal system, taking into account pharmacokinetic factors.[9]

Step-by-Step Methodology:

  • Animal Preparation:

    • Fast male Wistar rats for 24 hours with free access to water.

    • Anesthetize the rats and perform a midline laparotomy.

    • Ligate the pylorus to allow for the accumulation of gastric secretions.

  • Drug Administration and Sample Collection:

    • Administer Nizatidine, this compound, or a vehicle control intraduodenally immediately after pylorus ligation.

    • After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

  • Data Analysis:

    • Measure the volume of the gastric contents.

    • Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.

    • Calculate the percentage inhibition of gastric acid secretion for each compound compared to the control group and determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic profiles of Nizatidine and this compound are interconnected. Following oral administration of Nizatidine, both compounds can be detected in the plasma.

Pharmacokinetic ParameterNizatidineThis compoundReference
Time to Peak Plasma Concentration (Tmax) after oral Nizatidine 1-3 hoursPeaks after Nizatidine[3][10]
Elimination Half-life (t1/2) 1.6 hoursDependent on Nizatidine's metabolism and its own clearance[3]
Primary Route of Excretion RenalRenal[3]

The plasma concentration of this compound is dependent on the rate of metabolism of Nizatidine. A representative plasma concentration-time profile illustrates this relationship.[10]

Discussion and Conclusion

The available evidence conclusively demonstrates that both Nizatidine and its primary metabolite, this compound, are pharmacologically active as H2 receptor antagonists. Nizatidine exhibits high potency in inhibiting gastric acid secretion.[1] this compound, while being a significant contributor to the overall pharmacological effect, displays a moderately reduced potency in vivo compared to its parent compound.[5]

The experimental protocols outlined in this guide provide a robust framework for the detailed characterization and direct comparison of these two compounds. The guinea pig atrium assay offers a precise measure of their affinity for the H2 receptor, while the isolated gastric gland model provides insight into their functional effects at the cellular level. The in vivo pylorus-ligated rat model allows for an integrated assessment of their antisecretory activity, encompassing both pharmacokinetic and pharmacodynamic properties.

For researchers in drug development and pharmacology, a thorough understanding of the distinct yet related pharmacological profiles of a parent drug and its active metabolites is paramount. This comparative guide serves as a foundational resource for further investigation into the nuanced activities of Nizatidine and this compound, ultimately contributing to a more complete understanding of Nizatidine's clinical utility.

References

  • An Improved Method to Evaluate Secretory Activity of Isolated Gastric Glands and Cells. (URL: [Link])

  • [Effects of nizatidine, a new histamine H2-receptor antagonist, on gastric acid secretion and various gastric and duodenal lesions in rats: comparison with cimetidine]. (URL: [Link])

  • Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique. (URL: [Link])

  • Stimulation by nizatidine, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity. (URL: [Link])

  • Concentration profiles of nizatidine and N-desmethylnizatidine in plasma of a healthy volunteer after receiving 300 mg nizatidine. (URL: [Link])

  • The determination of receptor constants for histamine H2-agonists in the guinea-pig isolated right atrium using an irreversible H2-antagonist. (URL: [Link])

  • Nizatidine, an H2-blocker. Its metabolism and disposition in man. (URL: [Link])

  • Pharmacokinetics and pharmacodynamics of oral nizatidine. (URL: [Link])

  • A pharmacokinetic profile of nizatidine in man. (URL: [Link])

  • Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. (URL: [Link])

  • Identification and characterization of histamine H1- and H2-receptors in guinea-pig left atrial membranes by [3H]-mepyramine and [3H]-tiotidine binding. (URL: [Link])

  • Histamine H2 Receptor Subtypes in the Guinea Pig Right Atrium. (URL: [Link])

  • Intravenous nizatidine kinetics and acid suppression. (URL: [Link])

  • Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. (URL: [Link])

  • Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP. (URL: [Link])

  • Pharmacokinetics of ranitidine and nizatidine in very elderly patients. (URL: [Link])

  • Interaction of histamine H1-and H2-receptor antagonists with histamine uptake and metabolism by guinea-pig isolated atrium and mouse neoplastic mast cells cells in vitro. (URL: [Link])

  • Time-dependent Interaction of a New H2-receptor Antagonist, IT-066, With the Receptor in the Atria of Guinea Pig. (URL: [Link])

  • The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport. (URL: [Link])

  • Effects of nizatidine, a new histamine H2-receptor antagonist, on gastric mucosal prostanoid levels in rats. (URL: [Link])

  • A comparison of nizatidine with the three other histamine receptor antagonists for duodenal ulcer therapy. (URL: [Link])

  • What are the differences between the H2-receptor antagonists?. (URL: [Link])

  • Metabolism and gastric acid secretion. Substrate-dependency of aminopyrine accumulation in isolated rat parietal cells. (URL: [Link])

  • Which H2 (histamine 2) receptor blocker is most effective?. (URL: [Link])

  • A study of antagonist affinities for the human histamine H2 receptor. (URL: [Link])

  • Aminopyrine uptake by guinea pig gastric mucosal cells mediation by cyclic AMP and interactions among secretagogues. (URL: [Link])

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Desmethyl Nizatidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of Desmethyl Nizatidine, a primary metabolite of the H2-receptor antagonist, Nizatidine.[1] By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratories can build a self-validating system of safety and compliance.

Understanding this compound: Properties and Potential Hazards

The parent compound, Nizatidine, and other H2-receptor antagonists are known to be excreted from the body and can enter aquatic environments through wastewater.[4][5] The presence of pharmaceuticals in waterways is a growing environmental concern, as these biologically active molecules can have unintended effects on non-target organisms.[6] Therefore, the disposal of this compound must be approached with the assumption that it poses a potential environmental risk.

From a chemical standpoint, the presence of sulfur and nitrogen in its structure suggests that its degradation products could also have environmental implications. Furthermore, under certain conditions, secondary amines can form nitrosamines, a class of compounds with known carcinogenic potential. While Nizatidine itself has been studied for its potential to form N-nitroso-nizatidine, this highlights the need for careful handling and disposal to prevent unintended chemical reactions.

Key Chemical and Hazard Information Summary

PropertyInformationSource
Chemical Class Heterocyclic compound containing sulfur and nitrogen[1][2][3]
Known Hazards May cause long lasting harmful effects to aquatic lifeSDS for this compound
Potential Hazards Formation of potentially harmful degradation products; potential for nitrosamine formation under certain conditions.Inferred from chemical structure and related compounds
Regulatory Status Not explicitly listed as a P- or U-listed hazardous waste under RCRA. However, it must be managed as a chemical waste.[7][8][9]

The Core Principle: Segregation is Key

The foundational principle of proper chemical waste disposal is meticulous segregation.[7] Mixing different waste streams can lead to dangerous chemical reactions, increase the volume of hazardous waste, and complicate the disposal process.[10] For this compound, this means it should never be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Identification and Collection
  • Solid Waste:

    • Collect any solid this compound, such as unused neat compound or contaminated consumables (e.g., weighing paper, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing can create complex and difficult-to-manage waste mixtures.

    • The container should be leak-proof and have a secure screw-top cap.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.

    • The sharps container should be puncture-resistant and clearly labeled as "Sharps Waste" and "Hazardous Chemical Waste."

Step 2: Personal Protective Equipment (PPE)

When handling this compound waste, appropriate PPE is mandatory to prevent skin and respiratory exposure.

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[11][12][13][14] Always check the glove manufacturer's chemical resistance chart for specific recommendations.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Step 3: Storage of Waste
  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure waste containers are kept closed except when adding waste.

  • Store incompatible waste streams separately to prevent accidental mixing.

Step 4: Arranging for Disposal
  • Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines, typically not to exceed one year), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Do not attempt to transport hazardous waste off-site yourself.

Decontamination of Surfaces and Glassware

In the event of a spill or for routine cleaning of contaminated glassware and surfaces, a specific decontamination procedure should be followed.

Decontamination Protocol
  • Initial Cleaning:

    • For glassware, a preliminary rinse with a suitable solvent (e.g., methanol or ethanol) can be used to dissolve any residual this compound. Collect this rinsate as hazardous liquid waste.

    • For surfaces, gently wipe with a disposable towel wetted with a laboratory-grade detergent solution to remove the bulk of the contaminant. Dispose of the towel as solid hazardous waste.

  • Deactivation (Optional, with caution):

    • While specific deactivating agents for this compound are not established, a common practice for decontaminating surfaces from many organic compounds is the use of a mild oxidizing agent. A freshly prepared 10% sodium hypochlorite (bleach) solution can be effective.

    • CAUTION: The reaction of bleach with nitrogen-containing organic compounds can sometimes produce chlorinated organic byproducts. It is crucial to perform this step in a well-ventilated area, such as a fume hood.

    • Apply the bleach solution to the surface and allow a contact time of at least 15-20 minutes.

  • Neutralization and Final Rinse:

    • If a bleach solution is used, it should be followed by a rinse with a neutralizing agent such as a 5% sodium thiosulfate solution to quench the residual chlorine.

    • Finally, rinse the surface or glassware thoroughly with deionized water. The final rinse water can typically be disposed of down the drain, but consult your local EHS for guidance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal Disposal Pathway start Waste Generated (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_sharp Sharps Waste? start->is_sharp solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Labeled Sharps Container is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS/ Contractor Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers and scientists can ensure that their valuable work does not inadvertently harm themselves, their colleagues, or the environment. This commitment to best practices in chemical waste management is integral to building a deep and lasting trust in the scientific community.

References

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]

  • Di Marzio, A., et al. (2012). Effects of ranitidine and its photoderivatives in the aquatic environment. Ecotoxicology and Environmental Safety, 84, 115-121. Retrieved from [Link]

  • Daniels Health. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]

  • Bentham Science Publishers. (2019). Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. Mini reviews in medicinal chemistry, 19(15), 1196–1203. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Drugs.com. (2025, January 10). Nizatidine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, January 25). Nizatidine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Harmony Lab & Safety Supplies. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Speeg, K. V., et al. (1985). Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. Drug metabolism and disposition: the biological fate of chemicals, 13(4), 472–475. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2021). Estimation of nizatidine gastric nitrosatability and product toxicity via an integrated approach combining HILIC, in silico toxicology, and molecular docking. Scientific reports, 11(1), 1936. Retrieved from [Link]

  • Knauf, H., et al. (1987). Lack of effect of nizatidine on drug metabolism. Scandinavian journal of gastroenterology. Supplement, 136, 18–23. Retrieved from [Link]

  • Knize, M. G., et al. (2000). Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. Journal of the National Cancer Institute, 92(21), 1773–1777. Retrieved from [Link]

  • Di Lorenzo, T., et al. (2023). A collection of Predicted No-Effect Concentrations of human pharmaceuticals and their metabolites. Data in brief, 51, 109695. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2024, September 17). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals in the Aquatic Environment: A Review on Eco-Toxicology and the Remediation Potential of Algae. Retrieved from [Link]

  • Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Criteria of acute LC50 (aquatic toxicity) for several screening hazard-based systems. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutical Compounds in Aquatic Environments—Occurrence, Fate and Bioremediation Prospective. Retrieved from [Link]

  • Science.gov. (n.d.). aquatic toxicity studies: Topics by Science.gov. Retrieved from [Link]

Sources

Navigating the Safe Handling of Desmethyl Nizatidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desmethyl Nizatidine. As a pharmacologically active metabolite of the histamine H2-receptor antagonist Nizatidine, this compound requires careful handling to ensure personnel safety and maintain experimental integrity. This guide is built on a foundation of scientific expertise and established safety protocols, offering a comprehensive framework for risk mitigation from receipt of the compound to its final disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Considerations:

  • Primary Route of Exposure: The primary risks associated with handling powdered this compound are inhalation of airborne particles and dermal contact. Ingestion is also a potential route of exposure.

  • Health Hazards: Based on Nizatidine's profile, acute oral toxicity is the main concern. While specific data on skin and eye irritation for this compound is unavailable, it is prudent to assume it may cause irritation upon contact.

  • Occupational Exposure Banding (OEB): In the absence of a defined Occupational Exposure Limit (OEL), a conservative approach is to handle this compound in a facility designed for compounds in OEB 3 or 4, which necessitates the use of engineering controls to minimize exposure.

Compound CAS Number Molecular Formula Molecular Weight Known Hazards (based on Nizatidine)
This compound82586-78-5C₁₁H₁₉N₅O₂S₂317.43 g/mol Harmful if swallowed. Active metabolite of Nizatidine.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements:
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in situations with a higher risk of splashes or powder aerosolization.

  • Hand Protection: Double gloving with nitrile gloves is recommended. Nitrile provides good protection against a range of chemicals. Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated.

  • Body Protection: A chemical-resistant lab coat, worn fully buttoned, is mandatory. For larger quantities or tasks with a high risk of contamination, a disposable gown or coverall should be used over the lab coat.

  • Respiratory Protection: When handling the powder outside of a containment enclosure, a NIOSH-approved respirator is essential. For weighing and handling small quantities, a half-mask respirator with P100 (or FFP3) particulate filters is the minimum requirement. For procedures with a higher potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended to provide a higher level of protection and user comfort.[4]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Task Assess Task: - Weighing? - Solution prep? - Spill cleanup? Start->Assess_Task Assess_Quantity Assess Quantity: - Milligrams? - Grams? Assess_Task->Assess_Quantity Core_PPE Core PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat Assess_Quantity->Core_PPE All Tasks Enhanced_Body Enhanced Body Protection: - Disposable Gown - Shoe Covers Assess_Quantity->Enhanced_Body Large quantity or high contamination risk Respiratory Respiratory Protection Core_PPE->Respiratory PAPR PAPR Recommended Respiratory->PAPR High aerosolization risk (e.g., large quantity, spill) Half_Mask Half-Mask (P100) Minimum Respiratory->Half_Mask Low aerosolization risk (e.g., small quantity in hood)

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Benchtop to Disposal

A clear and logical workflow is essential to minimize the risk of exposure and contamination.

Weighing and Handling Powdered Compound

Due to the risk of inhaling airborne particles, all handling of powdered this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure (VBE).[3][5]

Step-by-Step Weighing Procedure:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Decontaminate the work surface of the fume hood or VBE.

    • Use anti-static weigh paper or a tared, enclosed container to minimize powder dispersal due to static electricity.[6]

  • Weighing:

    • Carefully open the container of this compound inside the ventilated enclosure.

    • Use a dedicated, clean spatula to transfer the desired amount of powder.

    • Avoid sudden movements that could create airborne dust.

    • Close the primary container immediately after weighing.

  • Post-Weighing:

    • Carefully fold the weigh paper or seal the container.

    • Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., 70% ethanol), followed by water.

    • Wipe down the work surface of the enclosure with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

    • Carefully doff PPE, removing gloves last, and wash hands thoroughly.

Solution Preparation
  • Solvent Addition:

    • Perform all steps within a chemical fume hood.

    • Place the weighed this compound (in its weigh boat or container) into the desired flask.

    • Slowly add the solvent down the side of the flask to avoid splashing.

  • Dissolution:

    • Cap the flask and mix by gentle swirling or sonication until the compound is fully dissolved.

    • If heating is required, use a controlled heating mantle and ensure adequate ventilation.

Emergency Procedures: Spill Management

Prompt and correct action is critical in the event of a spill to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Alert and Evacuate:

    • Immediately alert others in the vicinity.

    • If the spill is large or outside of a containment area, evacuate the immediate area.

  • Assess and Secure:

    • Assess the extent of the spill. For small spills within a fume hood, you may proceed with cleanup if you are trained and have the appropriate PPE. For large spills or spills outside of containment, contact your institution's Environmental Health and Safety (EHS) department.

    • Restrict access to the spill area.

  • Don PPE:

    • At a minimum, wear a half-mask respirator with P100 filters, double nitrile gloves, a disposable gown, and safety goggles. A PAPR is preferable.

  • Cleanup:

    • For Powder Spills: Do NOT dry sweep. Gently cover the spill with absorbent pads and then wet them with water to prevent the powder from becoming airborne.[7] Carefully scoop the wetted material into a designated hazardous waste bag.

    • For Liquid Spills: Cover the spill with absorbent material, working from the outside in to prevent spreading.

  • Decontamination:

    • Clean the spill area with a suitable detergent solution, followed by a rinse with water.

    • All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in a sealed hazardous waste container.

  • Reporting:

    • Report the incident to your supervisor and EHS department, documenting the details of the spill and the cleanup procedure.

Waste Disposal Plan: Ensuring a Safe End-of-Life

All materials contaminated with this compound, including excess compound, empty containers, and used PPE, must be disposed of as hazardous pharmaceutical waste.

Segregation and Labeling:

  • Solid Waste: Collect all solid waste (unused powder, contaminated weigh paper, gloves, gowns, absorbent materials) in a clearly labeled, sealed hazardous waste container. Black containers are often designated for hazardous pharmaceutical waste.[8]

  • Liquid Waste: Collect all liquid waste (e.g., from solution preparation, rinsing) in a compatible, sealed, and labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous pharmaceutical waste.

Disposal Pathway:

  • EPA Waste Codes: While a specific EPA hazardous waste code for this compound is not listed, the waste may be classified based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator to make this determination, often in consultation with their institution's EHS department.

  • Licensed Disposal: All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.[9] Do not dispose of any this compound waste down the drain or in the regular trash.[10]

Waste Management Workflow

Waste_Disposal Start Waste Generated (Solid, Liquid, Sharps) Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Gloves, Gowns, Powder) Container: Black, Labeled Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsates) Container: Compatible, Labeled Segregate->Liquid_Waste Sharps_Waste Sharps Waste (Needles, etc.) Container: Puncture-proof, Labeled Segregate->Sharps_Waste Store Store in Designated Hazardous Waste Area Solid_Waste->Store Liquid_Waste->Store Sharps_Waste->Store Dispose Dispose via Licensed Hazardous Waste Contractor Store->Dispose

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and your EHS department for any additional requirements.

References

  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Scribd. (n.d.). Best Practices for Pharmaceutical PPE.
  • Cayman Chemical. (2025, July 30). Safety Data Sheet: Nizatidine.
  • ECHEMI. (n.d.). Nizatidine SDS, 76963-41-2 Safety Data Sheets.
  • 3M. (n.d.). Pharmaceutical PPE | Worker Health & Safety.
  • Pharmaceutical Technology. (n.d.). Effective and Efficient Weighing of Potent Compounds.
  • Benchchem. (n.d.). This compound | 82586-78-5.
  • Spectrum Chemical. (2019, October 30). SAFETY DATA SHEET: NIZATIDINE.
  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from University of Delaware Environmental Health & Safety.
  • Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • Weill Cornell Medicine. (n.d.). Toxic Powder Weighing. Retrieved from Weill Cornell Environmental Health and Safety.
  • GMP SOP. (n.d.). Chemical spill response, step-by-step procedure for pharmaceutical operations.
  • SHIELD Scientific. (n.d.). NEW: Glove chemical resistance guide.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
  • WuXi AppTec. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • PIP Global Safety. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
  • Michigan State University. (n.d.). Pharmaceutical Drug Waste.
  • GlobalRx. (n.d.). Nizatidine 150mg Capsules: A Comprehensive Clinical Profile.
  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl Nizatidine
Reactant of Route 2
Reactant of Route 2
Desmethyl Nizatidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。